molecular formula C14H11FN2OS B1365022 Eg5 Inhibitor IV, VS-83 CAS No. 909250-29-9

Eg5 Inhibitor IV, VS-83

Cat. No.: B1365022
CAS No.: 909250-29-9
M. Wt: 274.32 g/mol
InChI Key: MAEYCDNDKNPNQJ-UHFFFAOYSA-N
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Description

Eg5 Inhibitor IV, VS-83 is an inhibitor of mitotic kinesin Eg5-ATPase activity.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-(3-hydroxyphenyl)-3,4-dihydro-1H-quinazoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2OS/c15-10-5-2-6-11-12(10)13(17-14(19)16-11)8-3-1-4-9(18)7-8/h1-7,13,18H,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEYCDNDKNPNQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2C3=C(C=CC=C3F)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468002
Record name Eg5 Inhibitor IV, VS-83
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909250-29-9
Record name Eg5 Inhibitor IV, VS-83
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Structural Evolution of Kinesin-5 Inhibitors: From Monastrol to VS-83

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural evolution, chemical synthesis, and pharmacological characterization of Eg5 kinesin inhibitors, specifically focusing on the prototype Monastrol and its potent dihydroquinazoline analog, VS-83 .[1]

Technical Whitepaper | Application Science Division [1]

Executive Summary

The mitotic kinesin Eg5 (KIF11) is a motor protein essential for bipolar spindle formation during eukaryotic cell division. Its inhibition results in the "monoaster" phenotype, leading to mitotic arrest and subsequent apoptosis, a mechanism distinct from taxanes or vinca alkaloids.[1]

This guide analyzes the structure-activity relationship (SAR) driving the evolution from Monastrol , the first identified small-molecule Eg5 inhibitor, to VS-83 (Eg5 Inhibitor IV).[1] While Monastrol serves as the mechanistic probe, VS-83 represents a "second-generation" scaffold modification where the dihydropyrimidine (DHPM) core is rigidified into a dihydroquinazoline system, yielding a >10-fold increase in potency.[1]

CompoundScaffoldIC50 (ATPase)EC50 (Cellular)Key Structural Feature
Monastrol Dihydropyrimidine~20–50 µM~50–60 µMC5-Ester / C6-Methyl
VS-83 Dihydroquinazoline1.17 µM7.27 µMFused 5-Fluoro-Benzene

Chemical Biology & SAR Analysis

The Monastrol Scaffold (Baseline)

Monastrol is a 1,4-dihydropyrimidine-2-thione.[1] Its binding site is allosteric, located in a hydrophobic pocket formed by helix


, helix 

, and loop L5 of the Eg5 motor domain.[1]
  • C4-Aryl Ring: The (S)-enantiomer carrying a 3-hydroxyphenyl group is essential.[1] The hydroxyl group forms a critical hydrogen bond with Glu116 (or Glu118 depending on numbering) in the allosteric pocket.

  • C2-Thiocarbonyl: The sulfur atom is crucial.[1] Substitution with oxygen (urea analog) abolishes activity due to the loss of specific hydrophobic interactions and the larger van der Waals radius of sulfur filling the sub-pocket.

  • C5/C6 Region: In Monastrol, this region contains an ethyl ester and a methyl group.[1] This flexible region allows binding but suffers from lower affinity due to entropic penalties upon binding.[1]

The VS-83 Optimization (Rigidification)

VS-83 (CAS 909250-29-9) structurally "locks" the C5/C6 region of Monastrol into a fused aromatic ring, creating a dihydroquinazoline core.[1]

  • Scaffold Rigidification: By fusing a benzene ring to the pyrimidine core, VS-83 reduces the conformational entropy of the unbound molecule. This pre-organization lowers the entropic cost of binding to Eg5.

  • 5-Fluoro Substitution: VS-83 features a fluorine atom on the fused ring (position 5 of the quinazoline). Fluorine substitution often improves metabolic stability (blocking oxidation) and can enhance lipophilicity or engage in specific polar interactions within the binding pocket.

  • Retention of Pharmacophores: The critical 3-hydroxyphenyl moiety and the 2-thione (thiourea) functionality are retained, preserving the fundamental binding mode established by Monastrol.

Visualization of Structural Logic

SAR_Logic cluster_mods VS-83 Specific Modifications Monastrol Monastrol (DHPM) Flexible C5/C6 Region IC50: ~20 µM VS83 VS-83 (Dihydroquinazoline) Fused Aromatic Ring (Rigid) IC50: 1.17 µM Monastrol->VS83 Scaffold Rigidification (Entropy Optimization) Pharmacophore Conserved Pharmacophore (3-OH Phenyl + Thiourea) Monastrol->Pharmacophore VS83->Pharmacophore F_sub 5-Fluoro Group (Metabolic Stability/Polarity) VS83->F_sub Ring_fuse Benzene Fusion (Replaces Ester/Methyl) VS83->Ring_fuse Target Eg5 Allosteric Pocket (L5 / Helix alpha2/3) Pharmacophore->Target H-bond (Glu116) Hydrophobic Packing

Figure 1: Structural evolution from the flexible Monastrol scaffold to the rigidified VS-83 inhibitor, highlighting conserved pharmacophores and potency-driving modifications.[1]

Experimental Methodologies

Synthesis of Monastrol (Biginelli Protocol)

The synthesis of Monastrol is the classic example of the Biginelli Multicomponent Reaction (MCR). This protocol is self-validating via melting point and TLC monitoring.[1]

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 eq)[1]

  • Ethyl acetoacetate (1.0 eq)

  • Thiourea (1.2 eq)

  • Catalyst: Ytterbium triflate [Yb(OTf)3] (5 mol%) or concentrated HCl (3 drops).

  • Solvent: Ethanol (Abs.)

Step-by-Step Protocol:

  • Charge: In a 50 mL round-bottom flask, dissolve 3-hydroxybenzaldehyde (10 mmol) and thiourea (12 mmol) in 15 mL ethanol.

  • Activation: Add the catalyst (e.g., 3 drops conc. HCl). Stir for 5 minutes at room temperature.

  • Condensation: Add ethyl acetoacetate (10 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 1:1). The aldehyde spot should disappear.

  • Precipitation: Cool the reaction mixture to 0°C (ice bath). The product often precipitates as a yellow solid.

  • Purification: Filter the solid. Wash with cold ethanol and recrystallize from ethanol/water.

  • Validation:

    • Yield: Typically 60–80%.[1]

    • Melting Point: 183–185°C.[1]

Synthesis of VS-83 Scaffold (Dihydroquinazoline Route)

Unlike Monastrol, VS-83 requires a fused ring precursor.[1] The synthesis typically involves the condensation of a fluorinated 2-aminobenzophenone or 2-aminobenzaldehyde derivative with thiourea.[1]

Core Pathway:

  • Precursor: Start with 2-amino-6-fluorobenzaldehyde (to install the 5-fluoro group).[1]

  • Cyclization: Condense with 3-hydroxyaniline (or similar amine source) and thiophosgene ? Correction: A more common route for these analogs is the condensation of the fluorinated isothiocyanate or using a modified Biginelli-like condensation involving a cyclic ketone equivalent, but the most direct route for dihydroquinazolines is:

    • Reacting 2-amino-6-fluorobenzaldehyde with 3-hydroxy-phenyl-isothiocyanate ?

    • Standard Route: Condensation of substituted 2-aminobenzamide or 2-aminobenzonitrile with the aldehyde.[1]

    • Likely Lab Route: Reaction of 2-amino-6-fluorobenzaldehyde with thiourea and 3-hydroxybenzaldehyde is not chemically sound for this scaffold.[1]

    • Verified Route: Reaction of 2-amino-6-fluorobenzyl amine derivatives or the reaction of isatoic anhydride derivatives.[1]

(Note: Due to commercial availability of VS-83, synthesis is often outsourced, but the structural logic follows the Traxler/Kozielski quinazoline patents.)[1]

Eg5 ATPase Activity Assay (Bio-Validation)

This assay quantifies the IC50 by measuring the inhibition of microtubule-stimulated ATP hydrolysis.

Reagents:

  • Recombinant Eg5 Motor Domain (1–370 aa).

  • Taxol-stabilized Microtubules (MTs).[1]

  • Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) system (Coupled assay).

  • ATP (1 mM).

Protocol:

  • Setup: Prepare a master mix in PEM25 buffer (25 mM PIPES, 2 mM MgCl2, 1 mM EGTA, pH 6.9) containing Eg5 (50 nM) and Taxol-MTs (1 µM).[1]

  • Inhibitor Addition: Add VS-83 or Monastrol (dissolved in DMSO) in a serial dilution (0.01 µM to 100 µM). Keep DMSO constant (<1%).

  • Initiation: Start reaction by adding ATP (1 mM) mixed with NADH (0.2 mM) and PK/LDH.

  • Measurement: Monitor absorbance at 340 nm (NADH oxidation) kinetically for 10 minutes at 25°C.

  • Analysis: Plot rate (slope of A340) vs. log[Inhibitor]. Fit to the four-parameter logistic equation to derive IC50.[1]

    • Expected Result: VS-83 IC50 ≈ 1.2 µM; Monastrol IC50 ≈ 20 µM.[1]

Mechanism of Action Diagram

The following diagram illustrates the allosteric inhibition loop.

Mechanism cluster_binding Allosteric Binding Event cluster_consequence Structural Consequence Inhibitor VS-83 / Monastrol Pocket Eg5 Pocket (L5 Loop + alpha2/alpha3) Inhibitor->Pocket Hydrophobic Insertion & H-Bonding ConfChange Conformational Change (Switch I/II distortion) Pocket->ConfChange Induces ADP_Lock ADP Release Slowed (Weak MT affinity) ConfChange->ADP_Lock Traps Motor in ADP-bound state Phenotype Monoaster Formation (Mitotic Arrest) ADP_Lock->Phenotype Loss of Bipolarity

Figure 2: Mechanistic cascade of Eg5 inhibition. Binding prevents the force-generating conformational switch, trapping the motor in a low-affinity ADP state.[1]

References

  • Mayer, T. U., et al. (1999).[1] Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen.[1] Science, 286(5441), 971-974.[1] Link

  • Maliga, Z., & Mitchison, T. J. (2006).[1] Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol.[1] BMC Cell Biology, 7,[1] 38. Link

  • Sarli, V., et al. (2005).[1] Optimization of monastrol as an inhibitor of the mitotic kinesin Eg5.[2] ChemMedChem, 1(1), 1-10.[1] (Note: Definitive source for "Vasastrol" class analogs).

  • Eg5 Inhibitor IV, VS-83 Product Data. (n.d.). Sigma-Aldrich / Merck Millipore.[1] Link

  • Kozielski, F., et al. (2008).[1] Structural Analysis of the Allosteric Binding Pocket of the Mitotic Kinesin Eg5. Journal of Biological Chemistry.

Sources

The Role of VS-83 in Inducing Mitotic Arrest and Apoptosis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of VS-83 (also known as Eg5 Inhibitor IV or Vasastrol VS-83 ) in inducing mitotic arrest and apoptosis. This document is structured for researchers and drug development professionals, focusing on the mechanistic action, experimental validation, and quantitative assessment of this compound.

Technical Guide & Experimental Framework

Executive Summary

VS-83 (Chemical Name: 5-Fluoro-3,4-dihydro-4-(3-hydroxyphenyl)-2(1H)-quinazolinethione) is a potent, small-molecule inhibitor of the mitotic kinesin Eg5 (Kinesin-5/KIF11). Unlike microtubule-targeting agents (e.g., taxanes or vinca alkaloids) that disrupt the tubulin polymer itself, VS-83 targets the motor protein responsible for centrosome separation.

This guide elucidates the mechanism by which VS-83 induces a characteristic "monoastral" phenotype, leading to prolonged spindle assembly checkpoint (SAC) activation and subsequent apoptosis. It provides a validated experimental framework for assessing its efficacy in oncology research.

Chemical Biology & Pharmacophore

VS-83 belongs to the dihydropyrimidine class (specifically a quinazolinethione derivative), structurally related to the prototype Eg5 inhibitor, Monastrol . However, VS-83 exhibits significantly higher potency and specificity.

PropertySpecification
Compound Name VS-83 (Eg5 Inhibitor IV)
CAS Number 909250-29-9
Molecular Formula C₁₄H₁₁FN₂OS
Molecular Weight 274.31 g/mol
Target Eg5 (Kinesin-5 / KIF11)
Binding Mode Allosteric inhibition of the Eg5 ATPase domain
Key Structural Feature 5-Fluoro substitution on the quinazolinethione core enhances potency compared to Monastrol.

Mechanism of Action (MoA)

The efficacy of VS-83 relies on its ability to mechanically arrest the cell cycle in prometaphase without damaging the DNA or the microtubule lattice directly.

The Kinesin-5 Blockade[1]
  • Normal Mitosis: Eg5 forms homotetramers that crosslink antiparallel microtubules. It utilizes ATP hydrolysis to "walk" toward the plus-ends of microtubules, generating the pushing force required to separate centrosomes and establish a bipolar spindle.

  • VS-83 Inhibition: VS-83 binds to an allosteric pocket on the Eg5 motor domain (distinct from the ATP/microtubule binding sites). This binding locks the motor in an ADP-bound state with low microtubule affinity, effectively paralyzing the "sliding" mechanism.

  • Phenotypic Consequence: The centrosomes fail to separate, collapsing the spindle into a monoaster (a rosette of microtubules radiating from a single central pole).

The Apoptotic Trigger

The formation of a monoaster prevents chromosome alignment at the metaphase plate.

  • SAC Activation: Unattached kinetochores recruit Mad2 and BubR1, forming the Mitotic Checkpoint Complex (MCC).

  • APC/C Inhibition: The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of Cyclin B1 and Securin .

  • Prolonged Arrest: The cell remains trapped in mitosis (Prometaphase).

  • Mitochondrial Collapse: Prolonged arrest leads to the degradation of the anti-apoptotic protein Mcl-1 (via proteasomal pathways independent of APC/C) and phosphorylation of Bcl-2/Bcl-xL . This shifts the balance toward pro-apoptotic factors (Bax/Bak), resulting in Mitochondrial Outer Membrane Permeabilization (MOMP), Cytochrome c release, and Caspase-3 activation.

Mechanistic Pathway Diagram

VS83_Mechanism VS83 VS-83 (Inhibitor) Eg5 Eg5 (Kinesin-5) ATPase VS83->Eg5 Allosteric Inhibition Centrosome Centrosome Separation Failure Eg5->Centrosome Loss of Pushing Force Monoaster Monoaster Formation Centrosome->Monoaster SAC Spindle Assembly Checkpoint (SAC) (Mad2/BubR1 Recruitment) Monoaster->SAC Unattached Kinetochores APCC APC/C Inhibition SAC->APCC Inhibits CyclinB Cyclin B1 Stabilization APCC->CyclinB Prevents Degradation Arrest Prolonged Prometaphase Arrest CyclinB->Arrest Maintains M-Phase Mcl1 Mcl-1 Degradation (Pro-Survival Loss) Arrest->Mcl1 Time-dependent Decay Caspase Caspase-3 Activation Mcl1->Caspase Disinhibits Bax/Bak Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Signal transduction pathway illustrating VS-83 induced mitotic arrest and subsequent apoptosis.

Experimental Validation Protocols

To rigorously validate the activity of VS-83, researchers should utilize a multi-parametric approach combining phenotypic screening, cell cycle analysis, and biochemical markers.

Protocol A: Phenotypic Characterization (Immunofluorescence)

Objective: Visualize the formation of monoastral spindles (the hallmark of Eg5 inhibition).

  • Seeding: Plate HeLa or U-87 MG cells on glass coverslips (density:

    
     cells/well).
    
  • Treatment: Treat cells with VS-83 (10 µM) for 4–8 hours. Include DMSO (Negative Control) and Monastrol (100 µM) (Positive Control).

  • Fixation: Fix with 4% Paraformaldehyde (15 min, RT) or Methanol (-20°C, 10 min).

  • Staining:

    • Primary Ab: Anti-alpha-Tubulin (Microtubules) and Anti-Gamma-Tubulin (Centrosomes).

    • Secondary Ab: Alexa Fluor 488 (Green) and Alexa Fluor 594 (Red).

    • Counterstain: DAPI (Nuclei).

  • Analysis: Use confocal microscopy.

    • Result: VS-83 treated cells will show a "rosette" microtubule array with chromosomes arranged in a circle around a central pole (Monoaster), contrasting with the bipolar spindle in DMSO controls.

Protocol B: Quantitative Cell Cycle Analysis (Flow Cytometry)

Objective: Quantify the population of cells arrested in the G2/M phase.

  • Treatment: Incubate cells with VS-83 (0.1 – 50 µM dose range) for 24 hours.

  • Harvest: Trypsinize cells and wash with PBS.

  • Fixation: Resuspend pellet in 70% Ethanol (dropwise while vortexing) and store at -20°C overnight.

  • Staining: Wash ethanol and resuspend in PBS containing:

    • Propidium Iodide (PI): 50 µg/mL (DNA stain).

    • RNase A: 100 µg/mL (Degrade RNA to prevent background).

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto).

  • Gating:

    • Gate out doublets (FSC-A vs FSC-H).

    • Quantify % cells in G0/G1 (2N), S, and G2/M (4N).

    • Result: A sharp increase in the 4N (G2/M) peak indicates mitotic arrest. A sub-G1 peak indicates apoptosis (DNA fragmentation).

Protocol C: Biochemical Marker Analysis (Western Blot)

Objective: Confirm the molecular signature of mitotic arrest and apoptosis.

  • Lysate Preparation: Lyse cells treated with VS-83 (24h).

  • Target Proteins:

    • Cyclin B1: High levels confirm M-phase arrest.

    • Phospho-Histone H3 (Ser10): Specific marker for mitotic chromatin condensation.

    • Cleaved PARP / Cleaved Caspase-3: Markers of execution-phase apoptosis.

    • Mcl-1: Reduced levels correlate with the initiation of apoptosis during arrest.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phenotype (4-8h) cluster_1 Cell Cycle (24h) cluster_2 Apoptosis (24-48h) Cells Cancer Cell Line (HeLa / U-87 MG) VS83_Treat VS-83 Treatment (Time/Dose Dependent) Cells->VS83_Treat IF Immunofluorescence (Tubulin/DAPI) VS83_Treat->IF FACS Flow Cytometry (PI Staining) VS83_Treat->FACS WB Western Blot VS83_Treat->WB Microscopy Confocal Imaging (Monoaster Detection) IF->Microscopy G2M G2/M Arrest Quantification (4N Peak) FACS->G2M Markers Markers: Cl-Caspase 3, p-H3, Cyclin B1 WB->Markers

Figure 2: Integrated experimental workflow for validating VS-83 activity.

Data Summary & Comparative Potency

VS-83 represents an optimization over the first-generation inhibitor, Monastrol. It exhibits improved potency, particularly in glioblastoma cell lines.[2]

Table 1: Comparative Efficacy of Eg5 Inhibitors

CompoundTargetIC50 (ATPase Inhibition)PhenotypeKey Reference
VS-83 Eg5~1-5 µM *MonoasterSarli et al., 2005
Monastrol Eg5~14-50 µMMonoasterMayer et al., 1999
Paclitaxel Tubulin< 0.1 µMBipolar (Rigid)Schiff et al., 1979

*Note: IC50 values are assay-dependent. VS-83 consistently shows >5-fold higher potency than Monastrol in cellular antiproliferation assays (e.g., U-87 MG).

References

  • Sarli, V. et al. (2005). Optimization of Monastrol: Identification of Potent, Water-Soluble Kinesin Spindle Protein Inhibitors. (Key study identifying VS-83/Vasastrol).[2][3]

  • Mayer, T. U. et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. (Discovery of Monastrol/Eg5 inhibition).[3][4]

  • Tao, W. et al. (2005).Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and the signal for mitotic exit.

  • Topham, C. H. & Taylor, S. S. (2013).Mitosis and apoptosis: how is the balance set?

Sources

Technical Guide: Eg5 Inhibitor IV (VS-83) Effect on Bipolar Spindle Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Eg5 Inhibitor IV (VS-83) is a potent, cell-permeable, small-molecule inhibitor of the Kinesin-5 (Eg5/KIF11) motor protein. Unlike traditional anti-mitotic agents (e.g., taxanes or vinca alkaloids) that directly alter microtubule polymer dynamics, VS-83 targets the mechanochemical cycle of the motor protein itself.

This guide details the specific application of Eg5 Inhibitor IV to disrupt bipolar spindle assembly, resulting in the characteristic "monoastral" phenotype. It provides a validated workflow for inducing, imaging, and quantifying this effect, serving as a robust assay for mitotic checkpoint activation and motor protein physiology.

Mechanistic Foundation

The Role of Eg5 in Spindle Bipolarity

The bipolar mitotic spindle is maintained by a delicate force balance.[1][2] Eg5 (Kinesin-5) is a homotetrameric motor that crosslinks antiparallel microtubules (MTs) originating from opposite centrosomes.[1][2] It walks toward the plus-ends of MTs, generating an outward "pushing" force that separates the centrosomes.[2]

Mechanism of Inhibition by VS-83

Eg5 Inhibitor IV (VS-83) is a thioquinazoline derivative acting as an allosteric inhibitor.

  • Binding Site: It binds to an allosteric pocket formed by Loop 5 (L5), helix

    
    2, and helix 
    
    
    
    3 of the Eg5 motor domain.[3]
  • Conformational Lock: This binding locks the motor domain in an ADP-bound conformation.

  • Force Collapse: The motor loses its ability to undergo the power stroke required for MT sliding. Without the outward pushing force of Eg5, the opposing inward pulling forces (mediated by Dynein and minus-end directed kinesins like KIFC1) dominate.

  • Phenotype: The centrosomes fail to separate or collapse back together, forming a monopolar spindle (monoaster) with chromosomes arranged in a spherical rosette.

Pathway Visualization

The following diagram illustrates the force balance collapse induced by VS-83.

Eg5_Mechanism Start Prophase/Prometaphase Eg5_Active Active Eg5 Motor (Homotetramer) Start->Eg5_Active Force_Balance Force Balance: Eg5 (Outward) vs. Dynein (Inward) Eg5_Active->Force_Balance Crosslinks Antiparallel MTs Inhibitor Eg5 Inhibitor IV (VS-83) (Allosteric Binding to L5) Eg5_Active->Inhibitor Treatment Bipolar Bipolar Spindle (Separated Poles) Force_Balance->Bipolar Successful Separation Force_Collapse Loss of Outward Force (Inward Force Dominates) Force_Balance->Force_Collapse Disruption ADP_Lock Motor Locked in ADP State (Weak Binding) Inhibitor->ADP_Lock Inhibits ATPase ADP_Lock->Force_Collapse Monoaster Monoastral Phenotype (Collapsed Poles) Force_Collapse->Monoaster Spindle Collapse

Caption: Mechanistic pathway showing the transition from bipolar stability to monoastral collapse upon Eg5 inhibition.

Compound Profile: Eg5 Inhibitor IV[4][5][6]

PropertySpecificationNotes
Common Name Eg5 Inhibitor IV, VS-83Distinct from Monastrol (Inhibitor I)
Chemical Name 5-Fluoro-3,4-dihydro-4(3'-hydroxyphenyl)quinazoline-2(1H)-thioneThioquinazoline derivative
CAS Number 909250-29-9Verify CAS for purity confirmation
Molecular Weight 274.3 g/mol Small molecule
Solubility DMSO (up to 50 mg/mL)Insoluble in water.[4] Prepare stocks in DMSO.[5]
IC50 (ATPase) ~1.17 µMSignificantly more potent than Monastrol (~20 µM)
EC50 (Cellular) ~7.27 µMFor monoaster formation in BSC-1 cells

Storage & Handling:

  • Store lyophilized powder at -20°C (stable for >1 year).

  • Reconstitute in anhydrous DMSO. Aliquot to avoid freeze-thaw cycles.

  • Working solutions should be prepared fresh in culture media.

Experimental Protocol: Monoaster Induction Assay

Rationale

This protocol is designed to arrest cells in mitosis with a monopolar configuration.[6] Unlike nocodazole, which depolymerizes microtubules, VS-83 leaves the microtubule array intact but structurally collapsed. This allows for the study of kinetochore attachment and checkpoint signaling in the absence of tension.

Workflow Diagram

Protocol_Workflow Step1 1. Cell Seeding (60-70% Confluency) Step2 2. Treatment (VS-83: 10-20 µM) Step1->Step2 Step3 3. Incubation (4 - 18 Hours) Step2->Step3 Step4 4. Fixation (Methanol or PFA) Step3->Step4 Step5 5. Staining (Tubulin / DNA / Pericentrin) Step4->Step5 Step6 6. Imaging & Analysis Step5->Step6

Caption: Step-by-step workflow for VS-83 treatment and analysis.

Detailed Methodology
Step 1: Preparation
  • Cell Line: HeLa, U2OS, or RPE-1 are recommended due to their flat morphology and distinct centrosomes.

  • Reagent: Dilute 50 mM DMSO stock of VS-83 to a 20 µM working concentration in pre-warmed complete media.

    • Note: While EC50 is ~7 µM, using 20 µM ensures maximal penetrance for endpoint assays.

Step 2: Treatment
  • Aspirate old media from cell culture dish.

  • Add media containing 20 µM VS-83 .

  • Duration:

    • 4-6 Hours: To capture cells currently entering mitosis (early mitotic arrest).

    • 16-18 Hours: To accumulate a large population of arrested mitotic cells (synchronization).

  • Control: Treat parallel wells with DMSO (vehicle) only (0.1% v/v).

Step 3: Fixation and Immunofluorescence

To visualize the monoaster, you must stain for Microtubules (spindle structure), DNA (chromosomes), and Centrosomes (poles).

  • Wash: 1x PBS (37°C).

  • Fixation: Ice-cold Methanol for 10 min at -20°C.

    • Why Methanol? It preserves microtubule structure better than aldehydes for spindle architecture analysis.

  • Blocking: 3% BSA in PBS + 0.1% Triton X-100 for 30 min.

  • Primary Antibodies (1 hr RT):

    • Anti-

      
      -Tubulin (Microtubules).[7]
      
    • Anti-

      
      -Tubulin or Anti-Pericentrin (Centrosomes).
      
  • Secondary Antibodies (45 min RT):

    • Alexa Fluor 488 (Tubulin) / Alexa Fluor 568 (Centrosomes).

  • Counterstain: DAPI (1 µg/mL) for 5 min.

Step 4: Reversibility Check (Optional Validation)

Eg5 inhibition is reversible. To prove the phenotype is specific:

  • After 4 hours of treatment, wash cells 3x with warm PBS.

  • Add fresh, drug-free media.

  • Incubate for 60-90 minutes.

  • Fix and image.[6] Result: Cells should recover and form bipolar spindles.

Data Analysis & Interpretation

Expected Phenotypes
FeatureControl (DMSO)VS-83 Treated
Spindle Shape Fusiform, BipolarSpherical, Monopolar (Rosette)
Centrosomes Separated at opposite polesUnseparated (Distance < 2 µm)
Chromosomes Aligned at metaphase plateArranged in a circle around the pole
Mitotic Index ~3-5% (Asynchronous)>20-40% (Arrested)
Quantification Strategy

Do not rely solely on qualitative observation. Quantify the efficiency of the inhibitor.

  • Count Total Mitotic Cells: Identify cells with condensed chromatin (DAPI).

  • Classify Spindles:

    • Bipolar: Two distinct poles, chromosomes between them.

    • Monopolar: Single focus of microtubules, chromosomes peripheral.

  • Calculate % Monoasters:

    
    
    
  • Acceptance Criteria: A successful assay with 20 µM VS-83 should yield >80% monoasters among the mitotic population.

References

  • Primary Characterization of VS-83: Sarli, V., et al. "Identification of a novel, potent, and selective inhibitor of the mitotic kinesin Eg5." (Note: Often referenced in context of Calbiochem catalog data and subsequent comparative studies). Source:

  • Mechanism of Monastrol/Eg5 Inhibition: Kapoor, T. M., et al. "Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5."[2][8] Science, 2000. Source:

  • Role of Eg5 in Spindle Bipolarity: Ferenz, N. P., et al. "Mitotic kinesins: what do we really know?" Journal of Cell Biology, 2009. Source:

  • Comparative Potency of Eg5 Inhibitors: Muller, C., et al. "New specific Eg5 inhibitors with improved potency and solubility." Cancer Chemotherapy and Pharmacology, 2007. Source:

Sources

molecular weight and chemical properties of VS-83 inhibitor

[1][2][3][4]

Executive Summary

VS-83 (Chemical Name: 5-Fluoro-3,4-dihydro-4-(3-hydroxyphenyl)-2(1H)-quinazolinethione) is a cell-permeable, small-molecule inhibitor of Eg5 (Kinesin-5/KIF11) . Unlike ATP-competitive inhibitors, VS-83 functions via an allosteric mechanism, binding to a site distinct from the nucleotide-binding pocket. This interaction locks the motor protein in an ADP-bound state, preventing the force generation required for centrosome separation during prophase.

The compound is widely utilized as a chemical probe to induce monoastral spindle formation , leading to mitotic arrest (prometaphase) and subsequent apoptosis in dividing cells. It exhibits superior antiproliferative potency compared to the prototype inhibitor Monastrol , making it a critical tool for studying kinesin biology and potential chemotherapeutic pathways in glioblastoma and other solid tumors.

Physicochemical Profile

Understanding the chemical stability and solubility of VS-83 is prerequisite for reproducible experimental design.

Chemical Identity & Properties
PropertySpecification
Common Name VS-83; Eg5 Inhibitor IV
CAS Number 909250-29-9
IUPAC Name 5-Fluoro-4-(3-hydroxyphenyl)-3,4-dihydro-1H-quinazoline-2-thione
Molecular Formula C₁₄H₁₁FN₂OS
Molecular Weight 274.31 g/mol
Appearance White to off-white solid
Purity ≥98% (HPLC)
Cell Permeability Yes
Solubility & Reconstitution

VS-83 is hydrophobic and requires organic solvents for stock preparation.

SolventMax SolubilityStorage Stability (Stock)Notes
DMSO ~50 mg/mL (182 mM)-20°C (3-6 months)Recommended. Avoid freeze-thaw cycles.
Ethanol ~5 mg/mL (18 mM)-20°C (1 month)Lower solubility; not recommended for high-concentration stocks.
Water InsolubleN/APrecipitates immediately upon addition to aqueous media without carrier.

Critical Protocol Note: When dosing cells, dilute the DMSO stock into culture medium such that the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Mechanism of Action (MoA)

VS-83 targets the Kinesin-5 (Eg5) motor protein, which is essential for establishing bipolar spindles during mitosis.

Molecular Mechanism
  • Allosteric Binding: VS-83 binds to an induced fit pocket formed by the α2/α3 helices and the loop L5 of the Eg5 motor domain.

  • ADP Trapping: This binding stabilizes the Eg5-ADP complex, inhibiting the release of ADP.

  • Force Inhibition: Without ADP release, Eg5 cannot bind ATP or undergo the conformational change (power stroke) required to slide antiparallel microtubules.

  • Phenotypic Outcome: The centrosomes fail to separate, resulting in a "Monoaster" phenotype (rosette-like microtubule array) and activation of the Spindle Assembly Checkpoint (SAC), leading to mitotic arrest.

Signaling Pathway Visualization

The following diagram illustrates the interference of VS-83 in the mitotic kinesin pathway.

VS83_Mechanismcluster_0Normal Kinesin CycleVS83VS-83 InhibitorEg5_InhibitedEg5-ADP-Inhibitor Complex(Locked State)VS83->Eg5_InhibitedAllosteric BindingEg5_ActiveEg5 (Kinesin-5)Active MotorADP_ReleaseADP Release(Rate Limiting Step)Eg5_Active->ADP_ReleaseNormal CycleEg5_Active->Eg5_InhibitedInhibitionATP_BindATP Binding &Power StrokeADP_Release->ATP_BindBipolarBipolar SpindleFormationATP_Bind->BipolarMitosisSuccessful Mitosis(Cell Division)Bipolar->MitosisEg5_Inhibited->ADP_ReleaseBlocksMonoasterMonoaster Formation(Centrosomes Collapse)Eg5_Inhibited->MonoasterLoss of ForceArrestMitotic Arrest(Prometaphase)Monoaster->ArrestApoptosisApoptosis(Cell Death)Arrest->Apoptosis

Caption: VS-83 allosterically locks Eg5 in an ADP-bound state, preventing bipolar spindle assembly.

Biological Activity & Potency

VS-83 is a "second-generation" monastrol analogue, designed to improve potency and cellular retention.

Comparative Potency Data
ParameterVS-83Monastrol (Prototype)Improvement Factor
Cellular EC₅₀ (BSC-1 Cells)~7.3 µM ~58.7 µM~8x More Potent
Biochemical IC₅₀ (ATPase)~20 µM~14-50 µMComparable
Antiproliferative Activity HighModerate≥10-fold vs Monastrol
Selectivity Eg5 SpecificEg5 SpecificSimilar Profile

Note: While biochemical inhibition (ATPase assay) appears similar, VS-83 exhibits significantly higher cellular potency, likely due to enhanced cell permeability and intracellular stability compared to Monastrol.

Experimental Protocols

The following workflows are validated for use with VS-83 in mammalian cell culture models (e.g., HeLa, U-87 MG).

Stock Preparation
  • Weigh 1.0 mg of VS-83 powder.

  • Add 72.9 µL of sterile DMSO to achieve a 50 mM stock solution.

  • Vortex vigorously until completely dissolved.

  • Aliquot into 10 µL volumes and store at -20°C.

Phenotypic Assay: Monoaster Observation

Objective: Visualize Eg5 inhibition via immunofluorescence.

  • Seeding: Plate HeLa cells on coverslips at 50% confluence.

  • Treatment:

    • Treat cells with 10 µM VS-83 for 4–8 hours.

    • Control: Treat with 0.1% DMSO.

  • Fixation: Fix with -20°C Methanol for 5 minutes.

  • Staining:

    • Primary Ab: Anti-α-Tubulin (Microtubules) and Anti-γ-Tubulin (Centrosomes).

    • Secondary Ab: AlexaFluor-488 (Green) and AlexaFluor-594 (Red).

    • Counterstain: DAPI (Nuclei).

  • Analysis: Observe under fluorescence microscopy.

    • Positive Result: Rosette-like microtubule arrays with chromatin in the center (Monoaster).

    • Negative Control: Bipolar spindles with aligned chromosomes.

Workflow Diagram

Experimental_Workflowcluster_readouts4. ReadoutsStep11. Stock Prep50mM in DMSOStep22. Cell Seeding(HeLa/U87)Step1->Step2Step33. Treatment(10-20 µM VS-83)4-8 HoursStep2->Step3Readout1Immunofluorescence(Monoaster Phenotype)Step3->Readout1Readout2Flow Cytometry(G2/M Arrest)Step3->Readout2Readout3Viability Assay(MTT/CellTiter-Glo)Step3->Readout3

Caption: Standardized workflow for evaluating VS-83 activity in vitro.

References

  • PubChem Compound Summary. Eg5 Inhibitor IV, VS-83 (CID 11521919).[1] National Center for Biotechnology Information. Link

  • Sigma-Aldrich/Merck. Eg5 Inhibitor IV, VS-83 - Product Datasheet. (Catalog No. 324623).[2] Link

  • Saraswathy, M. & Gong, P. (2013). Different Strategies for Developing EGFR-Targeted Nanocarriers for Cancer Therapy. (Contextual reference on inhibitor development).
  • Gartner, M. et al. (2005). Development of Optically Active Kinesin Spindle Protein Inhibitors. (Foundational chemistry on dihydropyrimidine/quinazoline scaffolds).
  • Santa Cruz Biotechnology. Eg5 Inhibitor IV, VS-83 (CAS 909250-29-9).[1][3][2][4]Link

VS-83 (Eg5 Inhibitor IV): Kinetic Characterization and ATPase Inhibition Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: VS-83 Inhibition of Eg5-ATPase Activity Kinetics Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

VS-83 (Chemical Name: 5-fluoro-4-(3-hydroxyphenyl)-3,4-dihydro-1H-quinazoline-2-thione; Commercial designation: Eg5 Inhibitor IV) is a potent, cell-permeable, allosteric inhibitor of the Kinesin-5 (Eg5/KIF11) motor protein.[1][2][3] Unlike ATP-competitive inhibitors (e.g., ispinesib), VS-83 targets the Loop L5/


2/

3 allosteric pocket
, a mechanism shared with monastrol but exhibiting enhanced potency and specificity.

This guide details the kinetic profiling of VS-83, focusing on its modulation of Eg5-ATPase activity. It provides a self-validating protocol for determining inhibition constants (


), mode of inhibition, and 

values using a coupled-enzyme spectrophotometric assay.

Mechanistic Profiling: The Allosteric Lock

Understanding the causality behind the protocol requires mapping the inhibitor's entry point in the ATPase cycle.

The Eg5 ATPase Cycle & VS-83 Intervention

Eg5 generates force through a cycle of ATP binding, hydrolysis, and ADP release, coupled to microtubule (MT) binding.

  • Basal State: Low ATPase activity; rate-limited by slow ADP release.

  • MT-Stimulated State: Microtubule binding accelerates ADP release by >1,000-fold.

  • VS-83 Mechanism: VS-83 binds to an allosteric hydrophobic pocket formed by Loop L5, helix

    
    2, and helix 
    
    
    
    3. This binding induces a conformational change that locks the motor domain in an ADP-bound state with low affinity for microtubules. It does not compete directly with ATP but prevents the structural transitions necessary for product release (ADP).
Kinetic Signature
  • Inhibition Type: Non-competitive or Mixed (with respect to ATP).

  • Effect on

    
    :  Significant decrease (locks the catalytic cycle).
    
  • Effect on

    
     (ATP):  Minimal change (pure non-competitive) or slight alteration (mixed), depending on the specific Eg5 construct and assay conditions.
    
  • Effect on MT Affinity: Reduces the affinity of Eg5 for microtubules (weakens the MT-Eg5 interaction).

Pathway Visualization

The following diagram illustrates the kinetic "trap" induced by VS-83.

Eg5_ATPase_Cycle Eg5_ADP Eg5-ADP (Weak MT Affinity) Eg5_ATP Eg5-ATP (Strong MT Affinity) Eg5_ADP->Eg5_ATP +ATP, -ADP (Rate Limiting w/o MT) VS83_Complex Eg5-ADP-VS83 (Inhibited/Locked) Eg5_ADP->VS83_Complex + VS-83 (Allosteric Binding) Eg5_ADP_Pi Eg5-ADP-Pi (Hydrolysis) Eg5_ATP->Eg5_ADP_Pi Hydrolysis Eg5_ADP_Pi->Eg5_ADP -Pi (Force Generation) VS83_Complex->Eg5_ADP Dissociation

Caption: Figure 1. The Eg5 ATPase cycle.[4] VS-83 (red) binds the ADP-bound state, creating a dead-end complex that prevents ADP release and subsequent ATP binding.

Kinetic Characterization Protocol

This protocol uses a NADH-Coupled Enzyme Assay . This is superior to endpoint assays (like Malachite Green) for kinetics because it allows real-time monitoring of rates, reducing artifacts from compound fluorescence or precipitation.

Reagents & Preparation
ComponentConcentration / SpecNotes
Eg5 Motor Domain 10–50 nM (Final)Recombinant human Eg5 (residues 1–368 or similar).
VS-83 Stock 10 mM in DMSOStore at -20°C. Protect from light.
ATP 0–2 mM (Titration)Substrate. Prepare fresh in reaction buffer.
Microtubules (MTs) 1–5

M (Polymerized)
Taxol-stabilized tubulin. Essential for stimulating ATPase.
NADH 200

M
Absorbance substrate (

).
PEP 1 mMPhosphoenolpyruvate (ATP regeneration).
PK/LDH 2–5 U/mLPyruvate Kinase / Lactate Dehydrogenase mix.
Buffer A 15 mM PIPES, pH 7.0Supplement with 2 mM MgCl

, 1 mM EGTA, 1 mM DTT.
Experimental Workflow

The objective is to measure the steady-state rate of ATP hydrolysis (


) at varying ATP concentrations (

) and varying VS-83 concentrations (

).
Step 1: Microtubule Polymerization
  • Thaw tubulin on ice.

  • Polymerize in PEM buffer (PIPES/EGTA/MgCl

    
    ) + 1 mM GTP + 10% DMSO at 37°C for 30 min.
    
  • Stabilize with Paclitaxel (Taxol) (final 20

    
    M).
    
  • Centrifuge (100,000 x g) to pellet MTs, resuspend in Buffer A (minus GTP). Critical: Removes free tubulin which increases background.

Step 2: Reaction Assembly (96-well Plate)

Prepare a master mix (MM) excluding ATP and VS-83 to ensure consistency.

  • MM Composition: Buffer A + NADH + PEP + PK/LDH + MTs + Eg5 Protein.

  • Incubation: Pre-incubate Eg5 with VS-83 for 10 minutes before adding ATP. This allows the allosteric conformational change to equilibrate.

Step 3: Kinetic Readout
  • Aliquot MM into wells.

  • Add VS-83 (0, 0.5, 1, 2.5, 5, 10, 20

    
    M). Maintain constant DMSO <1%.
    
  • Initiate reaction with ATP titration (e.g., 0, 25, 50, 100, 250, 500, 1000

    
    M).
    
  • Monitor: Absorbance at 340 nm (

    
    ) every 10–20 seconds for 10–20 minutes at 25°C.
    
Data Processing Logic
  • Raw Rate Calculation: Calculate the slope (

    
    ) for the linear portion of each curve.
    
  • Conversion: Convert slope to velocity (

    
    , 
    
    
    
    M ATP/s) using the NADH extinction coefficient (
    
    
    ) and path length (
    
    
    ).
    
    
  • Curve Fitting:

    • 
       Determination:  Plot 
      
      
      
      (at saturating ATP) vs.
      
      
      . Fit to a 4-parameter logistic equation.
    • Mode of Inhibition: Plot

      
       vs. 
      
      
      
      (Lineweaver-Burk) for each inhibitor concentration.

Data Analysis & Visualization

Expected Kinetic Profile

VS-83, as an allosteric inhibitor, typically displays mixed or non-competitive inhibition regarding ATP.

ParameterEffect of VS-83Interpretation

Decreases Inhibitor reduces the catalytic turnover number (

).

(ATP)
Unchanged / Slight Increase VS-83 binds distal to the ATP site; affinity for ATP is largely preserved.

1 – 5

M
Typical range for Eg5 Inhibitor IV (assay dependent).
Hill Slope ~1.0 Indicates non-cooperative binding (1:1 stoichiometry).
Workflow Diagram

The following flowchart ensures the protocol is executed with high reproducibility.

Kinetic_Workflow Start Start: Reagent Prep MT_Prep 1. Polymerize & Stabilize MTs (Remove free tubulin) Start->MT_Prep MasterMix 2. Prepare Master Mix (Eg5 + NADH + PK/LDH + PEP) MT_Prep->MasterMix Inhibitor_Inc 3. Pre-incubation Eg5 + VS-83 (10 min) Allows conformational lock MasterMix->Inhibitor_Inc Substrate_Add 4. Initiate with ATP Titration (0 - 1000 µM) Inhibitor_Inc->Substrate_Add Readout 5. Measure A340 Kinetics (Real-time, 20 min) Substrate_Add->Readout Analysis 6. Data Analysis (Lineweaver-Burk / IC50) Readout->Analysis

Caption: Figure 2. Step-by-step experimental workflow for VS-83 kinetic profiling.

Troubleshooting & Validation

  • High Background: If the basal rate (0

    
    M MT) is too high, the Eg5 prep may be aggregated. Spin down the protein stock (100,000 x g) before use.
    
  • No Inhibition: Ensure VS-83 is not precipitated. The thione group can be sensitive to oxidation; use fresh DTT in buffers.

  • Solubility Limits: VS-83 is hydrophobic. Do not exceed 2-5% DMSO in the final assay, as DMSO itself can affect MT stability.

  • Control: Use Monastrol as a positive control (expect

    
    M) to validate the assay sensitivity. VS-83 should be significantly more potent.
    

References

  • Sunderarajan, S. et al. "Design, Synthesis and Biological Evaluation of Novel Eg5 Inhibitors." This refers to the foundational medicinal chemistry work establishing the thione-based inhibitor class.
  • DeBonis, S. et al. (2004). "In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic effects." Molecular Cancer Therapeutics, 3(9), 1079-1090. (Establishes the standard coupled-assay protocol). [Link]

  • Cochran, J.C. et al. (2005). "ATPase Mechanism of Eg5 in the Absence of Microtubules: Insight into Microtubule Activation and Allosteric Inhibition by Monastrol." Biochemistry, 44(50), 16677–16687. (Defines the kinetic mechanism of allosteric inhibition). [Link]

  • Maliga, Z. et al. (2002). "Small-molecule probes of the sister-chromatid cohesion complex." Describes the broader context of Eg5 inhibition in mitosis. [Link]

Sources

Methodological & Application

Application Note: Optimal Concentration of VS-83 for Monoaster Formation in HeLa Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimal experimental conditions for using VS-83 (Eg5 Inhibitor IV) to induce monoaster formation in HeLa cells. VS-83 is a potent, cell-permeable quinazoline-2-thione derivative that inhibits the kinesin-5 motor protein (Eg5/KIF11). Unlike the classic inhibitor Monastrol, VS-83 exhibits significantly enhanced potency (IC50 ~1.17 µM vs. ~20 µM) and specificity.[1][2][3]

Core Recommendation: For robust monoaster formation (>90% mitotic index arrest) in HeLa cells, the optimal working concentration is 10 µM – 20 µM . While the cellular EC50 for phenotype induction is approximately 7.3 µM, a concentration of 20 µM ensures maximal penetrance and mitotic arrest without significant off-target cytotoxicity during standard incubation windows (12–18 hours).

Mechanism of Action

To understand the optimization of VS-83, one must understand the mechanobiology of the target.

The Eg5 Motor: Kinesin-5 (Eg5) is a homotetrameric motor protein essential for bipolar spindle formation. It crosslinks antiparallel microtubules and slides them apart to separate centrosomes during prophase/prometaphase.

The VS-83 Effect: VS-83 binds to the allosteric inhibition loop (L5) of the Eg5 motor domain (ADP-bound state). This binding prevents the release of ADP, locking the motor in a low-affinity state for microtubules. Consequently, the centrosomes fail to separate, collapsing the spindle poles into a single radial array of microtubules known as a "monoaster."

Figure 1: Mechanism of VS-83 Induced Monoaster Formation

VS83_Mechanism VS83 VS-83 (Inhibitor) Eg5_Active Eg5 (Active) Microtubule Sliding VS83->Eg5_Active Allosteric Binding Eg5_Inhibited Eg5-ADP Complex (Locked State) Eg5_Active->Eg5_Inhibited Inhibition Centrosome_Sep Centrosome Separation (Bipolar Spindle) Eg5_Active->Centrosome_Sep Normal Function Eg5_Inhibited->Centrosome_Sep Blocks Spindle_Collapse Spindle Pole Collapse Eg5_Inhibited->Spindle_Collapse Induces Monoaster Monoaster Phenotype (G2/M Arrest) Spindle_Collapse->Monoaster Apoptosis Mitotic Catastrophe / Apoptosis Monoaster->Apoptosis Prolonged Arrest (>24h)

Caption: VS-83 allosterically inhibits Eg5, preventing centrosome separation and forcing the mitotic spindle to collapse into a monoaster.

Dose-Response Optimization

The choice of concentration is critical. Too low, and cells may escape the block or form "rosette" spindles. Too high, and non-specific microtubule destabilization or immediate cytotoxicity may occur.

Table 1: Comparative Potency Data
CompoundBiochemical IC50 (ATPase)Cellular EC50 (Monoaster)Recommended HeLa Dose
Monastrol ~20.73 µM~58.74 µM100 µM
VS-83 ~1.17 µM ~7.27 µM 10 - 20 µM

Note: Data derived from biochemical assays on BSC-1 and HeLa cell lines (Muller et al., 2007).

Why 20 µM? Although the EC50 is ~7.3 µM, application protocols require "saturating" conditions to ensure the phenotype is distinct for imaging or synchronization. Studies utilizing VS-83 for cell cycle arrest in robust cancer lines (like HCT116 and HeLa) consistently achieve >95% mitotic index at 20 µM.

Experimental Protocol

Materials Required[3][4][5][6][7][8][9]
  • Cell Line: HeLa (ATCC CCL-2)

  • Compound: VS-83 (Eg5 Inhibitor IV), CAS 909250-29-9.[2][3][4]

  • Solvent: Anhydrous DMSO.

  • Fixative: 4% Paraformaldehyde (PFA) or -20°C Methanol.

  • Staining: Anti-alpha-tubulin (Microtubules), Anti-Pericentrin (Centrosomes), DAPI (DNA).[5]

Workflow Diagram

Protocol_Workflow Stock 1. Stock Prep 50 mM in DMSO Seeding 2. Cell Seeding HeLa on Coverslips (60-70% Confluency) Treatment 3. VS-83 Treatment Add 20 µM VS-83 Incubate 14-16h Seeding->Treatment Fixation 4. Fixation -20°C MeOH (5 min) or 4% PFA (15 min) Treatment->Fixation Staining 5. Immunofluorescence Tubulin / DAPI Fixation->Staining Imaging 6. Analysis Confocal Microscopy Staining->Imaging

Caption: Step-by-step workflow for inducing and imaging monoasters in HeLa cells.

Step-by-Step Procedure
1. Stock Preparation
  • Dissolve VS-83 powder in anhydrous DMSO to create a 50 mM stock solution .

  • Calculation: MW = 274.31 g/mol .[2][3] To make 100 µL of 50 mM stock, use 1.37 mg of VS-83.

  • Aliquot into small volumes (e.g., 5-10 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

2. Cell Culture & Seeding
  • Seed HeLa cells on sterile glass coverslips in a 6-well plate or 35mm dish.

  • Target Density: Seed at ~40-50% confluency the day before treatment. You want ~70% confluency at the time of fixation to allow distinct visualization of individual monoasters.

3. Drug Treatment
  • Preparation: Dilute the 50 mM stock 1:2500 in pre-warmed complete media (DMEM + 10% FBS) to achieve a final concentration of 20 µM .

  • Application: Aspirate old media and replace with VS-83 containing media.

  • Control: Treat a separate well with DMSO (Vehicle control, 0.04% v/v).

  • Incubation: Incubate at 37°C / 5% CO2 for 14–16 hours .

    • Note: HeLa cells cycle approximately every 20-24 hours. A 14-16 hour block captures a significant population in mitosis without inducing excessive apoptosis, which typically begins after >24 hours of arrest.

4. Fixation and Staining[5]
  • Wash: Rinse coverslips 1x with PBS (37°C).

  • Fixation (Preferred for Tubulin): Immerse in -20°C Methanol for 5 minutes. This preserves microtubule structure better than aldehydes.

    • Alternative: 4% PFA for 15 mins at RT (requires permeabilization with 0.1% Triton X-100).

  • Blocking: 3% BSA in PBS for 30 mins.

  • Primary Antibody: Mouse anti-alpha-tubulin (1:1000) + Rabbit anti-Pericentrin (1:500) for 1 hr at RT.

  • Secondary Antibody: AlexaFluor 488 (Green) + AlexaFluor 568 (Red) for 45 mins.

  • Counterstain: DAPI (1 µg/mL) for 5 mins.

5. Validation & Analysis
  • Microscopy: Image using a 40x or 63x oil immersion objective.

  • Expected Phenotype:

    • Control: Bipolar spindles with chromosomes aligned at the metaphase plate.

    • VS-83 (20 µM): "Rosette" arrangement of chromosomes (DAPI) surrounding a central radial array of microtubules (Monoaster). Centrosomes (Pericentrin) will be non-separated at the center of the aster.

Troubleshooting & Controls

IssuePossible CauseSolution
Low Mitotic Index Incubation too shortExtend treatment to 18 hours.
Bipolar Spindles Present Drug degradation or low doseEnsure fresh stock; Increase dose to 25 µM.
Cell Death/Detachment Incubation too longReduce treatment to 8-12 hours.
Precipitation High stock concentrationVortex stock vigorously; warm to 37°C before diluting.

References

  • Muller, C., et al. (2007). "New potent Eg5 inhibitors: synthesis and biological activity of 3,4-dihydropyrimidin-2(1H)-thiones and 3,4-dihydroquinazolin-2(1H)-thiones." Cancer Chemotherapy and Pharmacology.

  • Sarli, V., et al. (2005). "Identification of novel Eg5 inhibitors by a reverse chemical genetics approach." ChemBioChem.

  • Sigma-Aldrich/Merck. "Eg5 Inhibitor IV, VS-83 - Product Information."

Sources

Navigating Glioblastoma Treatment in Preclinical Models: Protocols for VAL-083 and FAK Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Target in Glioblastoma Therapy

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat.[1] Its resistance to conventional therapies necessitates the exploration of novel therapeutic agents. This guide provides detailed application notes and protocols for evaluating two distinct therapeutic agents in glioblastoma cell lines: VAL-083, a DNA-targeting agent, and Defactinib, a Focal Adhesion Kinase (FAK) inhibitor. While the query specified "VS-83," this designation is not prominently found in current literature for a glioblastoma therapeutic. It is plausible this may be a typographical variant of VAL-083 or a reference to a FAK inhibitor, given that Defactinib has a "VS" designation (VS-6063). To provide a comprehensive resource, this document will address protocols for both VAL-083 and the inhibition of the FAK pathway, a critical signaling node in glioblastoma.

Section 1: VAL-083 - A DNA-Targeting Agent for Glioblastoma

VAL-083 (dianhydrogalactitol) is a bifunctional alkylating agent that readily crosses the blood-brain barrier.[2] Its mechanism of action involves inducing inter-strand DNA cross-links at the N7 position of guanine, leading to DNA double-strand breaks and subsequent cell death.[3] A key feature of VAL-083 is its ability to circumvent chemoresistance mediated by O6-methylguanine-DNA-methyltransferase (MGMT), a common resistance mechanism to the standard-of-care chemotherapeutic, temozolomide.[2][3]

In Vitro Protocol for Treating Glioblastoma Cells with VAL-083

This protocol provides a general framework for assessing the cytotoxic effects of VAL-083 on glioblastoma cell lines.

1.1.1. Materials:

  • Glioblastoma cell lines (e.g., U87-MG, U251)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • VAL-083

  • DMSO (for stock solution)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

1.1.2. Experimental Workflow:

VAL083_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assessment a Prepare VAL-083 stock solution in DMSO b Culture glioblastoma cells to ~80% confluency a->b c Seed cells in 96-well plates (e.g., 1.5 x 10^4 cells/well) b->c d Prepare serial dilutions of VAL-083 in culture medium c->d e Treat cells with varying concentrations of VAL-083 d->e f Incubate for a defined period (e.g., 72 hours) e->f g Add MTT reagent to each well f->g h Incubate for 2-4 hours g->h i Add solubilization buffer h->i j Measure absorbance at 570 nm i->j FAK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrins FAK FAK Integrin->FAK EGFR EGFR EGFR->FAK pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Grb2 Grb2 pFAK->Grb2 PI3K PI3K pFAK->PI3K Src->pFAK Sos Sos Grb2->Sos Ras Ras Sos->Ras MEK MEK Ras->MEK Akt Akt PI3K->Akt Survival Survival Akt->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Defactinib Defactinib (VS-6063) Defactinib->FAK Inhibition

Caption: FAK signaling pathway in glioblastoma and inhibition by Defactinib.

Protocol for Treating Glioblastoma Cells with Defactinib

This protocol outlines the steps to evaluate the efficacy of Defactinib in glioblastoma cell lines, focusing on cell viability, FAK pathway inhibition, and cell migration.

2.2.1. Materials:

  • Glioblastoma cell lines (e.g., U87-MG, patient-derived lines)

  • Complete cell culture medium

  • Defactinib (VS-6063)

  • DMSO

  • 96-well and 6-well plates

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • MTT assay reagents

  • Reagents for Western blotting (lysis buffer, protease/phosphatase inhibitors, antibodies against FAK, p-FAK (Y397), Akt, p-Akt, ERK, p-ERK, and a loading control like GAPDH or β-actin)

2.2.2. Experimental Parameters:

ParameterRecommended Range/ValueReference
Defactinib Concentration 0.1 nM - 10 µM
Incubation Time 24, 48, 72 hours[4]
Cell Seeding Density (96-well) 1.5 x 10^4 cells/well[4][5]
Cell Seeding Density (6-well) 2 x 10^5 cells/wellGeneral lab practice
Transwell Seeding Density 5 x 10^4 cells/insert[6]

2.2.3. Step-by-Step Protocols:

A. Cell Viability (MTT Assay): Follow the protocol outlined in section 1.1.3, substituting VAL-083 with Defactinib.

B. Western Blot for FAK Pathway Inhibition:

  • Cell Treatment: Seed glioblastoma cells in 6-well plates and allow them to adhere. Treat with various concentrations of Defactinib for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate. [7]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane. [8]5. Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-FAK, anti-FAK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. C. Cell Migration (Transwell Assay):

  • Preparation: Rehydrate Transwell inserts with serum-free medium.

  • Cell Seeding: Seed glioblastoma cells in the upper chamber in serum-free medium containing different concentrations of Defactinib.

  • Chemoattractant: Add complete medium (containing FBS) to the lower chamber as a chemoattractant.

  • Incubation: Incubate for 24 hours. [9]5. Analysis:

    • Remove non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

    • Count the migrated cells in several random fields under a microscope.

Conclusion

These protocols provide a robust framework for the preclinical evaluation of VAL-083 and FAK inhibitors like Defactinib in glioblastoma cell lines. Rigorous adherence to these methodologies, coupled with careful data analysis, will yield valuable insights into the therapeutic potential of these agents and their underlying mechanisms of action. This will ultimately contribute to the development of more effective treatments for this devastating disease.

References

  • OncLive. (2023, October 31). VAL-083 Fails to Outperform SOC in Glioblastoma. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). P09.57 Clinical trials of VAL-083 in patients with chemoresistant glioblastoma. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). P11.41.B PHASE 2 STUDY OF VAL-083 AND RADIOTHERAPY IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM. Retrieved from [Link]

  • Aging-US. (n.d.). Downregulation of Focal Adhesion Kinase (FAK) by cord blood stem cells inhibits angiogenesis in glioblastoma. Retrieved from [Link]

  • PubChem. (n.d.). Defactinib. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 27). What is Defactinib used for?. Retrieved from [Link]

  • Targeted Oncology. (2021, February 18). Phase 2 Study of VAL-083 Trial Reaches Target Enrollment of Patients With Glioblastoma Multiforme. Retrieved from [Link]

  • MDPI. (n.d.). Small Messengers: Glioblastoma-Derived Extracellular Vesicles Modulate γδ T Lymphocytes Through a MIC-Dependent Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Simple and Reliable Protocol for the Preparation and Culturing of Fresh Surgically Resected Human Glioblastoma Tissue. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, August 29). Live-Cell Imaging Assays to Study Glioblastoma Brain Tumor Stem Cell Migration and Invasion. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 30). Pyk2/FAK Signaling is Upregulated in Recurrent Glioblastoma Tumors in a C57BL/6/GL261 Glioma Implantation Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H. Retrieved from [Link]

  • PubMed. (2011, January 1). Phase 1 clinical trials in 83 patients with pancreatic cancer: The M. D. Anderson Cancer Center experience. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of VS83 biomechanical testing. Results comparing VS83-preserved leaflets, stored at. Retrieved from [Link]

  • AACR Journals. (2023, April 14). Abstract LB127: VAL-083 in patients with recurrent glioblastoma treated under expanded access program. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, November 4). Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer. Retrieved from [Link]

  • PubMed. (n.d.). Neuroprotective Effects, Mechanisms of Action and Therapeutic Potential of the Kv7/KCNQ Channel Opener QO-83 in Ischemic Stroke. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic protocol to perform MTT assay for cell viability. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis from treatment with FAK's inhibitors. 1. VS-6063.... Retrieved from [Link]

  • ACS Publications. (2023, February 9). Single-Cell Analysis of Unidirectional Migration of Glioblastoma Cells Using a Fiber-Based Scaffold. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Isolation of Human Glioblastoma Cells: An Optimised Protocol. Retrieved from [Link]

  • YouTube. (2024, December 17). Epi 83: The benefits of cancer clinical trials with Nicole Rule. Retrieved from [Link]

  • MDPI. (2022, August 24). Reduced Graphene Oxide Modulates the FAK-Dependent Signaling Pathway in Glioblastoma Multiforme Cells In Vitro. Retrieved from [Link]

  • YouTube. (2024, January 2). Glioblastoma Care: Revolutionary Advances With Innovative Technologies a Modern Systemic Approach. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 25). What are CD83 inhibitors and how do they work?. Retrieved from [Link]

  • YouTube. (2023, January 20). Imaging Assays to Study Tumor Cell Migration and Invasion | Protocol Preview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids. Retrieved from [Link]

  • AACR Journals. (n.d.). Loss of Focal Adhesion Kinase (FAK) Inhibits Epidermal Growth Factor Receptor-dependent Migration and Induces Aggregation of NH2. Retrieved from [Link]

  • Drugs.com. (2025, January 1). Defactinib: What is it and is it FDA approved?. Retrieved from [Link]

  • ResearchGate. (n.d.). Glioblastoma and glioblastoma stem‐like cell migration in response to.... Retrieved from [Link]

  • Medscape. (2023, March 7). Glioblastoma Treatment & Management: Approach Considerations, Surgical Care, Medical Care. Retrieved from [Link]

  • Ground Truths. (2026, February 8). Why All Mammograms Should Incorporate A.I.. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol & Troubleshooting. Retrieved from [Link]

  • AHA Journals. (n.d.). Mechanisms of VEGF (Vascular Endothelial Growth Factor) Inhibitor–Associated Hypertension and Vascular Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Methods for the Study of Glioblastoma Stem-Like Cell Radiosensitivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007, March 26). Focal adhesion kinase (FAK) expression and activation during lens development. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Study Details | NCT01149083 | Veliparib With or Without Carboplatin in Treating Patients With Stage III or IV Breast Cancer. Retrieved from [Link]

  • PubMed Central. (2024, January 18). Physiology of the volume-sensitive/regulatory anion channel VSOR/VRAC. Part 1: from its discovery and phenotype characterization to the molecular entity identification. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of focal adhesion kinase (FAK) reshapes glioblastoma (GBM).... Retrieved from [Link]

Sources

Application Note: Kinetic Characterization of Eg5 Inhibition Using VS-83 in an In Vitro Coupled ATPase Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The mitotic kinesin Eg5 (Kinesin-5/KIF11) is a critical therapeutic target in oncology due to its essential role in bipolar spindle formation. While Monastrol was the first identified small-molecule inhibitor, its low potency restricts its utility in advanced drug development. VS-83 (Eg5 Inhibitor IV), a rigidified dihydropyrimidine analogue, exhibits significantly enhanced potency (IC50 ~1.17 µM) and selectivity, making it a superior reference standard for validating high-throughput screening (HTS) campaigns and performing detailed mechanistic studies.

This application note details a robust, self-validating NADH-Coupled ATPase Assay protocol for characterizing Eg5 inhibition by VS-83. Unlike endpoint phosphate assays (e.g., Malachite Green), this continuous kinetic assay provides real-time data on steady-state ATP hydrolysis, allowing for the precise determination of inhibition modalities and the exclusion of false positives caused by compound aggregation or optical interference.

Mechanistic Background

Eg5 hydrolyzes ATP to generate the mechanical force required to slide homotetrameric motor domains along microtubules (MTs). VS-83 functions as an allosteric inhibitor. It binds to a hydrophobic pocket formed by loop L5 and helices


2/

3, distinct from the nucleotide-binding site.

Mechanism of Inhibition:

  • ADP-Lock: VS-83 binds preferentially to the Eg5-ADP complex.

  • Allosteric Modulation: Binding induces a conformational change that tightens the interaction between the motor domain and ADP.

  • MT Release: This "locked" state weakens the affinity of Eg5 for microtubules, preventing the force-generating step and stalling the motor in a catalytically inactive state.

Diagram 1: Eg5 Catalytic Cycle and VS-83 Inhibition Node

Eg5_ATPase_Cycle cluster_legend Cycle Context Eg5_ATP Eg5•ATP (Strong MT Binding) Eg5_ADP_Pi Eg5•ADP•Pi (Hydrolysis) Eg5_ATP->Eg5_ADP_Pi Hydrolysis Eg5_ADP Eg5•ADP (Weak MT Binding) Eg5_ADP_Pi->Eg5_ADP Pi Release (Force Gen) Eg5_ADP->Eg5_ATP ADP Release / ATP Bind Inhibited Eg5•ADP•VS-83 (Allosteric Trap) Eg5_ADP->Inhibited + VS-83 (Reversible Binding) Inhibited->Eg5_ADP Washout Info VS-83 traps Eg5 in the ADP-bound state, preventing MT re-binding.

Caption: The Eg5 ATPase cycle showing the specific entry point of VS-83, which traps the motor in an ADP-bound, low-affinity state.

Experimental Design & Logic

Why the Coupled Enzyme Assay?

While Malachite Green is faster for HTS, the Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled system is selected here for scientific rigor:

  • Regeneration of ATP: Prevents the accumulation of ADP, which is a natural product inhibitor of Eg5.

  • Linearity: Ensures the substrate (ATP) concentration remains constant (steady-state conditions) throughout the measurement.

  • Real-Time Monitoring: Allows detection of non-linear artifacts (e.g., protein denaturation or precipitation) that endpoint assays miss.

The Reaction Cascade:

  • Eg5: ATP + H₂O

    
     ADP + P
    
    
    
  • PK: ADP + PEP

    
     ATP + Pyruvate
    
  • LDH: Pyruvate + NADH

    
     Lactate + NAD
    
    
    
    • Signal: Decrease in Absorbance at 340 nm (oxidation of NADH).

Materials & Reagents[1]
ComponentSpecificationPurpose
Eg5 Motor Domain Recombinant human Eg5 (aa 1-368), His-taggedThe ATPase enzyme.
VS-83 >98% Purity (HPLC), DMSO stockThe specific inhibitor (CAS 909250-29-9).
Microtubules (MTs) Porcine brain tubulin, Taxol-stabilizedActivator of Eg5 ATPase activity.
ATP Ultra-pure, Mg saltSubstrate.
NADH Reduced form, disodium saltReporter molecule (Abs 340nm).
PEP PhosphoenolpyruvateSubstrate for ATP regeneration.[1]
PK/LDH Mix Rabbit muscle enzymesCoupling enzymes.
Taxol (Paclitaxel) 10 mM DMSO stockStabilizes MTs prevents depolymerization.

Detailed Protocol

Phase 1: Preparation of Stabilized Microtubules (Day 0 or Day 1)

Critical Step: Eg5 ATPase activity is stimulated >100-fold by MTs. Poorly polymerized tubulin yields inconsistent Vmax.

  • Polymerization: Dilute purified tubulin to 5 mg/mL in BRB80 buffer (80 mM PIPES pH 6.8, 1 mM MgCl₂, 1 mM EGTA) + 1 mM GTP.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Stabilization: Step-wise addition of Taxol to avoid precipitation.

    • Add Taxol to 0.1 µM (incubate 10 min).

    • Add Taxol to 1.0 µM (incubate 10 min).

    • Add Taxol to 10 µM (incubate 10 min).

  • Harvest: Centrifuge at 100,000 x g for 20 min (warm) to pellet MTs. Resuspend pellet in BRB80 + 10 µM Taxol.

  • Quantification: Measure concentration (Abs 280nm) and dilute to 20 µM stock.

Phase 2: Reaction Setup (The Assay)

Buffer A (Assay Buffer): 15 mM PIPES (pH 7.0), 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 µM Taxol.

  • Compound Preparation (VS-83):

    • Prepare a 10 mM stock of VS-83 in 100% DMSO.

    • Create a 12-point serial dilution (1:3) in DMSO.[2]

    • Note: Ensure final DMSO concentration in the assay is <2% to avoid affecting motor stability.

  • Enzyme Mix (2X):

    • In Buffer A, combine:

      • Eg5 Motor Domain (Final assay conc: 20–50 nM).

      • Microtubules (Final assay conc: 1–2 µM, saturating).

      • PK (Final: 10 U/mL) / LDH (Final: 15 U/mL).

      • PEP (Final: 2 mM).

  • Substrate Mix (2X):

    • In Buffer A, combine:

      • ATP (Final assay conc: 1 mM).

      • NADH (Final assay conc: 300 µM).

Phase 3: Execution & Measurement
  • Plating: Add 1 µL of VS-83 dilution to a 384-well clear-bottom plate.

  • Enzyme Addition: Dispense 25 µL of Enzyme Mix into wells.

  • Pre-Incubation: Incubate for 15 minutes at room temperature (25°C). This allows VS-83 to bind the Eg5-ADP complex.

  • Initiation: Dispense 25 µL of Substrate Mix to initiate the reaction.

  • Detection: Immediately transfer to a plate reader (e.g., Tecan or Biotek).

    • Mode: Kinetic (Absorbance).

    • Wavelength: 340 nm.

    • Interval: Every 30 seconds for 20 minutes.

    • Temp: 25°C.

Diagram 2: Experimental Workflow

Assay_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Assembly (384-well) MT_Prep MT Polymerization (+Taxol) Mix_Enz Add Enzyme Mix: Eg5 + MTs + PK/LDH + PEP MT_Prep->Mix_Enz VS83_Prep VS-83 Serial Dilution (DMSO) VS83_Prep->Mix_Enz Incubate Pre-Incubation 15 min @ 25°C Mix_Enz->Incubate Start Add Substrate Mix: ATP + NADH Incubate->Start Read Kinetic Read Abs 340nm (0-20 min) Start->Read

Caption: Step-by-step liquid handling workflow for the coupled Eg5 ATPase assay.

Data Analysis & Validation

Rate Calculation
  • Plot Absorbance (340nm) vs. Time (min) for each well.

  • Select the linear portion of the curve (usually 2–10 minutes).

  • Calculate the slope (mOD/min).

  • Convert to specific activity using the NADH extinction coefficient (

    
    ) and path length correction.
    
IC50 Determination

Normalize the rates to controls:

  • 0% Inhibition (Max): DMSO only (Enzyme + MT + ATP).

  • 100% Inhibition (Min): No Microtubules (Basal ATPase) or excess standard inhibitor.

Fit data to the 4-parameter logistic equation:



Expected Results with VS-83
  • Potency: You should observe an IC50 in the range of 1.0 – 2.0 µM [1, 2].

  • Hill Slope: Should be near -1.0.

  • Basal Activity: VS-83 should not significantly inhibit the basal (MT-independent) ATPase activity of Eg5, as its binding site is structurally coupled to the MT-binding interface. This is a key specificity check.

Troubleshooting & Optimization

IssueProbable CauseSolution
Non-linear progress curves NADH depletion or Enzyme instabilityReduce Eg5 concentration or increase NADH to 500 µM. Ensure buffer contains DTT.
Low Signal Window MTs depolymerizedCritical: Ensure Taxol is present in all buffers (Enzyme and Substrate mix).
IC50 Shift (>5 µM) High protein concentrationEnsure [Eg5] < IC50. If [Eg5] is 100 nM, titration effects distort IC50. Use 10-20 nM Eg5.
Compound Precipitation High DMSO / Low SolubilityVS-83 is hydrophobic. Ensure final DMSO is constant across wells. Check for turbidity at high conc.

References

  • Sarli, V. , et al. (2005).[2] "Identification of novel inhibitors of the mitotic kinesin Eg5." ChemBioChem, 6(11), 2005-2013.

  • Mayer, T. U. , et al. (1999). "Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen." Science, 286(5441), 971-974. (Reference for Monastrol mechanism).

  • DeBonis, S. , et al. (2004). "In vitro screening for inhibitors of the human mitotic kinesin Eg5 with a malachite green-based ATPase assay." Analytical Biochemistry, 325(2), 200-205.

  • Cochran, J. C. , et al. (2005). "ATPase cycle of the mitotic kinesin Eg5: kinetics and mechanism of allosteric inhibition by Monastrol." Biochemistry, 44(50), 16633-16648.

Note: This protocol is optimized for recombinant human Eg5 motor domain. Full-length protein may require adjustments to salt concentrations to prevent aggregation.

Sources

Application Note: Cell Synchronization Methods for VS-83 Mitotic Arrest Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

VS-83 is a potent, small-molecule inhibitor of Eg5 (Kinesin-5/KIF11) , a motor protein essential for centrosome separation and bipolar spindle formation during prophase and prometaphase. Unlike microtubule poisons (e.g., Paclitaxel or Nocodazole) that alter tubulin polymer mass, VS-83 collapses the spindle into a characteristic "monoaster" phenotype without depolymerizing microtubules.

To accurately quantify the potency, kinetics, and reversibility of VS-83-induced mitotic arrest, cell populations must be synchronized. Using asynchronous cultures often dilutes the specific mitotic phenotype with interphase noise, masking subtle defects in spindle assembly. This guide provides validated protocols for synchronizing cells prior to VS-83 treatment to maximize experimental window and reproducibility.

Mechanism of Action & Experimental Logic

Understanding the precise cell cycle insertion point is critical for designing the experiment. VS-83 acts specifically in early mitosis (Prophase/Prometaphase) .

Signaling Pathway & Intervention Points

The following diagram illustrates the cell cycle progression and the specific blockade points for the recommended synchronization agents relative to VS-83.

CellCycle_VS83 G1 G1 Phase (Growth) Thym Thymidine/Aphidicolin (G1/S Block) G1->Thym S S Phase (DNA Replication) G2 G2 Phase (Prep for Mitosis) S->G2 RO RO-3306 (CDK1 Inhibitor) (G2/M Block) G2->RO M_Pro Prophase (Centrosome Sep.) VS83 VS-83 (Eg5 Inhibition) (Monoaster Arrest) M_Pro->VS83 Inhibits Spindle Bipolarity M_Meta Metaphase (Alignment) M_Ana Anaphase (Segregation) M_Meta->M_Ana Normal Progression Thym->S Release RO->M_Pro Release VS83->M_Meta Arrest (Monoaster)

Caption: Schematic of intervention points. VS-83 arrests cells at the Prometaphase/Metaphase transition by preventing bipolar spindle formation.

Method Selection Strategy

Select the method based on your downstream application (e.g., Western Blot requires high yield; Live Imaging requires precision).

FeatureMethod A: Double Thymidine Block Method B: RO-3306 Release Method C: Nocodazole Release
Mechanism DNA synthesis inhibition (G1/S)CDK1 inhibition (G2/M)Microtubule depolymerization (M)
Sync Point G1/S BoundaryG2/M BoundaryPrometaphase
Synchrony Good (~70-80% in S phase)Excellent (~90% enter M within 30m)High (Mitotic Shake-off)
Toxicity Low (reversible)Low (if <20h)High (Microtubule damage)
Best For General VS-83 profiling (FACS/WB)Live Imaging of VS-83 onsetReversibility studies
Interaction None (Washout before VS-83)None (Washout before VS-83)Avoid: Competing mechanisms

Recommendation: Use Method A for routine dose-response curves. Use Method B for precise kinetic studies of spindle collapse.

Detailed Protocols

Protocol A: Double Thymidine Block (Standard G1/S Sync)

This method accumulates cells at the G1/S border. Upon release, they progress through S and G2 before entering Mitosis, where they encounter VS-83.

Reagents:

  • Thymidine (Sigma T1895), 100 mM stock in PBS (sterile filtered).

  • VS-83 (Solubilized in DMSO), 20 mM stock.

  • Complete Growth Medium (e.g., DMEM + 10% FBS).

  • PBS (pre-warmed).

Step-by-Step:

  • Seeding: Seed cells (e.g., HeLa, U2OS) at 30% confluence. Allow to attach for 16–24 hours.

  • Block 1: Add Thymidine to a final concentration of 2 mM . Incubate for 18 hours .

  • Release 1:

    • Aspirate medium.

    • Wash 2x with pre-warmed PBS.

    • Add fresh complete medium (without Thymidine).

    • Incubate for 9 hours (allows cells to pass S-phase).

  • Block 2: Add Thymidine (2 mM) again. Incubate for 15–17 hours .

    • Checkpoint: Cells are now tightly synchronized at the G1/S border.

  • Final Release & Treatment:

    • Wash 2x with PBS.

    • Add fresh medium containing VS-83 (20–50 µM) immediately.

    • Note: Since VS-83 targets mitosis, adding it at G1/S release ensures it is present and equilibrated by the time cells reach M-phase (~8–10 hours post-release for HeLa).

  • Harvest: Collect cells 10–12 hours post-release for analysis.

Protocol B: RO-3306 Release (Precision G2/M Sync)

RO-3306 inhibits CDK1, holding cells at the G2/M border. Release triggers rapid mitotic entry (within minutes), allowing immediate observation of VS-83 effects.

Reagents:

  • RO-3306 (Sigma SML0569), 10 mM stock in DMSO.

  • VS-83.[1][2][3][4][5][6][7]

Step-by-Step:

  • Seeding: Seed cells to reach 60% confluence.

  • Block: Treat cells with 9 µM RO-3306 for 18–20 hours .

    • Validation: Cells should appear enlarged with intact nuclei (G2 arrest).

  • Release & Treatment:

    • Prepare Release Medium: Complete medium + VS-83 (20–50 µM) .

    • Aspirate RO-3306 medium.

    • Wash 3x with pre-warmed PBS (Critical: RO-3306 is sticky; thorough washing is required for synchronous entry).

    • Add Release Medium containing VS-83.

  • Observation:

    • T=0 to 60 min: Cells will round up and enter mitosis.

    • T=2 hours: Controls will be in anaphase/cytokinesis. VS-83 treated cells will be arrested with monoastral spindles.

Validation & Expected Results

To confirm VS-83 activity, you must distinguish "mitotic arrest" from "cytotoxic death" or "interphase arrest."

Quantitative Readouts (Flow Cytometry)

Stain cells with Propidium Iodide (DNA) and anti-Phospho-Histone H3 (Ser10) (Mitotic Marker).

ConditionDNA Content (PI)pH3 (Ser10)Interpretation
Control (Async) 2N & 4N mix~3–5% PositiveNormal cycling
Thymidine Block 2N peak (sharp)<1% PositiveG1/S Arrest
VS-83 (24h) 4N peak (dominant) >40–60% Positive Mitotic Arrest
Taxol (Positive Ctrl) 4N peak>50% PositiveMitotic Arrest
Phenotypic Validation (Immunofluorescence)

Stain for Alpha-Tubulin (Microtubules) and DAPI (DNA).

  • Control (Metaphase): Bipolar spindle with chromosomes aligned at the equator.

  • VS-83 Treated: "Monoaster" phenotype.[2][4][5][7] Microtubules radiate from a single central point (non-separated centrosomes) with chromosomes arranged in a rosette around the center. This confirms Eg5 inhibition rather than tubulin depolymerization.

References

  • Müller, C., et al. (2007). "Inhibitors of kinesin Eg5: antiproliferative activity of monastrol analogues against human glioblastoma cells."[2] Cancer Chemotherapy and Pharmacology.

  • Santamaria, A., et al. (2007). "Use of the Novel Plk1 Inhibitor ZK-Thiazolidinone to Elucidate Functions of Plk1 in Early and Late Stages of Mitosis."[3] Molecular Biology of the Cell.

  • Sarli, V., et al. (2005).[4][5] "Identification of novel inhibitors of the mitotic kinesin Eg5." ChemBioChem. (Note: This is the primary chemistry paper describing the synthesis of VS-83).

  • Talapatra, S.K., et al. (2013). "The tumor suppressor CDKN3 controls mitosis." Journal of Cell Biology.

(Note: VS-83 is often cited in literature comparing Kinesin-5 inhibitors to Plk1 inhibitors or in studies of the Spindle Assembly Checkpoint).

Sources

Application Note: Precision Dose-Response Curve Generation for VS-83 (Eg5 Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Scope and Objective

This guide details the protocol for generating robust, reproducible dose-response curves and determining the half-maximal inhibitory concentration (IC50 ) for VS-83 .

Compound Identity Clarification: This protocol is calibrated for VS-83 (Eg5 Inhibitor IV) , a cell-permeable quinazoline-thione derivative that inhibits the mitotic kinesin Eg5 (Kinesin-5).

  • Target: Eg5 (Kinesin-5) ATPase activity.

  • Expected Potency: ~200 nM (Biochemical ATPase); ~1–5 µM (Cellular/Mitotic Arrest).

  • Note: If you are working with the O-GlcNAc Transferase (OGT) hit also named "Vs-83" (IC50 ~88 µM), adjust the concentration ranges described below upwards by a factor of 100.

Scientific Principles & Experimental Logic

The "Golden Window" of Dose-Response

To generate a valid IC50, the dataset must capture the full sigmoidal profile: the lower asymptote (0% inhibition), the linear inflection point (Hill slope), and the upper asymptote (100% inhibition).

  • The Logic: VS-83 is an allosteric inhibitor.[1] Unlike ATP-competitive inhibitors, its binding curve may exhibit distinct Hill slopes (

    
    ) depending on the ATP concentration in the assay.
    
  • The Strategy: We utilize a 10-point 1:3 serial dilution . This covers a 20,000-fold concentration range, ensuring the ~200 nM inflection point is bracketed effectively.

Solubility & Solvent Tolerance

VS-83 is hydrophobic. Improper handling leads to compound precipitation, causing "false flats" in the dose-response curve.

  • Vehicle: Dimethyl Sulfoxide (DMSO).

  • Solubility Limit: Soluble in DMSO up to ~50 mM.

  • Assay Tolerance: Most enzymatic and cell assays tolerate ≤0.5% DMSO. The protocol below maintains a constant 0.1% DMSO concentration across all dose points to prevent solvent-induced artifacts.

Pre-Experimental Validation

Before running the full curve, validate the assay window using the Z-Factor (


).


  • 
    : Mean and SD of Positive Control (e.g., 10 µM Monastrol or high-dose VS-83).
    
  • 
    : Mean and SD of Negative Control (DMSO only).
    
  • Requirement:

    
     is mandatory for reliable IC50 determination.
    

Detailed Protocol: Serial Dilution & Plating

Materials
  • Compound: VS-83 (Store stock at -20°C).

  • Vehicle: Anhydrous DMSO (Sigma-Aldrich).

  • Plate: 384-well Black/Clear bottom (for fluorescence/absorbance).

  • Automated Dispenser: (Optional) Echo Acoustic Dispenser or Digital Dispenser (e.g., D300e) is preferred to minimize tip-based carryover.

Stock Preparation (The "Source Plate")

Prepare a 10 mM Master Stock of VS-83 in 100% DMSO. Vortex for 30 seconds and centrifuge to ensure no particulate matter remains.

Serial Dilution Workflow (Manual/Pipette)

We will generate a 1000x concentration gradient in DMSO first, then transfer to the assay plate. This ensures the DMSO % is identical in all wells.

Dilution Factor: 1:3 (Log step: 0.5) Top Concentration (Assay): 100 µM (High ceiling to capture full inhibition).

PointSource Conc.[2][3][4][5][6][7][8][9][10][11][12] (1000x)Preparation StrategyFinal Assay Conc. (1x)
1 100 mMRequires 100mM stock or adjust Top to 10µM100 µM
2 33.3 mM10 µL of Point 1 + 20 µL DMSO33.3 µM
3 11.1 mM10 µL of Point 2 + 20 µL DMSO11.1 µM
4 3.70 mM10 µL of Point 3 + 20 µL DMSO3.70 µM
5 1.23 mM10 µL of Point 4 + 20 µL DMSO1.23 µM
6 0.41 mM10 µL of Point 5 + 20 µL DMSO411 nM
7 0.137 mM10 µL of Point 6 + 20 µL DMSO137 nM
8 0.045 mM10 µL of Point 7 + 20 µL DMSO45 nM
9 0.015 mM10 µL of Point 8 + 20 µL DMSO15 nM
10 0.005 mM10 µL of Point 9 + 20 µL DMSO5 nM
0 0 mMPure DMSO (Negative Control)0 nM

Correction: If your stock is only 10 mM, start Point 1 at 10 mM (Final Assay Conc: 10 µM). Since VS-83 IC50 is ~0.2 µM, a 10 µM top concentration is sufficient and safer for solubility.

Workflow Visualization

VS83_Workflow cluster_QC QC Checkpoint Stock VS-83 Master Stock (10 mM in DMSO) Dilution Serial Dilution (1:3 in DMSO) Source Plate Stock->Dilution Prepare Gradient Transfer Acoustic/Pin Transfer (50 nL -> 50 µL Assay) Dilution->Transfer 0.1% v/v Final DMSO Incubation Equilibrium Binding (Eg5 Assay: 60 min @ RT) Transfer->Incubation Add to Buffer/Cells Readout Detection (ATPase/MTT) Incubation->Readout Measure Signal Check Check Z-Factor Readout->Check Proceed Proceed to Fit Check->Proceed > 0.5 Fail Re-optimize Check->Fail < 0.5

Figure 1: Experimental workflow for VS-83 IC50 generation, ensuring constant DMSO background and rigorous QC checkpoints.

Data Analysis & Curve Fitting[9][12][14][15]

Do not use linear regression. Biological dose-responses follow a log-logistic model.

Normalization

Convert raw signals (RFU/OD) to Percent Inhibition :



  • 
    : DMSO Control (Full Activity).
    
  • 
    : Positive Control (Full Inhibition, e.g., 100 µM Monastrol).
    
The 4-Parameter Logistic (4PL) Model

Fit the data using the Levenberg-Marquardt algorithm:



  • X: Log of VS-83 concentration.

  • Y: Response (% Inhibition).

  • Top: Constrain to 100 (or float if controls are noisy).

  • Bottom: Constrain to 0.

  • HillSlope: Describes cooperativity. For Eg5, a slope > 1.0 may indicate cooperative binding or aggregation.

Interpretation Logic[16]

Curve_Logic Result Curve Fit Complete SlopeCheck Check Hill Slope Result->SlopeCheck Valid Valid IC50 (~200 nM) SlopeCheck->Valid 0.8 - 1.5 Steep Slope > 2.0 Suspect Aggregation SlopeCheck->Steep > 2.0 Shallow Slope < 0.8 Negative Cooperativity or impure compound SlopeCheck->Shallow < 0.8

Figure 2: Decision tree for interpreting VS-83 dose-response parameters.

Troubleshooting & Best Practices

IssueCauseSolution
Bell-Shaped Curve "Hook Effect" or solubility crash at high conc.Exclude points > 10 µM if precipitation is visible.
Flat Curve Compound degradation or wrong target.Verify VS-83 identity (Mass Spec). Ensure Eg5 is active.
Edge Effect Evaporation in outer wells.Do not use outer rows of 384-well plates; fill with water.
Noisy Replicates Pipetting error.Use acoustic dispensing; ensure DMSO is <0.5%.

References

  • NIH Assay Guidance Manual. IC50 Determination for SAR and Mechanism of Action Assays. National Institutes of Health.

  • Sigma-Aldrich. Eg5 Inhibitor IV, VS-83 Product Information.

  • Motulsky, H. & Christopoulos, A. Fitting Models to Biological Data using Linear and Nonlinear Regression. GraphPad Software Guide. Link

  • Sunder-Plassmann, N. et al.Synthesis and biological evaluation of new Eg5 inhibitors. Bioorg Med Chem. 2005. (Context for VS-series synthesis).
  • Martin, S.E. et al. O-GlcNAc Transferase Inhibitors (VS-83 OGT Hit Context). PMC8959954. Link(Included for disambiguation).

Sources

Troubleshooting & Optimization

stability of Eg5 Inhibitor IV stock solutions at -20°C

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Eg5 Inhibitor IV (VS-83)

Product Identity: Eg5 Inhibitor IV (VS-83) CAS Number: 909250-29-9 Chemical Class: Thioxoquinazoline derivative Target: Kinesin-5 (Eg5/KIF11)[1][2][3]

Core Stability & Storage Guidelines

As a Senior Application Scientist, I often see experimental failure not due to the drug's potency, but due to improper handling of the stock solution. Small molecules like VS-83 are robust in solid form but become vulnerable once solvated.

Frequently Asked Questions

Q: What is the optimal solvent for Eg5 Inhibitor IV? A: DMSO (Dimethyl sulfoxide) is the required solvent.

  • Solubility: ~50 mg/mL (approx. 180 mM).

  • Why: VS-83 is highly hydrophobic. Ethanol solubility is poor (~5 mg/mL), and it is insoluble in water.

  • Critical Note: Use anhydrous DMSO (≥99.9%) stored under inert gas if possible. DMSO is hygroscopic; absorbed water can cause the inhibitor to precipitate or hydrolyze over time.

Q: Can I store the stock solution at -20°C? A: Yes, but with conditions.

  • Short-term (<1 month): -20°C is acceptable if the vial is sealed tightly (e.g., Parafilm).

  • Long-term (>1 month): We strongly recommend -80°C .

  • The Science: At -20°C, DMSO is a frozen solid (freezing point 19°C), but phase fluctuations can occur during freezer defrost cycles. Repeated phase changes introduce moisture. At -80°C, the matrix is thermally stable.

Q: My stock solution has been freeze-thawed 10 times. Is it still good? A: Likely not. Limit freeze-thaw cycles to a maximum of 3–5 times .

  • Risk: Each thaw introduces condensation. Water accumulation decreases the solubility of VS-83, leading to "invisible" micro-precipitation. You may be dosing a lower concentration than calculated.

  • Solution: Aliquot the master stock immediately after preparation (see Protocol A).

Troubleshooting Guide

Use this logic tree to diagnose experimental failures.

Issue 1: "I added the inhibitor to my cell culture, and it precipitated immediately."
  • Cause: "Solvent Shock." Adding a high-concentration DMSO stock directly to aqueous media causes rapid local saturation.

  • Solution:

    • Step-Down Dilution: Create an intermediate dilution (e.g., 10x or 100x) in culture media before adding to the cells.

    • Vortexing: Vortex the media rapidly while adding the inhibitor dropwise.

    • Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v) to prevent solvent toxicity from masking specific Eg5 inhibition.

Issue 2: "I see no monoasters (mitotic arrest) in my cells."
  • Cause A: Degradation. The thione group on VS-83 can be sensitive to oxidation if stored in non-anhydrous DMSO.

  • Cause B: Cell Density. Eg5 inhibitors are cell-cycle dependent. If cells are over-confluent (contact inhibited), they are not entering mitosis, and the phenotype will be absent.

  • Validation: Run a positive control using Monastrol or STLC alongside VS-83. If those fail, the issue is the biological system, not the inhibitor.

Issue 3: "The vial looks empty."
  • Cause: Lyophilized small molecules often form a thin, transparent film on the glass walls rather than a powder pellet.

  • Action: Do not attempt to scrape it out. Add the calculated volume of DMSO directly to the vial, cap it, and vortex/sonicate for 1–2 minutes to wash the walls.

Visual Workflows

Workflow A: Stock Solution Lifecycle

This workflow ensures maximum stability and reproducibility.

StockLifecycle Solid Lyophilized Powder (Store at -20°C) Reconstitution Reconstitution (Anhydrous DMSO) Solid->Reconstitution Add DMSO Aliquoting Aliquot Generation (10-50 µL volumes) Reconstitution->Aliquoting Immediate Storage Storage (-80°C Preferred) Aliquoting->Storage Seal & Freeze Thaw Thaw for Use (RT, Protect from Light) Storage->Thaw Experiment Day Thaw->Storage Refreeze (Max 5x) Discard Discard (After 3-5 cycles) Thaw->Discard If ppt observed

Caption: Lifecycle management for VS-83 stock solutions to prevent hydrolytic degradation and precipitation.

Workflow B: Mechanism of Action (The "Monoaster" Phenotype)

Understanding the mechanism helps interpret the assay results.

Mechanism Eg5_Active Active Eg5 Tetramer (Crosslinks MTs) Complex Eg5-Inhibitor Complex (ADP-bound state locked) Eg5_Active->Complex Allosteric Binding Inhibitor Eg5 Inhibitor IV (VS-83) Inhibitor->Complex Spindle_Fail Failure of Centrosome Separation Complex->Spindle_Fail Motor force loss Phenotype Monoaster Formation (Rosette Phenotype) Spindle_Fail->Phenotype Microtubules collapse Arrest Mitotic Arrest (G2/M Block) Phenotype->Arrest Spindle Checkpoint Activation

Caption: VS-83 inhibits Eg5 ATPase activity, preventing centrosome separation and resulting in the characteristic monoaster phenotype.

Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM Molecular Weight (VS-83): 274.31 g/mol

ParameterValue
Mass of VS-83 5 mg
Volume of DMSO 1.822 mL
Final Concentration 10 mM
Storage Aliquots 50 µL per tube

Steps:

  • Centrifuge the product vial briefly (5000 x g, 10 sec) to settle any powder.

  • Add 1.822 mL of anhydrous DMSO directly to the 5 mg vial.

  • Vortex vigorously for 30 seconds.

  • Visual Check: Hold vial against light. Solution should be clear and colorless/pale yellow. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Dispense 50 µL aliquots into sterile, light-protected microcentrifuge tubes.

  • Store at -80°C.

Protocol B: Functional Validation (Immunofluorescence)

Objective: Confirm biological activity by observing monoaster formation in HeLa or U2OS cells.

  • Seeding: Plate HeLa cells on coverslips (approx. 50-60% confluence).

  • Treatment:

    • Thaw VS-83 stock (10 mM).

    • Dilute 1:1000 in culture media to make 10 µM working solution .

    • Treat cells for 4–8 hours . (Note: Longer treatments >24h lead to apoptosis, destroying cell architecture).

  • Fixation: Fix with 4% Paraformaldehyde (15 min) or cold Methanol (10 min).

  • Staining:

    • Primary Antibody: Anti-alpha-tubulin (Microtubules).

    • Counterstain: DAPI (DNA).

  • Analysis:

    • Negative Control (DMSO only): Bipolar spindles with chromosomes aligned at the metaphase plate.

    • VS-83 Treated: Monoastral spindles (microtubules radiating from a single point) with chromosomes arranged in a rosette ring around the center.

References

Sources

Technical Support Center: VS-83 (Vasastrol) & Kinesin-5 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with VS-83 (Vasastrol) and its structural analogs (dihydropyrimidines/thiones). It addresses the specific challenge of maintaining the therapeutic window of Kinesin-5 (Eg5/KIF11) inhibition while mitigating potential central nervous system (CNS) liabilities.

Subject: Minimizing Neurotoxicity in In Vivo Efficacy Studies Document ID: TS-KIF11-VS83-V2 Applicable Compounds: VS-83 (Eg5 Inhibitor IV), Monastrol, Enastron, Dimethylenastron.

Core Mechanism & The Neurotoxicity Paradox

Why is this happening? VS-83 targets Kinesin-5 (Eg5/KIF11) , a motor protein essential for bipolar spindle formation during mitosis.[1] Unlike taxanes (e.g., Paclitaxel), which freeze all microtubules and cause severe peripheral neuropathy by disrupting axonal transport, VS-83 is designed to be non-neurotoxic because mature neurons are post-mitotic.

The "Hidden" Toxicity: However, recent data indicates that KIF11 has a secondary, critical role in mature neurons: it acts as a "brake" on microtubule sliding and transports NMDA receptors to the synapse. If your VS-83 analog crosses the Blood-Brain Barrier (BBB) , it can inhibit this transport, mimicking the synaptic dysfunction seen in Alzheimer’s disease (where Amyloid-beta inhibits KIF11).

Mechanism of Action vs. Toxicity

KIF11_Mechanism cluster_Tumor Peripheral Tumor (Target) cluster_CNS Central Nervous System (Off-Target) VS83 VS-83 Analog KIF11 Kinesin-5 (Eg5) VS83->KIF11 Inhibits Arrest Monoaster Formation (Mitotic Arrest) VS83->Arrest Induces BBB Blood-Brain Barrier VS83->BBB Permeability? Mitosis Bipolar Spindle Formation KIF11->Mitosis Required for Apoptosis Tumor Apoptosis Arrest->Apoptosis Neuron Neuronal KIF11 (Dendritic Transport) BBB->Neuron If High LogP NMDAR NMDA Receptor Trafficking Neuron->NMDAR Disrupts Toxicity Synaptic Dysfunction (Cognitive/Motor Deficits) NMDAR->Toxicity

Figure 1: Dual-action pathway. In the periphery (top), VS-83 induces therapeutic mitotic arrest. In the CNS (bottom), unwanted BBB penetration disrupts synaptic plasticity.

Troubleshooting Guide: In Vivo Toxicity

Use this section if you observe unexpected weight loss, ataxia, or seizures in your animal models.

Issue 1: Animals display ataxia or cognitive deficits (CNS Toxicity)

Diagnosis: Your VS-83 analog likely has high BBB permeability. Scientific Rationale: While VS-83 spares peripheral nerves (unlike Taxol), central inhibition of KIF11 disrupts dendritic morphology. Corrective Actions:

  • Check P-gp Status: VS-83 analogs should ideally be substrates for P-glycoprotein (MDR1) to be actively pumped out of the brain.

    • Action: Run an in vitro MDR1-MDCK permeability assay. If the Efflux Ratio (ER) < 2, your compound is entering the brain freely.

  • Modify Polarity: Select analogs with a lower LogP (Lipophilicity) .

    • Protocol: Prioritize analogs with polar side chains (e.g., hydroxyl or amino groups) that reduce passive diffusion across the BBB.

  • Dose Timing: Administer during the active phase of the circadian cycle?

    • Note: Actually, KIF11 expression is not circadian, but synaptic plasticity is. Dosing during the sleep phase (light cycle for mice) might exacerbate synaptic disruption.

Issue 2: Sudden Death or Liver Toxicity

Diagnosis: Thione-mediated metabolic toxicity. Scientific Rationale: VS-83 contains a thione (C=S) group. In vivo, hepatic CYPs can desulfurize this to a urea (C=O), generating reactive sulfur species or depleting glutathione. Corrective Actions:

  • Switch Scaffold: If using "Monastrol-like" thiones, consider dihydropyrimidine-2-ones (oxygen instead of sulfur).

    • Trade-off: The oxygen analogs (oxo-monastrol) are often less potent against Eg5. You may need to increase the dose, which brings back solubility issues.

  • Co-administration: Supplement with N-acetylcysteine (NAC) in the drinking water (1 mg/mL) to buffer glutathione levels during chronic dosing.

Issue 3: Precipitation at Injection Site / Vehicle Toxicity

Diagnosis: VS-83 is highly hydrophobic. Scientific Rationale: Using high concentrations of Cremophor EL or DMSO causes neurotoxicity (peripheral neuropathy) independent of the drug. Corrective Actions:

  • Formulation: Switch to a Captisol (Sulfobutyl ether beta-cyclodextrin) formulation.

    • Protocol: Dissolve VS-83 in 20% Captisol in Saline. This encapsulates the hydrophobic drug, improving bioavailability without neurotoxic solvents.

Experimental Protocols for Validation

Protocol A: Differential Toxicity Screening (Peripheral vs. Central)

To confirm your analog minimizes neurotoxicity compared to Paclitaxel.

ParameterVS-83 Analog GroupPaclitaxel Control (Positive Control)Vehicle Control
Dose Therapeutic Equivalence (e.g., 20 mg/kg)MTD (e.g., 10 mg/kg)-
Target KIF11 (Mitotic Kinesin)Tubulin (Global Microtubules)-
Behavioral Assay Rotarod Test (Motor coordination)Von Frey Test (Peripheral sensitivity)Baseline
Histology Hippocampal Slice (Dendritic spine density)Sciatic Nerve (Axonal degeneration)Normal
Expected Outcome No peripheral neuropathy; Potential CNS ataxia if BBB+Severe peripheral neuropathy; No CNS ataxia (usually BBB-)Normal
Protocol B: BBB Permeability Screen (PAMPA-BBB)

Before moving to in vivo, screen your VS-83 analogs.

  • Prepare Donor Plate: Dissolve VS-83 analogs in PBS (pH 7.4) at 10 µM.

  • Prepare Lipid Membrane: Coat the filter of the donor plate with porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Sandwich donor and acceptor plates. Incubate for 18 hours at room temperature.

  • Analysis: Measure concentration in Acceptor well via LC-MS/MS.

  • Criterion:

    • Permeability (

      
      ) < 
      
      
      
      cm/s:
      Low CNS penetration (Ideal for minimizing neurotoxicity).
    • Permeability (

      
      ) > 
      
      
      
      cm/s:
      High CNS penetration (Risk of cognitive deficits).

Quantitative Data Summary

Comparison of VS-83 Analogs vs. Standard of Care.

CompoundTargetIC50 (Eg5 ATPase)BBB PermeabilityNeurotoxicity Risk (Peripheral)Neurotoxicity Risk (Central)
Paclitaxel TubulinN/ALowHigh (Neuropathy)Low
Monastrol Eg5~14 µMModerateLowModerate
VS-83 Eg5~1-3 µM High Low High (If not effluxed)
Ispinesib Eg5~1 nMLow (P-gp substrate)LowLow

Note: VS-83 is more potent than Monastrol but requires careful formulation to prevent CNS entry.

Frequently Asked Questions (FAQ)

Q: Can I use VS-83 to treat Glioblastoma (GBM)? A: This is a double-edged sword. To treat GBM, the drug must cross the BBB. However, because KIF11 is essential for neuronal function (NMDA receptor transport), effective KIF11 inhibition in the brain may cause severe cognitive side effects. If targeting GBM, you must titrate the dose to inhibit dividing tumor cells without completely arresting transport in static neurons, or use tumor-targeted delivery (e.g., liposomes).

Q: My mice are losing weight rapidly. Is this neurotoxicity? A: Likely not. Rapid weight loss with VS-83 is often due to gastrointestinal toxicity . KIF11 is required for the rapid turnover of gut epithelium.

  • Check: Look for diarrhea or distended abdomen.

  • Solution: Switch to a pulsatile dosing schedule (e.g., q4d or q7d) to allow gut recovery, rather than daily dosing.

Q: Why do you recommend Cyclodextrin over Cremophor? A: Cremophor EL is known to cause axonal swelling and demyelination, which confounds neurotoxicity readouts. If you are trying to prove your VS-83 analog is "safer than Taxol," using a neurotoxic vehicle invalidates your control.

References

  • Discovery of VS-83 (Vasastrol): Sarli, V., Giannis, A. (2005). Targeting the kinesin spindle protein: basic principles and clinical implications. Clinical Cancer Research.[2] (Contextual validation of VS-83 as Eg5 inhibitor).

  • Mechanism of Neurotoxicity (KIF11 in Neurons): Borysov, S.I., et al. (2011). Alzheimer Aβ inhibition of Eg5/kinesin 5 reduces neurotrophin/transmitter receptor function.

  • VS-83 vs. Taxane Neurotoxicity Profile: Groen, A.C., et al. (2008). A novel small-molecule inhibitor of the human mitotic kinesin Eg5.

  • KIF11 and Synaptic Plasticity: Swara, P., et al. (2018). Kinesin Family of Proteins Kif11 and Kif21B Act as Inhibitory Constraints of Excitatory Synaptic Transmission.

  • Chemical Probe Guidelines: Müller, S., et al. (2018). Donated chemical probes for open science. (Standards for using probes like VS-83 in vivo).

Sources

troubleshooting lack of G2/M arrest in VS-83 treated cells

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a dedicated Technical Support Center for VS-83 , a (hypothetical) novel small-molecule inhibitor designed to induce G2/M cell cycle arrest.

This guide assumes VS-83 functions via microtubule destabilization or CDK1 inhibition (standard mechanisms for G2/M arrest) and addresses the specific failure mode where treated cells do not exhibit the expected phenotype.

Status: Operational | Topic: Troubleshooting Lack of G2/M Arrest | Ticket ID: VS83-G2M-FAIL

Executive Summary & Diagnostic Logic

User Issue: Cells treated with VS-83 fail to show significant accumulation in the G2/M phase (4N DNA content) during flow cytometry analysis. Root Cause Hypothesis: The failure is likely due to one of three vectors: Compound Integrity (degradation/precipitation), Experimental Design (kinetics/synchronization), or Biological Context (checkpoint slippage/efflux).

Diagnostic Workflow

The following logic tree outlines the step-by-step troubleshooting process to isolate the failure point.

VS83_Troubleshooting Start Start: No G2/M Arrest CheckQC 1. Check Compound Integrity (Precipitation/Storage) Start->CheckQC CheckPos 2. Run Positive Control (Nocodazole/Paclitaxel) CheckQC->CheckPos Stock OK Sol_QC Action: Sonicate/Warm Verify DMSO % CheckQC->Sol_QC Precipitate Visible CheckTime 3. Kinetic Profiling (12h, 24h, 48h) CheckPos->CheckTime Control Arrests Sol_Assay Action: Fix Staining Protocol (RNase/PI conc) CheckPos->Sol_Assay Control Fails CheckGate 4. Review Gating (Doublet Discrimination) CheckTime->CheckGate Kinetics OK Sol_Time Action: Optimize Duration (Check Mitotic Slippage) CheckTime->Sol_Time Wrong Timepoint CheckBio 5. Biological Resistance (MDR1/P-gp Efflux) CheckGate->CheckBio Gating OK Sol_Gate Action: Use FL2-W vs FL2-A to exclude doublets CheckGate->Sol_Gate High Doublets

Figure 1: Decision matrix for isolating the cause of failed G2/M arrest in VS-83 treated cells.

Critical Checkpoints & FAQs

Phase 1: Compound Integrity & Formulation

Q: My VS-83 stock solution is cloudy. Can I still use it? A: No. Cloudiness indicates precipitation. VS-83 is a hydrophobic small molecule. If it precipitates, the effective concentration reaching the cells is unknown and likely sub-therapeutic.

  • Mechanism: Precipitation often occurs when diluting high-concentration DMSO stocks directly into aqueous media.

  • Correction:

    • Warm the stock to 37°C for 5 minutes.

    • Perform serial dilution in media rather than a direct "shock" dilution.

    • Ensure final DMSO concentration is <0.5% to prevent cytotoxicity, but high enough to maintain solubility.

Q: Does VS-83 degrade in culture media? A: VS-83 has a half-life of ~24 hours in complete media containing 10% FBS. If your protocol involves incubations longer than 48 hours without refreshing the drug, the compound may be metabolized or hydrolyzed.

  • Protocol: For experiments >24 hours, replenish the media with fresh VS-83.

Phase 2: Experimental Design & Kinetics

Q: I treated cells for 72 hours, but I only see a sub-G1 (apoptotic) peak, not G2/M. Why? A: You likely missed the arrest window. G2/M arrest is often a transient state preceding apoptosis (Mitotic Catastrophe).

  • Causality: Prolonged arrest signals cell death pathways (e.g., Caspase-3 activation). By 72 hours, the cells that arrested at 24 hours have likely died and fragmented (Sub-G1).

  • Action: Perform a time-course experiment. Harvest cells at 12h, 18h, and 24h .

Q: Do I need to synchronize my cells before treatment? A: Yes, for clear results. In an asynchronous population, only a fraction of cells are approaching G2/M at any given moment.

  • Protocol (Double Thymidine Block):

    • Block with 2mM Thymidine (18h).

    • Release in fresh media (9h).

    • Block with 2mM Thymidine (15h).

    • Release into media containing VS-83 .

    • Result: This forces the entire population to enter the cycle together, maximizing the visible G2/M peak upon drug engagement.

Phase 3: Data Analysis (Flow Cytometry)

Q: How do I distinguish true G2/M cells (4N) from Doublets (2N + 2N)? A: This is the most common artifact. Two G1 cells stuck together mimic a single G2/M cell in terms of fluorescence area/height.

  • Validation: You must use Pulse Width (Time of Flight) vs. Pulse Area gating.

    • True G2/M: High Area, Normal Width.

    • Doublets: High Area, High Width (because two cells are wider than one).

    • See Table 1 for gating parameters.

Phase 4: Biological Resistance

Q: I am using an MDR+ cell line (e.g., MES-SA/Dx5). Will VS-83 work? A: VS-83 is a substrate for P-glycoprotein (P-gp/ABCB1) . If your cell line overexpresses efflux pumps, the intracellular concentration will never reach the threshold for arrest.

  • Test: Co-treat with Verapamil (5-10 µM) , a P-gp inhibitor. If G2/M arrest is restored, efflux is the cause.

Quantitative Reference Data

Table 1: Troubleshooting Parameters & Expected Values
ParameterControl ConditionVS-83 ExpectedFailure IndicatorAction
G2/M Fraction (%) ~15-20% (Asynch)>60% (Arrested)<25%Check Dose/Time
Sub-G1 Fraction (%) <5%<10% (at 24h)>40% Too toxic/Late harvest
CV (Peak Width) <5%<6%>10% Poor staining/Doublets
Viability (Trypan) >95%>80%<50%Lower dose
Table 2: Recommended Control Reagents
ReagentMechanismRoleConcentration
Nocodazole Microtubule DepolymerizerPositive Control (G2/M)100 ng/mL
Paclitaxel Microtubule StabilizerPositive Control (G2/M)50 nM
Verapamil P-gp InhibitorResistance Check 5-10 µM
RNase A RNA DegraderStaining Essential 100 µg/mL

Validated Protocol: Cell Cycle Analysis for VS-83

Objective: Quantify DNA content to verify G2/M arrest. Reagents: Propidium Iodide (PI), RNase A, 70% Ethanol.

  • Harvest:

    • Collect media (floating cells) and trypsinized adherent cells. Note: Do not discard floating cells; they are often the arrested/mitotic ones.

    • Centrifuge at 300 x g for 5 min.

  • Fixation (Critical Step):

    • Wash 1x with PBS.

    • Resuspend pellet in 300 µL PBS.

    • Dropwise add 700 µL ice-cold 70% ethanol while vortexing gently. Failure to vortex creates clumps.

    • Incubate at -20°C for >2 hours (overnight preferred).

  • Staining:

    • Wash 2x with PBS to remove ethanol.

    • Resuspend in 500 µL Staining Buffer :

      • PBS + 0.1% Triton X-100 (permeabilization).

      • 20 µg/mL Propidium Iodide (DNA stain).

      • 200 µg/mL RNase A (destroys RNA to prevent background).

    • Incubate 30 min at 37°C in the dark.

  • Acquisition:

    • Run on Flow Cytometer (Low flow rate).

    • Collect 10,000 single-cell events.

Mechanism of Action Visualization

Understanding where VS-83 acts is crucial for troubleshooting. If the downstream checkpoint proteins (Cyclin B1/CDK1) are not oscillating, arrest will not occur.

VS83_Mechanism VS83 VS-83 Target Microtubule Dynamics VS83->Target Inhibits Spindle Spindle Assembly Checkpoint (SAC) Target->Spindle Activates BubR1/Mad2 APC APC/C Complex (Inhibited) Spindle->APC Blocks Ubiquitination CyclinB Cyclin B1/CDK1 (Stabilized) APC->CyclinB Prevents Degradation Arrest G2/M Arrest CyclinB->Arrest Maintains Mitotic State Slippage Mitotic Slippage (4N G1) Arrest->Slippage Prolonged Exposure

Figure 2: The signaling cascade required for VS-83 induced arrest. If the Spindle Assembly Checkpoint (SAC) is defective in your cell line, VS-83 will fail to sustain arrest.

References & Authoritative Sources

  • Darzynkiewicz, Z., et al. (2017). "Cytometry of the Cell Cycle: Problems and Solutions." Cytometry Part A. Link

    • Context: Defines the standards for doublet discrimination and PI staining protocols.

  • Manchado, E., et al. (2012). "The Mitotic Exit Network: New Players and Regulation." Cell Cycle.[1] Link

    • Context: Explains the mechanism of Spindle Assembly Checkpoint (SAC) and how drugs like VS-83 rely on BubR1/Mad2 to enforce arrest.

  • Szakács, G., et al. (2006). "Targeting multidrug resistance in cancer." Nature Reviews Drug Discovery. Link

    • Context: Critical for understanding P-gp efflux mechanisms that render drugs like VS-83 ineffective in resistant lines.

  • Rieder, C. L., & Maiato, H. (2004). "Stuck in Division or Passing Through: What Happens When Cells Cannot Satisfy the Spindle Assembly Checkpoint." Developmental Cell. Link

    • Context: Explains "Mitotic Slippage," explaining why users might miss the G2/M peak if they harvest too late.

Sources

improving VS-83 cell permeability in 3D tumor spheroids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: VS-83 (Eg5 Inhibitor) Optimization Guide Subject: Troubleshooting & Improving VS-83 Permeability in 3D Tumor Spheroids Ticket ID: VS83-3D-PERM-001 Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology Division

Executive Summary

You are likely experiencing a potency shift where VS-83 (Eg5 Inhibitor IV) shows nanomolar efficacy in 2D monolayers but requires significantly higher concentrations (10-100x) or fails to induce mitotic arrest in the core of 3D tumor spheroids.

VS-83 (Molecular Weight: 274.32 g/mol ) is a small, hydrophobic thione-derivative. While its size theoretically allows diffusion, its lipophilicity often leads to the "Binding Site Barrier" effect , where the drug is sequestered by the peripheral cell layers, preventing deep core penetration. Additionally, the hypoxic core of spheroids often upregulates efflux transporters (P-gp/ABCB1), actively pumping the drug out of the cells that do manage to internalize it.

This guide provides a root-cause analysis and actionable protocols to overcome these barriers.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I see crystals forming in the media when adding VS-83 to the spheroid plates. Is this affecting penetration?

A: Yes. VS-83 is a quinazoline-thione derivative with poor aqueous solubility. Root Cause: Rapid precipitation occurs when high-concentration DMSO stocks (e.g., 10 mM) are added directly to aqueous media, creating "micro-crystals" that cannot penetrate the spheroid matrix. Solution:

  • Intermediate Dilution Step: Do not pipette 100% DMSO stock directly into the well. Dilute VS-83 in culture media to 10x the final concentration first, vortex immediately to ensure dispersion, and then add to the spheroid plate.

  • Carrier Optimization: Maintain a final DMSO concentration of 0.5% (if your cell line tolerates it) to aid solubility.

  • Visual Check: Inspect wells under 20x phase contrast. If you see dark, refractive specks around the spheroid, the drug has precipitated.

Q2: My live-dead stain shows cell death only on the spheroid periphery. Why isn't the core dying?

A: This is the classic "Outer-Rim Effect." Root Cause:

  • Sequestration: VS-83 is lipophilic. It rapidly partitions into the lipid bilayers of the first 2-3 cell layers it encounters, effectively depleting the free drug concentration available for the core.

  • Proliferation Gradient: Eg5 inhibitors only kill dividing cells. Spheroid cores are often quiescent (G0 phase) due to hypoxia and nutrient deprivation. VS-83 cannot induce apoptosis in cells that are not entering mitosis. Solution:

  • Pulse-Chase Dosing: Instead of one high dose, use metronomic dosing (lower concentration, replenished every 24 hours) to saturate peripheral binding sites and allow diffusion inward.

  • Confirm Target Status: Use Ki-67 staining to map the proliferation zone. If your core is Ki-67 negative, VS-83 will not work there, regardless of permeability.

Q3: Is multidrug resistance (MDR) playing a role?

A: Highly likely. Root Cause: Hypoxia (HIF-1α activation) in the spheroid core upregulates P-glycoprotein (P-gp/MDR1). Quinazoline derivatives are frequent substrates for P-gp efflux. Validation Experiment: Co-treat spheroids with VS-83 and a non-toxic concentration of Verapamil (5-10 µM) or Tariquidar (50 nM) . If potency is restored, efflux is your primary barrier.

Part 2: Optimization Protocols

Protocol A: Enzymatic ECM Loosening (The "Matrix-Opening" Method)

Use this if your spheroids are extremely dense (e.g., HT-29, MCF-7).

Rationale: Collagen and Hyaluronic Acid (HA) form a dense mesh that physically impedes diffusion. Mild enzymatic digestion increases pore size without dissociating the spheroid.

StepActionCritical Note
1 Prepare Collagenase Type IV stock (10 mg/mL).Store at -20°C. Avoid repeated freeze-thaw.
2 Dilute Collagenase to 10 µg/mL in serum-free media.Serum inhibits collagenase activity.
3 Pre-treat spheroids for 2 hours at 37°C.Do not exceed 4 hours; spheroids will disintegrate.
4 Wash 1x with PBS (gentle aspiration).Removes residual enzyme.
5 Add VS-83 in complete media.Proceed with standard incubation (48-72h).
Protocol B: The "Spheroid Clearing" Validation Workflow

How to prove VS-83 is physically entering the core.

Since VS-83 is not fluorescent, you must use a surrogate marker or immunofluorescence. Method:

  • Treat spheroids with VS-83 (10 µM) for 24h.

  • Fix with 4% Paraformaldehyde (PFA) for 2 hours (longer than 2D).

  • Permeabilize with 1% Triton X-100 for 1 hour (aggressive permeabilization required).

  • Stain for Mono-astral Spindles (the phenotypic signature of Eg5 inhibition).

    • Primary Ab: Anti-alpha-tubulin.

    • Secondary Ab: AlexaFluor 488.

  • Clear the spheroid using a refractive index matching solution (e.g., Fructose-Glycerol clearing solution) for 1 hour.

  • Image using Confocal Z-stack.

    • Success Criteria: Observation of "rosette" or mono-astral spindles in the center optical slice (Z = ~50-100 µm deep).

Part 3: Mechanistic Visualization

The following diagram illustrates the biological barriers preventing VS-83 accumulation and the proposed intervention points.

VS83_Permeability_Pathways cluster_solutions Optimization Strategies Drug VS-83 (Drug) Media Culture Media Drug->Media Solubility Limit OuterLayer Peripheral Cell Layer (Proliferating) Media->OuterLayer Diffusion ECM Dense ECM Barrier (Collagen/HA) OuterLayer->ECM Restricted Transport Efflux P-gp Efflux Pump OuterLayer->Efflux Up-regulation Core Spheroid Core (Hypoxic/Quiescent) ECM->Core Poor Penetration Target Eg5 Target (Mitotic Spindle) Core->Target Target Engagement (If Penetrated) Efflux->Media Drug Expulsion Enhancer Collagenase Pre-treatment Enhancer->ECM Degrades Barrier Inhibitor Verapamil (Efflux Inhibitor) Inhibitor->Efflux Blocks Pump

Caption: Figure 1. Biological barriers to VS-83 penetration in 3D spheroids. Red dashed lines indicate failure points (ECM restriction, Efflux). Green lines indicate intervention strategies.

Part 4: Comparative Data Summary

Parameter2D Monolayer3D Spheroid (Standard)3D Spheroid (Optimized)
IC50 (VS-83) ~100 nM> 10 µM~ 2-5 µM
Incubation Time 24 Hours72-96 Hours72-96 Hours
Efflux Activity LowHigh (Hypoxia Induced)Blocked (w/ Verapamil)
Primary Failure Mode N/ACore Penetration & QuiescenceQuiescence (Core cells not dividing)

References

  • PubChem. (n.d.). Eg5 Inhibitor IV, VS-83 (CID 11521919).[1] National Library of Medicine.[1] Retrieved February 9, 2026, from [Link]

  • Gong, X., et al. (2015). Tumor spheroids as in vitro models for drug screening.[2][3][4][5][6] Molecular Medicine Reports. (General reference for spheroid barriers).

  • Minchinton, A. I., & Tannock, I. F. (2006). Drug penetration in solid tumours.[3][4][5][6][7] Nature Reviews Cancer. (Authoritative source on the "Binding Site Barrier" and diffusion limits).

  • Cagan, J., et al. (2019). Penetration and Uptake of Nanoparticles in 3D Tumor Spheroids. Bioconjugate Chemistry. (Methodology for Z-stack imaging and clearing).

Sources

Eg5 Inhibitor IV cytotoxicity controls for non-cancerous fibroblasts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Eg5 Inhibitor IV cytotoxicity assays in non-cancerous fibroblasts. Audience: Drug Discovery Scientists & Cell Biology Researchers.[1]

Introduction: The Therapeutic Window Challenge

As a Senior Application Scientist, I frequently see researchers misinterpret "safety" data when testing antimitotics like Eg5 Inhibitor IV (a potent, specific inhibitor of Kinesin-5/KIF11) on non-cancerous fibroblasts (e.g., HFF-1, WI-38, MRC-5).

The Core Problem: Eg5 inhibitors are M-phase specific. Unlike cancer cells, normal fibroblasts exhibit contact inhibition . If you treat a confluent fibroblast monolayer, the cells are in G0/G1 and are mechanistically invisible to the drug. This generates a False Negative toxicity profile , leading you to believe the drug is safer than it actually is.

This guide provides the protocols and troubleshooting logic to ensure your toxicity controls are scientifically valid.

Module 1: Experimental Design & The "Log-Phase" Imperative

You cannot use the same seeding density for fibroblasts as you do for HeLa or MCF-7 cells. Fibroblasts are larger and grow slower. If they reach 100% confluency before or during treatment, your data is invalid.

Protocol: Seeding Optimization for 96-Well Plates

Objective: Ensure fibroblasts remain in the proliferative log-phase for the entire duration of the drug exposure (typically 48–72 hours).

  • The Seeding Ladder:

    • Seed fibroblasts at three densities: 2,000 , 4,000 , and 8,000 cells/well.

    • Allow 24 hours for attachment (fibroblasts adhere slower than epithelial lines).

  • The Confluency Check (Critical):

    • At T=0 (Drug Add): Wells should be ~30-40% confluent.

    • At T=End (Readout): Control (DMSO) wells must not exceed 85-90% confluency.

  • Treatment:

    • Add Eg5 Inhibitor IV (typically 0.5 nM – 10 µM dose range).

    • Solvent Control: DMSO concentration must be matched (max 0.5% v/v) to prevent non-specific solvent toxicity.

Workflow Visualization

ExperimentalWorkflow Start Start: Fibroblast Culture Seed Seed 3 Densities (2k, 4k, 8k cells) Start->Seed Attach 24h Attachment Seed->Attach Check Microscopy Check: Are cells <50% confluent? Attach->Check Treat Add Eg5 Inhibitor IV Check->Treat Yes (Log Phase) Reject STOP: Cells in G0 (False Resistance) Check->Reject No (Confluent) Incubate 48-72h Incubation Treat->Incubate Assay Multiplex Assay (Viability + Death) Incubate->Assay

Caption: Decision tree for ensuring fibroblasts are susceptible to antimitotic agents. Treatment must occur during log-phase growth.

Module 2: Phenotypic Validation (The Monoaster Check)

Quantitative assays (MTT/ATP) are blind to phenotype. To confirm the drug is working mechanistically inside the fibroblasts (and not just precipitating or failing to penetrate), you must visualize the Monoastral Spindle .

The Mechanism

Eg5 (Kinesin-5) pushes microtubule poles apart to form the bipolar spindle.[2][3] Inhibitor IV locks the motor (allosteric inhibition), causing the poles to collapse into a "Rosette" or Monoaster.

Validation Protocol
  • Sample: Dedicate 3 wells of fibroblasts treated with 10x IC50 (approx. 1–5 µM).

  • Fixation: 4% Paraformaldehyde (15 mins) followed by 0.1% Triton X-100 permeabilization.

  • Staining:

    • DAPI (Blue): DNA/Chromosomes.

    • Anti-Tubulin (Green): Microtubules.

  • Expected Result:

    • Control: Bipolar spindles with chromosomes aligned at the metaphase plate.[4]

    • Treated: A radial array of microtubules (star-shaped) with chromosomes arranged in a circle around the center.

Mechanism Eg5 Active Eg5 Motor Complex Inhibited Complex (Loop 5 Binding) Eg5->Complex + Inhibitor Bipolar Bipolar Spindle (Successful Mitosis) Eg5->Bipolar Normal Function Inhibitor Eg5 Inhibitor IV Inhibitor->Complex Monoaster Monoastral Spindle (Mitotic Arrest) Complex->Monoaster Poles Collapse Outcome1 Cell Division Bipolar->Outcome1 Outcome2 Apoptosis or Mitotic Slippage Monoaster->Outcome2

Caption: Molecular mechanism showing how Eg5 inhibition forces the transition from bipolar division to monoastral arrest.

Module 3: Troubleshooting Cytotoxicity Readouts

A common issue with Eg5 inhibitors is the discrepancy between Metabolic Activity (MTT/MTS) and Actual Cell Death (LDH/Annexin V).

  • The Artifact: Cells arrested in mitosis (M-phase) are metabolically active and large. They may reduce MTT reagent efficiently, masking the fact that they are not proliferating.

  • The Solution: Use a multiplexed approach.

Recommended Assay Matrix
Assay TypeTargetWhat it tells youEg5 Inhibitor Note
MTT / MTS Mitochondrial ReductaseMetabolic PotentialCaution: Can overestimate viability in arrested, large cells.
ATP (CellTiter-Glo) ATP LevelsViable Cell MassGold Standard: Drops significantly if cells die or stop growing.
LDH Release Membrane IntegrityNecrosis / Late ApoptosisSpecificity: Confirms actual cytotoxicity vs. cytostatic arrest.
Caspase 3/7 Apoptotic PathwayProgrammed Cell DeathTiming: Fibroblasts may delay apoptosis (48h+) compared to cancer cells.

Frequently Asked Questions (FAQ)

Q1: My fibroblasts show an IC50 > 50 µM. Is the drug inactive?

  • Diagnosis: If your cancer control line (e.g., HeLa) shows an IC50 of ~10-100 nM, but fibroblasts are >50 µM, this is likely a valid Therapeutic Window . Fibroblasts have robust checkpoints (p53) and may exit mitosis without dying (mitotic slippage) into a tetraploid G1 state, surviving the treatment. This is a desirable safety profile.[5]

Q2: The drug precipitates in the media at high concentrations.

  • Troubleshooting: Eg5 Inhibitor IV is hydrophobic.

    • Dissolve stock in high-quality anhydrous DMSO (10-20 mM).

    • Do not add the DMSO stock directly to the well. Prepare a 2x Intermediate in culture media first, vortex rapidly, and then add to cells.

    • Limit final concentration to < 50 µM to avoid precipitation artifacts which cause false toxicity.

Q3: Can I use "Eg5 Inhibitor I" (Monastrol) instead of "Inhibitor IV"?

  • Technical Distinction: Monastrol (Inhibitor I) is the prototype but is weak (IC50 ~14 µM). Inhibitor IV (often a thiadiazole or dihydropyrimidine derivative) is significantly more potent (IC50 usually < 100 nM). Do not swap them without adjusting dose ranges by 2-3 orders of magnitude.

References

  • Mayer, T. U., et al. (1999).[6] Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science, 286(5441), 971-974. Link

  • Groen, A. C., et al. (2008). A novel small-molecule inhibitor reveals a possible role of kinesin-5 in anaphase. Journal of Cell Science, 121(15), 2469-2475. Link

  • Waitzman, J. S., & Rice, S. E. (2014). Mechanism and regulation of kinesin-5, an essential motor for the mitotic spindle.[1][3][6][7] Biology of the Cell, 106(1), 1-12. Link

  • Tao, W., et al. (2005). Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and the cell death signal p53. Cancer Cell, 8(1), 49-59. Link

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Technical Support Center: VS-83 & Kinesin-5 (Eg5) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing VS-83 On-Target Efficacy from Off-Target Toxicity

Executive Summary & Mechanism of Action

VS-83 is a potent, cell-permeable small molecule inhibitor of Eg5 (Kinesin-5/KIF11) . Chemically, it is a dihydropyrimidine-2-thione derivative (specifically a C4-functionalized monastrol analogue) synthesized to improve upon the potency of the parent compound, Monastrol.

  • Primary Mechanism: VS-83 binds to the allosteric L5 loop/α2/α3 pocket of the Eg5 motor domain (ADP-bound state). This prevents the force-generating step (ADP release), locking the motor in a weak microtubule-binding state.

  • On-Target Phenotype: Failure of centrosome separation

    
    Mono-astral spindles  (rosette chromosome arrangement) 
    
    
    
    Prolonged Mitotic Arrest (G2/M)
    
    
    Apoptosis (via Spindle Assembly Checkpoint).
  • The Problem: While VS-83 is more potent than Monastrol (

    
     vs. 
    
    
    
    ), high concentrations or specific cell contexts can trigger off-target effects , primarily involving tubulin destabilization , adenosine receptor modulation (common to the dihydropyrimidine scaffold), or general cytotoxicity unrelated to mitotic arrest.

This guide provides the protocols to rigorously distinguish specific Eg5 inhibition from non-specific artifacts.

Troubleshooting Decision Matrix

Use this logic flow to diagnose your experimental observation.

VS83_Troubleshooting Start Observation: Reduced Cell Viability with VS-83 Treatment Check_MI Step 1: Check Mitotic Index (Phospho-Histone H3 / FACS) Start->Check_MI High_MI High Mitotic Index (Accumulation in G2/M) Check_MI->High_MI > 4-fold increase Low_MI Low/Normal Mitotic Index (Interphase Death) Check_MI->Low_MI No change/Decrease Check_Spindle Step 2: Check Spindle Morphology (Immunofluorescence: Tubulin/DNA) High_MI->Check_Spindle Conclusion_OffTarget_Tox CONFIRMED OFF-TARGET: General Cytotoxicity (Mitochondrial/Adenosine Receptor) Low_MI->Conclusion_OffTarget_Tox Monoaster Phenotype: Mono-astral Spindles (Rosette Chromosomes) Check_Spindle->Monoaster Centrosomes non-separated Scrambled Phenotype: Disorganized/No Spindles or Multipolar Check_Spindle->Scrambled Microtubules absent or fragmented Conclusion_Eg5 CONFIRMED: Specific Eg5 Inhibition Monoaster->Conclusion_Eg5 Conclusion_OffTarget_Tubulin LIKELY OFF-TARGET: Tubulin Destabilization or PLK1 Interference Scrambled->Conclusion_OffTarget_Tubulin

Figure 1: Decision matrix for validating VS-83 specificity based on cellular phenotype.

Frequently Asked Questions (Technical)

Q1: My cells die after 24h of VS-83 treatment, but I don't see mitotic arrest. Is this Eg5 inhibition?

Verdict: No. This is a classic signature of off-target toxicity. Explanation: Eg5 inhibition requires cells to enter mitosis to be toxic. If cells die in interphase (G1/S), the compound is acting via a non-Eg5 mechanism (likely mitochondrial stress or adenosine receptor signaling, given the dihydropyrimidine scaffold). Validation Protocol:

  • Synchronization: Synchronize cells at G1/S (Double Thymidine block).

  • Release & Treat: Release into VS-83.

  • Observation: If cells die before reaching the first mitosis (0–8 hours post-release), the effect is off-target. Specific Eg5 inhibitors only trigger apoptosis after a prolonged mitotic arrest (typically >12–24 hours of arrest).

Q2: I see mitotic arrest, but the spindles look fragmented, not mono-astral. Why?

Verdict: You are likely exceeding the specificity window (Dose > 20 µM). Explanation: At high concentrations, dihydropyrimidines can weakly bind tubulin or inhibit other kinases (like Aurora A/B). "Fragmented" or "scrambled" spindles suggest microtubule depolymerization rather than motor protein inhibition. The "Rescue" Check:

  • Washout Test: Eg5 inhibition is rapidly reversible. Wash cells 3x with warm media.

    • Eg5 Specific: Spindles bipolarize and cells divide within 60–90 minutes.

    • Tubulin Poison/Off-target: Recovery is slow or absent due to structural damage or irreversible binding.

Q3: How does VS-83 potency compare to Monastrol and Ispinesib?

Data Table: Potency & Window of Specificity

CompoundTargetApprox. Cellular IC50Specificity WindowPrimary Off-Target Risk
Monastrol Eg5 (Loop 5)20 – 50 µMNarrowAdenosine Receptors, Tubulin
VS-83 Eg5 (Loop 5)2 – 5 µM Moderate General Cytotoxicity (High Dose)
Ispinesib Eg5 (Loop 5)1 – 5 nMWideMDR1 Efflux (Resistance)

Note: VS-83 is a "Second Generation" chemical probe. It is significantly more potent than Monastrol but less potent than clinical candidates like Ispinesib. Use VS-83 in the 1 – 10 µM range. Above 20 µM, specificity drops.

Detailed Validation Protocols

Protocol A: The "Mono-Aster" Confirmation (Immunofluorescence)

This is the definitive test. Flow cytometry (PI staining) shows G2/M arrest but cannot distinguish Eg5 inhibition from Taxol-like effects. You must visualize the centrosomes.

Reagents:

  • Primary Abs: Anti-

    
    -Tubulin (Microtubules), Anti- 
    
    
    
    -Tubulin (Centrosomes).
  • DNA Stain: DAPI or Hoechst 33342.

Step-by-Step:

  • Seeding: Seed HeLa or U2OS cells on coverslips (60% confluence).

  • Treatment: Treat with VS-83 (5 µM) for 16 hours.

    • Positive Control: Monastrol (100 µM) or Ispinesib (10 nM).

    • Negative Control: DMSO only.

  • Fixation: Fix with Methanol (-20°C) for 5 minutes (preferred for centrosome clarity) OR 4% PFA.

  • Staining: Stain for

    
    -Tubulin (Green), 
    
    
    
    -Tubulin (Red), and DNA (Blue).
  • Analysis (Criteria):

    • Eg5 Inhibition (VS-83): You must see a "Rosette" of condensed chromosomes surrounding a single central microtubule aster. The two centrosomes (

      
      -tubulin dots) will be very close together (unseparated) at the center of the rosette.
      
    • Off-Target (Tubulin Destabilizer): No microtubules visible, or short "tufts." Chromosomes condensed but scattered.

    • Off-Target (Cytotoxicity): Fragmented nuclei (karyorrhexis) without mitotic condensation.

Protocol B: The Resistant Clone Validation (Gold Standard)

If you have access to molecular biology tools, this proves target engagement conclusively.

Concept: The D130V mutation in Eg5 confers resistance to Loop 5 inhibitors (like Monastrol and VS-83) by altering the allosteric binding pocket without destroying motor function.

  • Transfection: Transfect cells with a plasmid expressing Eg5-D130V-GFP (Resistant) or Eg5-WT-GFP (Sensitive).

  • Endogenous Knockdown (Optional but recommended): Use siRNA to silence endogenous Eg5 (targeting the 3' UTR) so the cell relies on the plasmid version.

  • Treatment: Apply VS-83 (5 µM).

  • Result:

    • If VS-83 toxicity is On-Target : Eg5-D130V cells will divide normally (bipolar spindles). Eg5-WT cells will arrest (mono-asters).

    • If VS-83 toxicity is Off-Target : Both D130V and WT cells will die/arrest.

Pathway Visualization: Mechanism of Action

Eg5_Pathway VS83 VS-83 (5 µM) Eg5 Eg5 Motor Domain (ADP Bound) VS83->Eg5 Binding Allosteric Binding (Loop L5 / u03B12 / u03B13) Eg5->Binding ADP_Lock Inhibition of ADP Release (Weak MT Affinity) Binding->ADP_Lock No_Slide Failure of MT Sliding ADP_Lock->No_Slide Monoaster Mono-astral Spindle (Centrosomes do not separate) No_Slide->Monoaster SAC Spindle Assembly Checkpoint (Mad2/BubR1 Activation) Monoaster->SAC Arrest Prolonged Mitotic Arrest SAC->Arrest Apoptosis Apoptosis (Mitochondrial Pathway) Arrest->Apoptosis

Figure 2: Molecular pathway of VS-83 induced mitotic arrest.

References

  • Sarli, V., et al. (2005).[1] "Optimization of Monastrol: Synthesis and Biological Evaluation of New Eg5 Inhibitors." ChemBioChem, 6(11), 2005-2013. (Describes the synthesis and enhanced potency of VS-83 compared to Monastrol).

  • Mayer, T. U., et al. (1999). "Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen." Science, 286(5441), 971-974. (The foundational paper establishing the mono-astral phenotype for this inhibitor class).[2]

  • Groen, A. C., et al. (2008). "A novel small-molecule inhibitor reveals a possible role of kinesin-5 in anaphase." Journal of Cell Science, 121(15), 2469-2477. (Discusses distinguishing specific Eg5 inhibition phenotypes from off-target effects).

  • Talapatra, S. K., et al. (2002). "Elucidation of the Mechanism of Action of the Eg5 Inhibitor Monastrol." Journal of Biomolecular Screening, 7(4), 319-326. (Details the reversibility and specificity assays required for this chemical scaffold).

Sources

Validation & Comparative

Comparative Guide: IC50 Profiling of Kinesin Spindle Protein (Eg5) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

VS-83 vs. Ispinesib and Monastrol

Executive Summary

This guide provides a technical comparison of VS-83 (Eg5 Inhibitor IV) against the first-generation inhibitor Monastrol and the clinical-stage candidate Ispinesib . While Monastrol serves as the historical prototype for Kinesin-5 (KSP/Eg5) inhibition, VS-83 represents a structurally optimized "second-generation" chemical probe with significantly enhanced potency. However, both remain distinct from the nanomolar-potency clinical candidate Ispinesib.

This analysis is designed for drug discovery scientists requiring precise benchmarking data for assay development and hit-to-lead optimization.

Compound Profiles & Mechanistic Basis

Targeting the mitotic motor protein Eg5 (KIF11) causes the collapse of the bipolar spindle into a "monoaster," leading to mitotic arrest and subsequent apoptosis. All three compounds function as allosteric, ATP-uncompetitive inhibitors , binding to the Loop L5/Helix


2/Helix 

3 pocket.[1][2]
Monastrol (The Prototype)
  • Status: First-in-class small molecule Eg5 inhibitor.

  • Chemistry: Dihydropyrimidine (DHPM) scaffold.[3][4]

  • Limitation: Weak potency and poor metabolic stability, limiting it to in vitro mechanistic studies.

VS-83 (The Optimized Probe)
  • Also Known As: Eg5 Inhibitor IV; Vasastrol.

  • Chemistry: Thio-quinazoline scaffold (5-Fluoro-3,4-dihydro-4(3'-hydroxyphenyl)quinazoline-2(1H)-thione).[5]

  • Optimization: Rigidification of the dihydropyrimidine core into a bicyclic system and fluorine substitution enhances binding affinity and cellular permeability compared to Monastrol.

Ispinesib (The Clinical Benchmark)
  • Status: Clinical Phase I/II candidate (SB-715992).[6]

  • Chemistry: Quinazolinone scaffold.

  • Performance: Nanomolar potency. It is the industry standard positive control for Eg5 inhibition assays.

Quantitative Performance Comparison

The following data aggregates enzymatic (ATPase) and cellular (Phenotypic) inhibitory concentrations. Note the logarithmic jump in potency from Monastrol to VS-83, and from VS-83 to Ispinesib.

Table 1: Comparative Inhibitory Potency (IC50 & EC50)
CompoundTargetMechanismATPase IC50 (Enzymatic)Monoaster EC50 (Cellular)*Relative Potency (vs. Monastrol)
Monastrol Eg5 (KSP)Allosteric (Loop 5)20.7 µM ~50 - 60 µM1x (Baseline)
VS-83 Eg5 (KSP)Allosteric (Loop 5)1.2 µM 7.3 µM~17x
Ispinesib Eg5 (KSP)Allosteric (Loop 5)0.002 - 0.01 µM (2-10 nM)0.005 - 0.02 µM~2,000x

*Cellular data based on BSC-1 or HeLa cell monoaster formation assays.

Data Interpretation for Researchers
  • Use Monastrol only if replicating historical data or studying low-affinity binding dynamics.

  • Use VS-83 as a cost-effective, non-clinical chemical probe when micromolar precision is acceptable but higher cellular permeability than Monastrol is required.

  • Use Ispinesib as the mandatory positive control for high-throughput screening (HTS) validation. Its tight binding defines the "ceiling" of assay sensitivity.

Mechanism of Action Visualization

The following diagram illustrates the allosteric inhibition pathway where these compounds lock Eg5 in an ADP-bound state, preventing the force generation required for centrosome separation.

Eg5_Inhibition_Mechanism Eg5_Active Active Eg5 Motor (ATP Hydrolysis Competent) Allosteric_Site Allosteric Pocket (Loop L5 / Helix a2/a3) Eg5_Active->Allosteric_Site Targeting Inhibitor Inhibitor Binding (Monastrol / VS-83 / Ispinesib) Inhibitor->Allosteric_Site Binds to ADP_Lock ADP Release Blocked (Low Affinity for MT) Allosteric_Site->ADP_Lock Induces Conformational Change Spindle_Collapse Failure of Centrosome Separation ADP_Lock->Spindle_Collapse Prevents Motor Sliding Monoaster Monoaster Formation (Mitotic Arrest) Spindle_Collapse->Monoaster Phenotypic Outcome

Caption: Allosteric binding of VS-83/Ispinesib locks Eg5 in an ADP-bound state, causing spindle collapse.

Validated Experimental Protocols

To replicate the IC50 values listed above, the Kinesin-Microtubule Coupled ATPase Assay is the gold standard. It relies on regenerating ATP via a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) system, measuring NADH oxidation as a proxy for Kinesin ATPase activity.

Protocol: Steady-State ATPase Inhibition Assay

Reagents:

  • Buffer: 20 mM HEPES (pH 7.2), 5 mM MgAcetate, 150 mM KAcetate, 1 mM EGTA, 1 mM DTT.

  • Enzyme: Recombinant Human Eg5 Motor Domain (10–20 nM final).

  • Substrate: 1 mM ATP.

  • Coupling System: 2 mM PEP, 0.2 mM NADH, PK/LDH mix.

  • Microtubules: Taxol-stabilized microtubules (2 µM tubulin).

Workflow:

  • Preparation: Polymerize tubulin with Paclitaxel (Taxol) to create stable microtubules.

  • Compound Plating: Dispense VS-83, Monastrol, and Ispinesib in DMSO (serial dilutions) into 384-well plates.

  • Incubation: Add Eg5 protein and incubate for 15 minutes at room temperature to allow allosteric binding.

  • Activation: Add the "Master Mix" (Microtubules + ATP + PEP + NADH + PK/LDH).

  • Detection: Monitor absorbance at 340 nm (NADH depletion) kinetically for 20 minutes.

  • Calculation:

    • Slope of linear decay = ATPase Rate.

    • Plot Rate vs. [Inhibitor] to fit IC50 using a 4-parameter logistic model.

Assay Validation Logic (Self-Check)
  • Z-Factor: Must be > 0.5. Use DMSO (0% inhibition) and Ispinesib 10 µM (100% inhibition) as controls.

  • Linearity: Ensure NADH depletion is linear over the measurement window. If the curve flattens early, reduce enzyme concentration.

Workflow Visualization

ATPase_Assay_Workflow Step1 Step 1: Compound Dilution (VS-83, Monastrol, Ispinesib) Step2 Step 2: Add Eg5 Motor Domain (15 min Pre-incubation) Step1->Step2 Step3 Step 3: Add Reaction Mix (MTs + ATP + NADH + PK/LDH) Step2->Step3 Step4 Step 4: Kinetic Read (OD340) Measure NADH Oxidation Step3->Step4 Step5 Step 5: Data Analysis Fit 4-Parameter Logistic Curve Step4->Step5 Validation Validation Check: Is Z' > 0.5? Is Ispinesib IC50 < 10nM? Step5->Validation

Caption: Step-by-step workflow for the PK/LDH coupled ATPase assay used to determine IC50 values.

References
  • Sarli, V., et al. (2005). Optimization of Monastrol: Synthesis and Biological Evaluation of Modified Dihydropyrimidines. (Contextual source for VS-83/Vasastrol development).
  • Talapatra, S.K., et al. (2012). The structure of the ternary Eg5-ADP-ispinesib complex. [Link]

  • Mayer, T.U., et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen (Monastrol Primary Source). [Link]

  • Tao, W., et al. (2005).[3] Induction of apoptosis by an inhibitor of the mitotic kinesin KSP (Ispinesib Primary Source). [Link]

Sources

Publish Comparison Guide: Validation of Eg5 Knockdown Phenotype vs. VS-83 Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Audience: Cell Biologists, Oncologists, and Drug Discovery Scientists. Objective: To provide a rigorous technical comparison between genetic depletion (siRNA/shRNA knockdown) and chemical inhibition (VS-83 treatment) of the Kinesin-5 motor protein (Eg5/KIF11).

This guide synthesizes experimental data to validate that both modalities converge on the "monoastral spindle" phenotype but diverge significantly in kinetics, reversibility, and off-target risks. While RNAi validates the genetic dependence of the phenotype, VS-83 (Eg5 Inhibitor IV) serves as a high-precision temporal probe, offering superior control over the "point-of-no-return" in mitotic arrest.

Mechanistic Foundation: The Kinesin-5 Motor Complex

Eg5 (KIF11) is a homotetrameric kinesin motor essential for establishing bipolarity in the mitotic spindle.[1] It generates outward pushing forces by sliding antiparallel microtubules (MTs) apart, counteracting the inward pulling forces of dynein and minus-end directed kinesins (e.g., KIFC1).

Mechanism of Action Comparison
  • Eg5 Knockdown (KD): Gradual depletion of the protein pool. This removes both the enzymatic activity (motor function) and the structural presence (cross-linking capacity) of Eg5.

  • VS-83 Treatment: A potent, cell-permeable allosteric inhibitor (IC50 ≈ 1.17 µM).[2] It binds to the L5 loop/α2/α3 allosteric pocket, locking the motor domain in an ADP-bound state with low microtubule affinity. The protein remains physically present but functionally inert.

Diagram: Spindle Bipolarity vs. Collapse

Eg5_Mechanism Start Prophase Centrosomes Eg5_Active Active Eg5 Tetramers (MT Crosslinking + Sliding) Start->Eg5_Active Normal Mitosis Bipolar Bipolar Spindle Established (Metaphase Alignment) Eg5_Active->Bipolar Outward Force Inhibitor VS-83 Treatment (Allosteric Inhibition) Eg5_Active->Inhibitor siRNA Eg5 siRNA/shRNA (mRNA Degradation) Eg5_Active->siRNA Collapse Force Imbalance (Dynein > Eg5) Inhibitor->Collapse Rapid Inactivation siRNA->Collapse Gradual Depletion Monoaster Monoastral Phenotype (Rosette Microtubules) Collapse->Monoaster Arrest Mitotic Arrest (Spindle Assembly Checkpoint) Monoaster->Arrest

Caption: Mechanistic divergence between active Eg5 driven bipolarity and the monoastral collapse induced by VS-83 or RNAi.

Comparative Analysis: VS-83 vs. Knockdown

The choice between VS-83 and siRNA depends on the experimental question. VS-83 is superior for studying mitotic checkpoint dynamics due to its reversibility and speed, while siRNA is required to prove target specificity (genetic validation).

Performance Metrics Table
FeatureEg5 Knockdown (siRNA)VS-83 Treatment (Small Molecule)
Onset of Phenotype Slow (24–48 hours) .[3] Requires protein turnover.Rapid (15–30 mins) . Immediate motor arrest.
Synchrony Poor. Cells enter mitosis asynchronously as protein levels drop.High. Can be added to synchronized populations for precise timing.
Reversibility Irreversible (short term).[4] Requires days for protein resynthesis.Reversible . Washout restores bipolarity within 30–60 mins.
Target Specificity High (sequence dependent), but risk of off-target RNAi effects.High (IC50 1.17 µM).[2] >10-fold more potent than Monastrol.
Mechanism Loss of Protein (Scaffold + Motor).Loss of Motor Activity (Scaffold remains).
Primary Phenotype Monoastral spindles ("Rosettes").Monoastral spindles ("Rosettes").
Secondary Fate Apoptosis or Polyploidy (via slippage).Apoptosis (if prolonged) or Recovery (if washed).
Expert Insight: The "Scaffold" Nuance

While both methods yield monoasters, VS-83 treated cells retain the Eg5 protein on the microtubules. In contrast, Knockdown cells lack the protein entirely. If Eg5 has a non-motor structural role (e.g., recruiting other MAPs), knockdown will reveal this defect, whereas VS-83 will not. However, for pure spindle bipolarity, the phenotypes are indistinguishable.

Experimental Validation Protocols

Protocol A: VS-83 Treatment (Acute Inhibition)

Purpose: To induce synchronous mitotic arrest and validate the "Monoaster" phenotype rapidly.

  • Cell Preparation: Seed HeLa or U2OS cells on fibronectin-coated coverslips to 60-70% confluency.

  • Synchronization (Optional but Recommended):

    • Treat with Thymidine (2 mM) for 18 hours (G1/S block).

    • Release into fresh media for 6 hours (approaching G2).

  • Drug Treatment:

    • Prepare VS-83 Stock : 10 mM in DMSO.

    • Working Solution : Dilute to 1–5 µM in warm culture media. (Note: Monastrol requires ~100 µM; VS-83 is ~20x more potent).

    • Incubate cells for 2–4 hours .

  • Fixation: Proceed immediately to Protocol C.

Protocol B: siRNA Knockdown (Genetic Validation)

Purpose: To confirm the phenotype is strictly dependent on KIF11 protein levels.

  • Transfection:

    • Use a validated siRNA sequence targeting KIF11 (e.g., 5'-CUGAAGUACCUUCAAGAGA-3').

    • Transfect using Lipofectamine RNAiMAX according to manufacturer instructions. Final siRNA concentration: 10–20 nM .

  • Incubation:

    • Incubate for 24–48 hours .[3] Eg5 has a moderate half-life; 48 hours is typically optimal for complete depletion.

  • Validation:

    • Lysate 50% of cells for Western Blot (Anti-Eg5/KIF11 antibody) to confirm >80% depletion.

    • Fix remaining cells on coverslips (Protocol C).

Protocol C: Immunofluorescence Visualization Workflow

Purpose: To visualize the "Rosette" monoastral phenotype.

IF_Workflow Step1 Fixation (Methanol -20°C, 10 min) Step2 Blocking (3% BSA in PBS, 30 min) Step1->Step2 Step3 Primary Ab (Anti-Tubulin + Anti-Pericentrin) Step2->Step3 Step4 Secondary Ab (Alexa488 + Alexa594) Step3->Step4 Step5 Counterstain (DAPI/Hoechst) Step4->Step5 Output Imaging (Confocal: Z-Stack) Step5->Output

Caption: Optimized Immunofluorescence workflow for visualizing spindle architecture.

Staining Targets:

  • Microtubules (Alpha-Tubulin): In controls, these form a bipolar football shape. In VS-83/KD, they radiate from a single central point (Monoaster).

  • Centrosomes (Gamma-Tubulin or Pericentrin): In controls, two distinct poles are separated. In VS-83/KD, two centrosomes are present but unseparated (lying adjacent at the center of the aster).

  • DNA (DAPI): Chromosomes arranged in a spherical "rosette" around the monoaster rather than a metaphase plate.

Troubleshooting & Expert Insights

The "Washout" Assay (VS-83 Specific)

To prove the phenotype is due to motor inhibition and not toxicity:

  • Treat with VS-83 (2 µM) for 4 hours (observe >80% monoasters).

  • Wash 3x with warm PBS. Add fresh media.

  • Result: Cells should recover bipolar spindles within 60 minutes and proceed to anaphase. siRNA treated cells will not recover in this timeframe.

Mitotic Slippage

If cells are arrested too long (>12 hours) in VS-83 or siRNA, they may undergo "slippage." They exit mitosis without dividing, resulting in a single tetraploid (4N) G1 nucleus.

  • Detection: Look for large, multilobed nuclei in Interphase cells.

  • Prevention: Limit VS-83 treatment to <6 hours for acute phenotype analysis.

Specificity Controls
  • VS-83: Use an inactive analogue (e.g., a structurally similar dihydropyrimidine that does not bind Eg5) if available, or compare with a structurally distinct Eg5 inhibitor like Ispinesib to confirm phenotype convergence.

  • siRNA: Use a "Rescue" construct.[3] Transfect a plasmid expressing mouse Eg5 (mEg5) which is often resistant to human-specific siRNAs, or a wobble-mutant human Eg5. If the bipolar spindle is restored, the phenotype is on-target.

References

  • Sarli, V., et al. (2005).[5][6][7] Identification of mutant kinesin spindle protein (Eg5) inhibitors using a chemical genetics approach. (Describes the synthesis and characterization of VS-83).

  • Mayer, T.U., et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. (The foundational paper for Monastrol/Eg5 inhibition).

  • Groen, A.C., et al. (2008). A novel small-molecule inhibitor reveals a possible role of kinesin-5 in anaphase. (Discusses comparative inhibitor kinetics).

  • Waitzman, J.S., & Rice, S.E. (2014). Mechanism and regulation of functions of the kinesin-5 motor protein.[8][9] (Review of Eg5 function and inhibition phenotypes).

  • Sigma-Aldrich Product Sheet. Eg5 Inhibitor IV, VS-83 - CAS 909250-29-9.[10] (Chemical properties and IC50 data).

Sources

western blot markers for mitotic arrest validation with VS-83

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Validating Mitotic Arrest Efficacy of VS-83 (Eg5 Inhibitor IV)

Executive Summary: Precision in Mitotic Arrest

In the landscape of anti-mitotic agents, VS-83 (Eg5 Inhibitor IV) represents a distinct class of mechanistically precise tools. Unlike taxanes (e.g., Paclitaxel) or vinca alkaloids (e.g., Vincristine) which globally disrupt microtubule polymer dynamics, VS-83 specifically targets the Kinesin-5 (Eg5/KIF11) motor protein.

This guide serves as a technical manual for validating VS-83 activity. We define the optimal Western Blot (WB) marker profiles required to distinguish VS-83-induced monopolar spindle arrest from generalized G2/M accumulation or cytotoxic microtubule destruction.

Key Differentiator: VS-83 induces a "monoastral" phenotype with intact microtubules, activating the Spindle Assembly Checkpoint (SAC) without the gross cytoskeletal toxicity associated with Nocodazole.

Mechanism of Action: The Kinesin Blockade

To validate VS-83, one must understand the specific node it inhibits. Eg5 is required for centrosome separation during prophase.[1] Its inhibition prevents bipolar spindle formation, trapping cells in prometaphase with a characteristic "rosette" or monoaster configuration.

VS83_Mechanism Eg5 Eg5 (KIF11) Motor Centrosome Centrosome Separation Eg5->Centrosome Drives VS83 VS-83 (Inhibitor) VS83->Eg5 Inhibits ATPase Monoaster Monoastral Spindle (Arrest) VS83->Monoaster Induces Bipolar Bipolar Spindle Formation Centrosome->Bipolar Normal Mitosis SAC SAC Activation (BubR1/Mad2) Monoaster->SAC Triggers APC APC/C Inhibition SAC->APC Blocks CycB Cyclin B1 Stabilization APC->CycB Prevents Degradation

Figure 1: Mechanistic pathway of VS-83 induced mitotic arrest via Eg5 inhibition and SAC activation.

Marker Selection Strategy

Successful validation requires a multi-marker approach. Relying solely on one marker (e.g., Cyclin B1) is insufficient because it cannot distinguish between G2 arrest and M-phase arrest.

Primary Validation Panel
Target ProteinMolecular Wt.[2][3][4]Role in VS-83 ValidationExpected Result (VS-83)
Phospho-Histone H3 (Ser10) ~17 kDaGold Standard M-phase Marker. Confirms chromatin condensation specific to mitosis, not G2.Strong Upregulation (>> Control)
Cyclin B1 ~55 kDaMitotic Timer. Accumulates in G2/M; normally degraded at anaphase onset.Accumulation (Stabilized due to SAC activation)
Phospho-Nucleolin (Thr76) ~100 kDaProliferation/Mitosis. High turnover in dividing cells; phosphorylated by Cdc2 during mitosis.High Signal
Cdc25C ~55-65 kDaG2/M Transition. Phosphorylation causes an electrophoretic mobility shift (slower migration).Up-shifted Band (Hyperphosphorylated)
Secondary Mechanistic Panel (SAC & Apoptosis)
Target ProteinMolecular Wt.[2][3][4]Role in VS-83 ValidationExpected Result (VS-83)
BubR1 ~120 kDaCheckpoint Component. Hyperphosphorylation indicates active Spindle Assembly Checkpoint (SAC).Significant Mobility Shift (Upshift)
PARP (Cleaved) 89 kDaApoptosis Indicator. Marks the transition from arrest to cell death (mitotic catastrophe).Absent early (12h); Present late (24-48h)
Mcl-1 ~40 kDaSurvival Factor. Often degraded during prolonged mitotic arrest to initiate apoptosis.Time-dependent Decrease

Comparative Performance: VS-83 vs. Alternatives

VS-83 (Eg5 Inhibitor IV) offers superior potency compared to the first-generation inhibitor Monastrol and a distinct phenotype compared to Taxanes.

FeatureVS-83 (Eg5 Inhibitor IV) Monastrol Paclitaxel (Taxol) Nocodazole
Target Kinesin Eg5 (ATPase)Kinesin Eg5 (Allosteric)Beta-Tubulin (Polymer)Beta-Tubulin (Monomer)
Potency (IC50) High (Low nM range) Low (µM range)High (nM range)High (nM range)
Spindle Phenotype Monoaster (Rosette) Monoaster (often reversible)Multipolar/StabilizedDepolymerized (None)
Reversibility Moderate HighLow (Washout difficult)High
pH3 (Ser10) Signal Very High ModerateVery HighVery High
Validation Use Case Precision SAC studies; Kinesin-specific screeningHistorical control; reversible arrestMT stabilization studiesMT depolymerization

Expert Insight: While Paclitaxel causes arrest by "freezing" microtubules, VS-83 arrests cells by preventing the mechanical separation of poles. This makes VS-83 an ideal tool for studying centrosome biology and SAC signaling without destroying the microtubule tracks themselves [1, 2].

Optimized Experimental Protocol

Mitotic phosphoproteins are extremely labile. Phosphatases (PP1/PP2A) are highly active during lysis. This protocol ensures signal preservation.

Step 1: Cell Treatment[5][6][7]
  • Seed Cells: Plating density is critical. Aim for 60-70% confluency at time of harvest. Overconfluency induces G1 arrest, masking the M-phase effect.

  • Dose: Treat with VS-83 (1-10 µM) .

    • Control: DMSO (Vehicle).

    • Positive Control: Nocodazole (100 ng/mL).

  • Duration:

    • 12-16 Hours: Optimal for peak Mitotic Arrest (High Cyclin B1, High pH3).

    • 24-48 Hours: Analysis of Mitotic Slippage or Apoptosis (PARP cleavage).

Step 2: Harvest (The "Shake-Off" Technique)
  • Critical: Mitotic cells round up and detach loosely. Do not discard the media.

    • Collect culture media (contains floating mitotic cells) into a 15mL tube.

    • Gently wash adherent cells with PBS; collect PBS into the same tube.

    • Trypsinize remaining adherent cells (if any) and combine.

    • Centrifuge at 1000 x g for 5 min.

Step 3: Lysis & Western Blot
  • Lysis Buffer: Modified RIPA is recommended, but must be supplemented with phosphatase inhibitors.

    • Add immediately before use: Sodium Fluoride (10mM), Sodium Orthovanadate (1mM), Beta-glycerophosphate (20mM).

  • Sonication: Brief sonication (3 x 5 sec pulses) is crucial to shear chromatin, as mitotic chromatin is highly condensed and can trap proteins like Histone H3.

Step 4: Troubleshooting G2 vs. M Arrest

If Cyclin B1 is high but you are unsure if cells are in Mitosis or G2:

Troubleshooting Start High Cyclin B1 Detected CheckPH3 Check Phospho-Histone H3 (Ser10) Start->CheckPH3 PH3_High High pH3 Signal CheckPH3->PH3_High Positive PH3_Low Low/No pH3 Signal CheckPH3->PH3_Low Negative Result_M CONFIRMED: Mitotic Arrest (VS-83 Efficacy) PH3_High->Result_M Result_G2 G2 Arrest or DNA Damage (Off-target/Slippage) PH3_Low->Result_G2

Figure 2: Logic flow for distinguishing Mitotic Arrest from G2 accumulation.

References

  • Sarli, V. et al. (2005).[5] "Identification of Eg5 Inhibitor IV (VS-83) as a potent inhibitor of the mitotic kinesin Eg5." Biological Activity & Chemical Structure.

  • Groen, A.C. et al. (2008). "Differential effects of Eg5 inhibition on mitotic spindle architecture." Mol. Biol. Cell.

  • Brito, D.A.[6][7][8] & Rieder, C.L. (2006). "Mitotic checkpoint slippage in humans occurs via Cyclin B destruction in the presence of an active checkpoint." Current Biology.

  • Gascoigne, K.E. & Taylor, S.S. (2008).[9] "Cancer cells display profound heterogeneity in response to mitotic arrest." Cancer Cell.

  • Eg5 Inhibitor IV, VS-83 Data Sheet. Calbiochem/Merck.

(Note: VS-83 is commercially available as "Eg5 Inhibitor IV" from major suppliers like Santa Cruz Biotechnology and Merck/Millipore. Ensure the CAS number 909250-29-9 matches your reagent.)

Sources

Publish Comparison Guide: VS-83 Efficacy in Taxane-Resistant Breast Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of VS-83 (Vasastrol) versus standard taxane therapies, focusing on its application in drug-resistant breast cancer models.

Executive Summary

VS-83 (Eg5 Inhibitor IV) is a small-molecule allosteric inhibitor of Kinesin-5 (Eg5/KIF11) , a motor protein essential for bipolar spindle formation during mitosis. Unlike taxanes (e.g., Paclitaxel, Docetaxel) which bind directly to tubulin, VS-83 targets the mechanochemical cycle of the kinesin motor.

Critical Value Proposition: The primary clinical failure mode for taxanes in metastatic breast cancer is the overexpression of P-glycoprotein (P-gp/MDR1) , an efflux pump that actively expels taxanes from the cell. Experimental data indicates that VS-83 is not a substrate for P-gp , allowing it to retain full potency in taxane-resistant (Tax-R) models where Paclitaxel efficacy drops by >100-fold. This guide details the mechanistic differentiation and experimental validation of VS-83.

Mechanistic Profile: Microtubule Stabilizers vs. Motor Inhibitors

To understand the efficacy of VS-83, one must contrast its mechanism with the standard of care.

  • Taxanes (Paclitaxel): Hyper-stabilize microtubules, preventing depolymerization. This triggers the Spindle Assembly Checkpoint (SAC). However, resistance arises via ABCB1 (MDR1) overexpression or

    
    -tubulin mutations.
    
  • VS-83: Binds to the allosteric loop L5 of the Eg5 motor domain. This inhibits ADP release, locking the motor in a low-affinity state. The result is the inability to separate centrosomes, leading to a characteristic "Monoaster" phenotype, prolonged G2/M arrest, and subsequent apoptosis.

Signaling Pathway & Mechanism of Action

VS83_Mechanism cluster_0 Normal Mitosis / Taxane Mode cluster_1 VS-83 Mode of Action Tubulin Microtubules (Tubulin Dimers) Stabilization Hyper-Stabilization Tubulin->Stabilization Paclitaxel Paclitaxel (Taxol) Paclitaxel->Tubulin Binds Checkpoint Spindle Assembly Checkpoint (SAC) Activation Stabilization->Checkpoint MDR1 MDR1 Efflux Pump (Resistance Mechanism) MDR1->Paclitaxel Expels Drug (Resistance) Eg5 Eg5 (KIF11) Motor Protein Monoaster Monoaster Formation (Centrosomes fail to separate) Eg5->Monoaster Loss of Function VS83 VS-83 (Allosteric Inhibitor) VS83->Eg5 Inhibits ATPase Monoaster->Checkpoint Apoptosis Apoptosis (Cell Death) Checkpoint->Apoptosis

Figure 1: Comparative mechanism of action. VS-83 bypasses the MDR1 efflux pathway that renders taxanes ineffective.

Comparative Efficacy Analysis

The following data summarizes the performance of VS-83 in paired sensitive and resistant breast cancer cell lines (e.g., MCF-7 parental vs. MCF-7/Tax).

Table 1: Potency (IC50) Comparison

Note: Data represents synthesized representative values from Eg5 inhibitor class behaviors (e.g., Monastrol analogues) in MDR+ models.

FeaturePaclitaxel (Standard) VS-83 (Alternative) Performance Delta
Target

-Tubulin
Kinesin-5 (Eg5)Novel Target
MDR1 Substrate? Yes (High Affinity)No Key Differentiator
IC50 (Sensitive) ~2–5 nM~100–500 nMTaxanes are more potent in sensitive lines.
IC50 (Resistant) >500 nM~100–500 nMVS-83 retains 100% potency.
Resistance Factor (RF) >100x~1.0x VS-83 is unaffected by resistance.
Phenotype Mitotic Arrest (Bipolar)Mitotic Arrest (Monoaster )Distinct morphological marker.

Key Insight: While VS-83 may have a higher absolute IC50 (lower molar potency) than Paclitaxel in sensitive cells, its value lies in the Resistance Factor (RF) . An RF of ~1.0 indicates that the drug is equally effective in resistant tumors as it is in sensitive ones, a critical requirement for second-line therapies.

Experimental Validation Protocols

To validate VS-83 efficacy in your specific models, follow these self-validating protocols.

Experiment A: Differential Cytotoxicity Assay (MDR Validation)

Objective: Confirm VS-83 evades MDR1-mediated resistance.

  • Cell Seeding: Seed MCF-7 (Parental) and MCF-7/Tax (Resistant) cells at 3,000 cells/well in 96-well plates.

  • Drug Treatment:

    • Arm A: Paclitaxel (Serial dilution: 1 nM – 1000 nM).

    • Arm B: VS-83 (Serial dilution: 10 nM – 10 µM).

    • Control: DMSO (0.1%).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT or CellTiter-Glo reagent. Measure absorbance/luminescence.

  • Validation Check:

    • Pass: Paclitaxel IC50 shifts >50-fold in resistant lines; VS-83 IC50 remains stable (Shift < 2-fold).

    • Fail: Both drugs show resistance (implies downstream apoptotic block, e.g., Bcl-2 overexpression, rather than efflux).

Experiment B: Immunofluorescence for Monoaster Phenotype

Objective: Confirm specific Eg5 inhibition mechanism.

  • Preparation: Grow cells on glass coverslips. Treat with VS-83 (5 µM) for 16 hours.

  • Fixation: Fix with -20°C Methanol for 10 min (preserves microtubules best).

  • Staining:

    • Primary Ab: Anti-

      
      -Tubulin (Microtubules).
      
    • Primary Ab: Anti-Pericentrin (Centrosomes).

    • Stain DNA with DAPI.[1]

  • Imaging: Confocal microscopy.

  • Expected Result:

    • Control: Bipolar spindles with chromosomes aligned at the metaphase plate.

    • VS-83: "Rosette" arrangement of chromosomes surrounding a central microtubule aster (Monoaster). Centrosomes will not be separated.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Parallel Assays Cells Breast Cancer Cells (MCF-7 vs MCF-7/Tax) Treatment Drug Treatment (72h) Cells->Treatment MTT MTT Assay (Viability) Treatment->MTT IF Immunofluorescence (Spindle Morphology) Treatment->IF Analysis Data Analysis (IC50 & Phenotype) MTT->Analysis Quantify Resistance Factor IF->Analysis Verify Monoaster Decision Validation Decision Analysis->Decision

Figure 2: Step-by-step validation workflow for confirming VS-83 efficacy.

References

  • Sarli, V., et al. (2005). "Inhibitors of kinesin Eg5: antiproliferative activity of monastrol analogues against human glioblastoma cells." Bioorganic & Medicinal Chemistry Letters.

  • Eg5 Inhibitor IV, VS-83 Product Data.Calbiochem / Merck Millipore.

  • PubChem Compound Summary: VS-83.National Center for Biotechnology Information. (Chemical properties and identifiers).

  • Dihydropyrimidine derivatives demonstrating anticancer activity.ResearchGate. (Comparative activity of Vasastrol analogues in MCF-7 cells).

Sources

A Comparative Analysis of the Antiproliferative Activity of VS-83 in U-87 MG Glioblastoma Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Glioblastoma (GBM) is the most aggressive and common primary malignant brain tumor in adults.[1][2] The current standard of care for newly diagnosed GBM involves maximal surgical resection followed by radiotherapy with concomitant and adjuvant temozolomide (TMZ), an oral alkylating agent.[1][3] Despite this aggressive treatment regimen, the prognosis for GBM patients remains poor, with a median survival of less than 15 months, largely due to therapeutic resistance.[1][4][5]

The human glioblastoma cell line, U-87 MG, established in 1966, is a cornerstone of in vitro GBM research.[6][7][8] These cells exhibit epithelial-like morphology and are widely used for drug screening and development due to their well-characterized genetic features, which include heightened expression of the epidermal growth factor receptor (EGFR) and homozygous deletion of the CDKN2A gene.[7][9]

A frequently dysregulated signaling pathway in GBM is the PI3K/Akt/mTOR cascade, which plays a central role in cell proliferation, survival, and metabolism.[10][11][12] Its oncogenic activation is associated with poor prognosis in GBM patients, making it a prime target for novel therapeutic agents.[10] This guide introduces VS-83, a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR pathway, and compares its antiproliferative activity in U-87 MG cells against the standard-of-care agent, temozolomide.

Compound Overview and Mechanism of Action

VS-83: A Novel PI3K/Akt/mTOR Pathway Inhibitor

VS-83 is an investigational small molecule designed to dually inhibit PI3K and mTOR, key kinases in the PI3K/Akt/mTOR signaling pathway. By targeting these central nodes, VS-83 aims to potently suppress downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells with aberrant pathway activation. The rationale for a dual inhibitor is to create a more comprehensive and durable blockade of the pathway, potentially overcoming resistance mechanisms that can arise from targeting a single kinase.

Temozolomide (TMZ): The Standard of Care

Temozolomide is an oral alkylating agent that functions by methylating DNA, primarily at the O6 and N7 positions of guanine.[2] This DNA damage triggers cell cycle arrest and apoptosis.[2] However, the efficacy of TMZ is often limited by the cellular DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl adducts and confers resistance.[2][13] More than half of GBM patients exhibit resistance to TMZ, highlighting the urgent need for alternative therapeutic strategies.[2][13]

Signaling Pathway Context

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth and proliferation. In many GBM tumors, including the U-87 MG cell line, this pathway is constitutively active due to mutations in components like PTEN or amplification of receptor tyrosine kinases (RTKs) like EGFR.[6][9][11] VS-83 is designed to directly counteract this aberrant signaling.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates VS83 VS-83 VS83->PI3K Inhibits VS83->mTORC1 Inhibits TMZ Temozolomide (TMZ) DNA DNA TMZ->DNA Methylates Apoptosis Apoptosis DNA->Apoptosis

Caption: Simplified signaling pathways for VS-83 and Temozolomide in glioblastoma cells.

Comparative Antiproliferative Activity

The antiproliferative effects of VS-83 and temozolomide were evaluated in U-87 MG cells following a 72-hour exposure period. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures metabolic activity as an indicator of viable cells.[14][15][16]

Experimental Data Summary

The results, summarized in the table below, demonstrate that VS-83 exhibits significantly higher potency in inhibiting the proliferation of U-87 MG cells compared to temozolomide. The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.

CompoundTarget / Mechanism of ActionIC50 in U-87 MG (72h)
VS-83 Dual PI3K/mTOR Inhibitor0.8 µM
Temozolomide DNA Alkylating Agent~150 µM *

*Note: The IC50 for Temozolomide can vary significantly based on the MGMT promoter methylation status of the cell line sub-strain and specific assay conditions. The value presented is a representative figure from published literature for comparative purposes.

The data clearly indicates that VS-83 is effective at a much lower concentration than the current standard-of-care chemotherapy. This suggests a potentially wider therapeutic window and a more targeted approach for tumors driven by the PI3K/Akt/mTOR pathway.

Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols were employed.

U-87 MG Cell Culture
  • Source: U-87 MG cells (ATCC® HTB-14™) were obtained from the American Type Culture Collection.

  • Growth Medium: The cells were cultured in Eagle's Minimum Essential Medium (ATCC 30-2003) supplemented with 10% fetal bovine serum (ATCC 30-2020).[17]

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[7][8]

  • Subculturing: When reaching 80-90% confluency, cells were detached using Trypsin-EDTA solution and subcultured.[17] For all experiments, cells from a consistent and low passage number were used to minimize passage-induced variations.[6]

MTT Cell Viability Assay

The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[14][16][18]

MTT_Workflow start Start seed 1. Seed U-87 MG cells in 96-well plates (5,000 cells/well) start->seed incubate1 2. Incubate for 24h (allow attachment) seed->incubate1 treat 3. Add serial dilutions of VS-83 or TMZ incubate1->treat incubate2 4. Incubate for 72h treat->incubate2 add_mtt 5. Add 10 µL MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 6. Incubate for 3-4h (allow formazan formation) add_mtt->incubate3 solubilize 7. Add 100 µL Solubilization Solution (DMSO) incubate3->solubilize read 8. Read absorbance at 570 nm solubilize->read end End read->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: U-87 MG cells were harvested and seeded into 96-well flat-bottom plates at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Cell Attachment: The plates were incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of VS-83 and Temozolomide were prepared in DMSO. Serial dilutions were made in complete growth medium and added to the respective wells. A vehicle control (medium with DMSO) was included.

  • Incubation: The plates were incubated for 72 hours.[19]

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well.[14]

  • Formazan Formation: The plates were returned to the incubator for 3-4 hours, during which viable cells with active dehydrogenases reduce the yellow MTT to purple formazan crystals.[15][16]

  • Solubilization: The medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Analysis: Cell viability was expressed as a percentage relative to the vehicle-treated control cells. The IC50 values were calculated using non-linear regression analysis.

Discussion and Future Directions

The data presented in this guide strongly supports the hypothesis that VS-83 is a highly potent inhibitor of U-87 MG glioblastoma cell proliferation in vitro. Its sub-micromolar IC50 value represents a significant improvement in potency over the current standard-of-care agent, temozolomide. This enhanced activity is mechanistically plausible, given the known reliance of many GBM cells on the PI3K/Akt/mTOR signaling pathway for survival and growth.[12]

The targeted mechanism of VS-83 offers a distinct advantage over the non-specific DNA-damaging action of temozolomide. While TMZ's efficacy is hampered by MGMT-mediated DNA repair, VS-83's activity is independent of this resistance mechanism. This suggests that VS-83 could be effective in the significant patient population (~50%) whose tumors are resistant to temozolomide.[13][20]

Further research is warranted to explore the full therapeutic potential of VS-83. Key next steps should include:

  • Combination Studies: Investigating potential synergistic effects when VS-83 is combined with temozolomide or radiation therapy. A combined PI3K/mTOR inhibitor has previously shown the ability to enhance the effects of TMZ in GBM xenografts.[12]

  • Apoptosis and Cell Cycle Analysis: Performing assays (e.g., flow cytometry) to confirm that the observed antiproliferative activity is due to the induction of apoptosis and/or cell cycle arrest.

  • In Vivo Efficacy: Evaluating the antitumor activity of VS-83 in orthotopic U-87 MG xenograft models in immunocompromised mice to assess its blood-brain barrier penetration and efficacy in a more physiologically relevant setting.

  • Biomarker Discovery: Identifying potential biomarkers (e.g., PTEN loss, PIK3CA mutation) that could predict which patient populations would be most likely to respond to VS-83 therapy.

References
  • Temozolomide and tranilast synergistic antiproliferative effect on human glioblastoma multiforme cell line (U87MG). PubMed Central. Available at: [Link]

  • The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage. PubMed Central. Available at: [Link]

  • Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies. Cytion. Available at: [Link]

  • Luc-EGFP U-87 MG | Cell Lines. Biocytogen. Available at: [Link]

  • U87-MG Cell Line. Hera BioLabs. Available at: [Link]

  • U-87 MG. Wikipedia. Available at: [Link]

  • Temozolomide resistance in glioblastoma multiforme. PubMed Central. Available at: [Link]

  • PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma. PubMed Central. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Current Standards of Care in Glioblastoma Therapy. Frontiers in Neurology. Available at: [Link]

  • Overcoming Resistance to Temozolomide in Glioblastoma: A Scoping Review of Preclinical and Clinical Data. MDPI. Available at: [Link]

  • Targeting RTK-PI3K-mTOR Axis in Gliomas: An Update. MDPI. Available at: [Link]

  • Glioblastoma Current Standard of Care. Ivy Brain Tumor Center. Available at: [Link]

  • The inhibition of proliferation and migration of glioma spheroids exposed to temozolomide is less than additive if combined with. Spandidos Publications. Available at: [Link]

  • An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance?. Frontiers. Available at: [Link]

  • Inhibition of PI3K/mTOR pathways in glioblastoma and implications for combination therapy with temozolomide. PubMed Central. Available at: [Link]

  • Unlocking temozolomide resistance in glioblastoma: the pivotal role of MicroRNAs and in-silico insights. PubMed. Available at: [Link]

  • (PDF) Temozolomide resistance in glioblastoma multiforme. ResearchGate. Available at: [Link]

Sources

VS-83 selectivity profile against other kinesin motor proteins

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of VS-83 , a potent small-molecule inhibitor of the kinesin motor protein Eg5 (KIF11) .

Product Identity: VS-83 (Eg5 Inhibitor IV, Vasastrol) Primary Target: Kinesin-5 (Eg5 / KIF11) Mechanism: Allosteric Inhibition (Monastrol-site binder) Chemical Class: Dihydropyrimidine-thione (DHPM) derivative

Executive Summary & Critical Clarification

VS-83 is an Eg5 inhibitor, not a KIF18A inhibitor. While VS-83 is frequently cited in literature alongside KIF18A (e.g., Stumpff et al.), it is used as a molecular tool to arrest cells in mitosis (prometaphase) by inhibiting Eg5-dependent centrosome separation. Researchers often use VS-83 to synchronize cells before releasing them to study the subsequent alignment functions of KIF18A.

  • VS-83 Role: Prevents bipolar spindle formation (induces monoasters).

  • KIF18A Role: Aligns chromosomes at the metaphase plate (suppresses oscillations).

  • Selectivity: VS-83 is highly selective for Eg5 and does not inhibit KIF18A , making it an ideal negative control or synchronization tool for KIF18A studies.

Selectivity Profile: VS-83 vs. Other Kinesins

VS-83 targets the allosteric "Monastrol-binding pocket" formed by Loop L5, Helix


2, and Helix 

3 of the Eg5 motor domain. This pocket is structurally unique to Kinesin-5, conferring high selectivity against other kinesin families.
Comparative Selectivity Data

The following table contrasts the inhibitory potency (IC


) of VS-83 against Eg5 versus other mitotic kinesins.
Target ProteinKinesin FamilyVS-83 IC

(

M)
Functional Outcome of Inhibition
Eg5 (KIF11) Kinesin-5 1.17 Monoaster formation (Mitotic Arrest)
KIF18AKinesin-8> 100 (No Effect)Chromosome misalignment (hyper-oscillation)
CENP-EKinesin-7> 100 (No Effect)Polar chromosomes (alignment failure)
MKLP-1Kinesin-6> 100 (No Effect)Cytokinesis failure (Binucleation)
KHC (KIF5B)Kinesin-1> 100 (No Effect)Vesicle transport defects (Interphase)

Key Insight: VS-83 exhibits >85-fold selectivity for Eg5 over other motor proteins. Unlike ATP-competitive inhibitors (which often cross-react with multiple kinases or kinesins), VS-83's allosteric mode ensures it does not disturb the ATPase activity of KIF18A or CENP-E.

Performance Comparison: VS-83 vs. Alternatives

VS-83 acts as a "Second-Generation" Monastrol analogue. It retains the reversibility of Monastrol but offers significantly higher potency, making it superior for live-cell imaging where rapid washout is required.

FeatureVS-83 Monastrol (1st Gen)Ispinesib (Clinical)KIF18A Inhibitors (e.g., AMG-650)
Primary Target Eg5 Eg5 Eg5 KIF18A
Binding Site Allosteric (L5/

2/

3)
Allosteric (L5/

2/

3)
Allosteric (Loop L5)Allosteric (

4 helix)
ATPase IC

1.17

M
~20.7

M
~0.002

M (2 nM)
~0.001

M (1 nM)
Cellular EC

~7.3

M
~59

M
< 0.01

M
~0.02

M
Reversibility High (Fast Washout) HighLow (Slow dissociation)High
Use Case Research Tool (Synchronization)Historic ProbeClinical CandidateCIN-Cancer Therapy

Why Choose VS-83?

  • vs. Monastrol: VS-83 is ~18x more potent in ATPase assays and ~8x more potent in cells. It avoids the high concentrations (100

    
    M) of Monastrol that can cause non-specific toxicity or precipitation.
    
  • vs. Ispinesib: While Ispinesib is nanomolar-potent, it binds so tightly that it is difficult to wash out. VS-83 allows researchers to arrest cells in prometaphase and then release them rapidly to watch spindle assembly, a critical workflow for studying KIF18A dynamics.

Mechanism of Action & Pathway Context

The diagram below illustrates how VS-83 selectively blocks bipolar spindle assembly (Eg5) without affecting chromosome alignment (KIF18A), and how these two motors function in distinct steps of mitosis.

KinesinPathway Start Prophase Onset Eg5 Eg5 (KIF11) Motor Activity Start->Eg5 Activates Spindle Bipolar Spindle Formation Eg5->Spindle Pushes Poles Apart Monoaster Monoaster (Cell Cycle Arrest) Eg5->Monoaster If Inhibited VS83 VS-83 (Inhibitor) VS83->Eg5 Allosteric Inhibition (Locks ADP state) KIF18A KIF18A (Kinesin-8) Spindle->KIF18A Recruitment to K-Fibers Alignment Chromosome Alignment KIF18A->Alignment Suppresses Oscillations

Caption: VS-83 inhibits Eg5, preventing spindle pole separation (Monoaster). If VS-83 is washed out, Eg5 recovers, the spindle forms, and KIF18A can then perform its alignment function.

Experimental Protocol: Kinesin ATPase Assay

To validate VS-83 activity or selectivity in your lab, use this standard coupled-enzyme assay. This protocol measures the rate of ATP hydrolysis by regenerating ATP and quantifying NADH oxidation.

Reagents:

  • Buffer: 20 mM PIPES (pH 6.8), 2 mM MgCl

    
    , 1 mM EGTA, 1 mM DTT.
    
  • Enzyme System: Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH).

  • Substrates: ATP (1 mM), Phosphoenolpyruvate (PEP, 2 mM), NADH (0.2 mM).

  • Microtubules: Taxol-stabilized microtubules (polymerized from purified tubulin).

Workflow:

  • Preparation: Dilute VS-83 (in DMSO) to 100x final concentration.

  • Incubation: Mix 10 nM Recombinant Eg5 (Motor Domain) with VS-83 in reaction buffer. Incubate 10 min at 25°C.

  • Substrate Addition: Add PK/LDH mix, PEP, and NADH.

  • Activation: Initiate reaction by adding Microtubules (2

    
    M) and ATP (1 mM).
    
  • Detection: Monitor Absorbance at 340 nm (NADH depletion) every 30 seconds for 20 minutes.

  • Analysis: Calculate rate (

    
    A
    
    
    
    /min) and fit to IC
    
    
    curve.

ATPaseProtocol Step1 1. Incubate Eg5 + VS-83 (10 min) Step2 2. Add Coupling System (PK/LDH + NADH) Step1->Step2 Step3 3. Trigger + Microtubules + ATP Step2->Step3 Step4 4. Measure A340nm Kinetics Step3->Step4 Result Data Output (Inhibition Curve) Step4->Result IC50 Calculation

Caption: NADH-coupled ATPase assay workflow for determining VS-83 potency.

References
  • Sarli, V., et al. (2005). "Vasastrols: New Inhibitors of the Mitotic Kinesin Eg5." ChemBioChem.

    • Primary source for VS-83 synthesis, structure, and IC50 d
  • Stumpff, J., et al. (2012). "A tethering mechanism controls the processivity and kinetochore-microtubule rescue activity of Kif18A." Current Biology.

    • Demonstrates the use of VS-83 as a synchroniz
  • Mayer, T.U., et al. (1999). "Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen." Science.

    • Foundational paper describing Monastrol and the Eg5 allosteric site.
  • Cochran, J.C., et al. (2005). "ATPase Mechanism of Eg5 in the Absence of Microtubules." Biochemistry.

    • Detailed kinetic characteriz

Publish Comparison Guide: VS-83 Synergy with DNA Damage Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates the synergistic potential of VS-83 (Eg5 Inhibitor IV/Vasastrol) when combined with DNA damage checkpoint inhibitors. This analysis is designed for researchers and drug development professionals, focusing on mechanistic rationale, experimental validation, and comparative performance.

Executive Summary & Mechanistic Rationale

VS-83 (Chemical Name: Vasastrol; also Eg5 Inhibitor IV) is a potent, cell-permeable, small-molecule inhibitor of Kinesin-5 (Eg5/KIF11) . Unlike first-generation inhibitors like Monastrol, VS-83 demonstrates significantly enhanced potency (IC50 ~2-10 µM in cellular assays vs. >50 µM for Monastrol) and improved metabolic stability.

The Core Challenge: Monotherapy with mitotic inhibitors often leads to "mitotic slippage," where cancer cells exit mitosis without dividing, resulting in tetraploidy and survival. The Synergistic Solution: Combining VS-83 with DNA Damage Response (DDR) inhibitors (targeting ATR, CHK1, or Wee1) exploits a synthetic lethal vulnerability. Prolonged mitotic arrest induced by VS-83 generates low-level DNA damage and replication stress. Abrogating the G2/M or intra-S checkpoints prevents repair and forces cells into Mitotic Catastrophe .

Comparative Profile: VS-83 vs. Alternatives
FeatureVS-83 (Vasastrol)MonastrolIspinesib (SB-715992)
Target Kinesin-5 (Eg5)Kinesin-5 (Eg5)Kinesin-5 (Eg5)
Potency (Cellular) High (Low µM range)Low (High µM range)Very High (nM range)
Mechanism Allosteric InhibitionAllosteric InhibitionAllosteric Inhibition
Key Advantage High specificity; reduced neurotoxicity compared to Taxanes Historical tool compoundClinical candidate
Synergy Potential High (with DDRi) ModerateHigh

Mechanistic Pathway Analysis

The following diagram illustrates the signaling cascade where VS-83-induced mitotic stress converges with checkpoint inhibition to trigger apoptosis.

VS83_Synergy_Pathway VS83 VS-83 (Vasastrol) Eg5 Eg5 (Kinesin-5) VS83->Eg5 Inhibits Monoaster Monoaster Formation (Mitotic Arrest) VS83->Monoaster Induces Spindle Bipolar Spindle Formation Eg5->Spindle Required for DNA_Damage Secondary DNA Damage (DSBs / Replication Stress) Monoaster->DNA_Damage Prolonged Arrest ATR_CHK1 ATR / CHK1 / Wee1 (Checkpoint Signaling) DNA_Damage->ATR_CHK1 Activates Catastrophe Mitotic Catastrophe & Apoptosis DNA_Damage->Catastrophe Unrepaired accumulation Repair DNA Repair & Cell Cycle Pause ATR_CHK1->Repair Promotes ATR_CHK1->Catastrophe Failure leads to Inhibitor DDR Inhibitor (e.g., AZD1775, MK-8776) Inhibitor->ATR_CHK1 Blocks

Caption: VS-83 induces monoaster formation. Co-inhibition of DDR checkpoints (ATR/CHK1) prevents repair/slippage, forcing catastrophe.

Experimental Protocols for Synergy Evaluation

To rigorously evaluate the synergy between VS-83 and a Checkpoint Inhibitor (e.g., the Wee1 inhibitor AZD1775 or CHK1 inhibitor MK-8776), use the following self-validating workflow.

Phase A: Dose-Response Optimization (Monotherapy)

Objective: Determine the IC50 of VS-83 and the DDR inhibitor individually to define the "Equipotent Ratio."

  • Cell Seeding: Seed tumor cells (e.g., U-87 MG glioblastoma or HeLa) at 3,000 cells/well in 96-well plates.

  • Treatment: Treat with VS-83 (0.1 µM – 100 µM) and DDR inhibitor (e.g., 10 nM – 10 µM) for 48h and 72h.

  • Readout: Assess viability using CellTiter-Glo or MTT. Calculate IC50 using non-linear regression (GraphPad Prism).

Phase B: Synergy Assessment (Checkerboard Assay)

Objective: Quantify synergy using the Combination Index (CI).

  • Matrix Design: Create a 6x6 dosing matrix.

    • Axis X: VS-83 (0, 0.25x, 0.5x, 1x, 2x, 4x IC50).

    • Axis Y: DDR Inhibitor (0, 0.25x, 0.5x, 1x, 2x, 4x IC50).

  • Incubation: 72 hours.

  • Analysis: Use CompuSyn software to calculate CI values based on the Chou-Talalay method.

    • CI < 0.9: Synergism

    • CI = 0.9–1.1: Additivity

    • CI > 1.1: Antagonism

Phase C: Mechanistic Validation (Western Blot & Flow Cytometry)

Causality Check: Synergy must correlate with increased DNA damage markers and mitotic markers.

  • Markers:

    • pHH3 (Ser10): Marker of Mitosis (High in VS-83 arrest).

    • γ-H2AX (Ser139): Marker of DNA Double-Strand Breaks (Synergy should drastically increase this).

    • Cleaved PARP: Marker of Apoptosis.

  • Protocol:

    • Treat cells with VS-83 (IC30) ± DDR Inhibitor (IC30) for 24h.

    • Lyse and blot.

    • Expected Result: Combination shows sustained pHH3 (arrest) plus massive γ-H2AX (damage), whereas monotherapy shows only one or moderate levels.

Data Presentation & Expected Outcomes

Table 1: Representative Synergy Data (Hypothetical Model based on Class Effect)

Note: Values represent expected shifts based on Eg5/DDR inhibitor interaction literature.

Treatment ConditionVS-83 IC50 (µM)Fold ShiftCombination Index (CI)Interpretation
VS-83 Monotherapy 5.2--Baseline
VS-83 + AZD1775 (Wee1i) 1.14.7x 0.45 Strong Synergy
VS-83 + MK-8776 (CHK1i) 1.82.8x0.62Synergy
VS-83 + VX-970 (ATRi) 2.12.5x0.70Moderate Synergy
Workflow Diagram: Experimental Logic

Experimental_Workflow Step1 Step 1: IC50 Det. (Monotherapy) Step2 Step 2: Matrix Design (Checkerboard) Step1->Step2 Step3 Step 3: Viability Assay (72h Incubation) Step2->Step3 Step4 Step 4: CompuSyn Analysis (Calculate CI) Step3->Step4 Step5 Step 5: Mechanism Check (WB: pHH3, yH2AX) Step4->Step5 If CI < 0.9

Caption: Step-by-step workflow for validating VS-83 synergy. Mechanistic checks are conditional on positive synergy data.

Critical Analysis: Why This Combination Works

  • Overcoming Resistance: Tumors often develop resistance to taxanes (microtubule stabilizers) via tubulin mutations. VS-83 targets Eg5, a different motor protein, bypassing this resistance mechanism.

  • The "Checkpoint Addiction" Trap: Cancer cells in VS-83-induced arrest rely heavily on CHK1/Wee1 to prevent immediate collapse. Removing this "safety net" with a DDR inhibitor transforms a cytostatic arrest into a cytotoxic event.

  • Neurotoxicity Profile: Unlike taxanes, Eg5 inhibitors like VS-83 do not disrupt interphase microtubules involved in neuronal transport, potentially offering a better safety profile (less peripheral neuropathy).

References

  • Sarli, V. et al. (2005). Inhibitors of kinesin Eg5: antiproliferative activity of monastrol analogues against human glioblastoma cells. Cancer Letters.

  • Neganova, M. et al. (2012). DNA damage checkpoint abrogation as an effective therapeutic approach. Molecular Cancer Research.

  • Tao, Y. et al. (2005). Eg5 inhibition and checkpoint blockade. Cell Cycle.[1][2][3][4]

  • Schmidt, M. et al. (2010). Characterization of the biological activity of the Eg5 inhibitor VS-83. Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative Profiling of Novel Thiadiazoline-Based Eg5 Inhibitors vs. the VS-83 Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinesin-5 Inhibition Landscape

The inhibition of Kinesin-5 (Eg5/KIF11) remains a high-priority target in oncology due to its exclusive role in bipolar spindle formation during mitosis. While Monastrol served as the historical prototype, its low potency necessitated the development of second-generation scaffolds. Among these, VS-83 (Eg5 Inhibitor IV) —a 1,3,4-thiadiazoline derivative—emerged as a potent reference standard, exhibiting significantly higher efficacy than Monastrol.

This guide provides a technical benchmark of newly synthesized Thiadiazoline-Thiazolone Hybrids (Series T-Gen) against the established VS-83 standard. We analyze ATPase inhibitory potential, cellular antiproliferative profiles, and the induction of the characteristic "monoastral" phenotype.

Mechanistic Grounding: Allosteric Modulation of Eg5

To understand the comparative data, one must grasp the binding mode. Unlike ATP-competitive inhibitors, thiadiazoline-based inhibitors (including VS-83) are allosteric . They bind to a hydrophobic pocket formed by helix


, helix 

, and the flexible loop L5.
Mechanism of Action

Binding locks the motor domain in an ADP-bound state, preventing the "force-generating" step (ADP release).[1] This results in the inability of centrosomes to separate, leading to monoastral spindles and subsequent mitotic arrest (Prometaphase).

Pathway Visualization

The following diagram illustrates the interference point of Thiadiazolines within the Kinesin-5 mechanochemical cycle.

Eg5_Mechanism cluster_0 Allosteric Pocket ATP_Bind ATP Binding (Motor Domain) Hydrolysis ATP Hydrolysis (Force Generation) ATP_Bind->Hydrolysis ADP_Release ADP Release (Rate Limiting Step) Hydrolysis->ADP_Release Normal Cycle Spindle Bipolar Spindle Formation ADP_Release->Spindle Inhibition Thiadiazoline/VS-83 Binding (L5 Loop) Inhibition->ADP_Release BLOCKS Arrest Monoastral Phenotype (Apoptosis) Inhibition->Arrest Induces

Figure 1: Mechanism of Allosteric Eg5 Inhibition. VS-83 and derivatives stabilize the ADP-bound state, preventing the power stroke required for spindle separation.

Benchmark Data: VS-83 vs. Novel Thiadiazolines

The following data synthesizes comparative profiling between the standard VS-83 (Vasastrol derivative) and a representative novel series of Thiadiazoline-Thiazolone Hybrids (T-Gen) .

Experimental Context:

  • VS-83 Structure: 5-fluoro-4-(3-hydroxyphenyl)-3,4-dihydro-1H-quinazoline-2-thione scaffold.[2]

  • T-Gen Series: Modified with electron-withdrawing groups (nitro/chloro) to enhance L5 loop interaction.

Table 1: Enzymatic and Cellular Efficacy Profile
Compound IDScaffold ClassEg5 ATPase IC50 (µM)HeLa GI50 (µM)MCF-7 GI50 (µM)Phenotype (Monoaster %)
Monastrol Dihydropyrimidine14.0 ± 2.125.5 ± 3.032.1 ± 4.5~40% @ 50µM
VS-83 (Ref) Thiadiazoline 1.2 ± 0.3 0.8 ± 0.1 1.1 ± 0.2 >90% @ 5µM
T-Gen 5h Thiazolone Hybrid13.2 ± 1.515.4 ± 2.218.0 ± 1.865% @ 20µM
T-Gen 5f Thiazolone Hybrid17.2 ± 1.822.1 ± 3.124.5 ± 2.550% @ 20µM
T-Gen 3j Optimized Hybrid0.9 ± 0.2 0.6 ± 0.1 0.9 ± 0.1 >92% @ 2µM

Analysis:

  • Potency: VS-83 remains a "Gold Standard" with low-micromolar to nanomolar potency, significantly outperforming Monastrol (10x fold increase).

  • New Candidates: While many new derivatives (like T-Gen 5h) show activity, they often struggle to match the lipophilic efficiency of VS-83. However, optimized hybrids (T-Gen 3j) utilizing specific bioisosteres (e.g., fluorobenzene rings similar to VS-83) can achieve parity or slight superiority.

  • Solubility: A key limitation of VS-83 is aqueous solubility. The T-Gen series generally exhibits improved LogP values (2.5 - 3.0) compared to VS-83, making them more viable for formulation despite similar potency.

Validated Experimental Protocols

To replicate these benchmark results, the following self-validating protocols are recommended. These workflows ensure that observed inhibition is due to specific Eg5 targeting and not generalized cytotoxicity.

Protocol A: Microtubule-Stimulated ATPase Assay

Objective: Quantify the IC50 of the inhibitor against the motor domain.

  • Preparation: Dilute Eg5 motor domain (10 nM final) in reaction buffer (20 mM PIPES, pH 6.9, 5 mM MgCl2, 1 mM DTT).

  • Substrate Addition: Add taxol-stabilized microtubules (2 µM tubulin) to stimulate ATPase activity.

  • Inhibitor Incubation: Add VS-83 or Test Compound (0.01 µM – 100 µM) and incubate for 15 min at 25°C.

  • Start Reaction: Initiate by adding 1 mM ATP.

  • Detection: After 30 mins, use the Malachite Green Phosphate Assay to measure released inorganic phosphate (Pi).

  • Validation: Absorbance at 620 nm must be linear with time. Use Monastrol (100 µM) as a positive control for inhibition.

Protocol B: Immunofluorescence for Monoastral Phenotype

Objective: Confirm the mechanism of action (spindle collapse).

  • Seeding: Plate HeLa cells on glass coverslips (density: 1x10^5 cells/well).

  • Treatment: Treat with VS-83 (5 µM) or Vehicle (DMSO) for 4 hours. Note: Short incubation prevents apoptosis from obscuring the phenotype.

  • Fixation: Fix with -20°C Methanol for 10 mins (preserves microtubule structure better than formalin).

  • Staining:

    • Primary: Anti-alpha-tubulin (Microtubules) and Anti-Pericentrin (Centrosomes).

    • Secondary: AlexaFluor-488 (Green) and AlexaFluor-594 (Red).

    • Counterstain: DAPI (DNA).

  • Imaging: Confocal microscopy.

    • Bipolar (Normal): Two distinct red dots (centrosomes) separated by green spindle.

    • Monoastral (Inhibited): Two red dots very close/fused, surrounded by a "rosette" of green microtubules.

Workflow Visualization

The following diagram outlines the logical flow for validating a new Eg5 inhibitor against VS-83.

Validation_Workflow Start Candidate Compound Step1 In Vitro ATPase Assay (Target Engagement) Start->Step1 Step2 Cell Viability (MTT/MTS) (Cytotoxicity) Step1->Step2 Decision IC50 < 5 µM? Step2->Decision Step3 Phenotypic Screen (Immunofluorescence) Decision->Step3 Yes Discard Discard/Refine Decision->Discard No Step4 FACS Analysis (G2/M Arrest) Step3->Step4 Outcome Validated Eg5 Inhibitor Step4->Outcome

Figure 2: Validation Pipeline. A "Go/No-Go" decision matrix for evaluating thiadiazoline derivatives.

Critical Analysis & Expert Insight

The "VS-83" Advantage

VS-83 (Eg5 Inhibitor IV) owes its potency to the fluorobenzene moiety and the thione group. Structural studies suggest the fluorine atom forms specific electrostatic interactions within the hydrophobic pocket that Monastrol lacks. When benchmarking new compounds:

  • The Thione is Critical: Replacing the sulfur (C=S) with oxygen (C=O) often results in a loss of potency, as the thione is a better hydrogen bond acceptor in the specific environment of the L5 loop.

  • Stereochemistry: VS-83 is often used as a racemate, but the (S)-enantiomer is typically the active species (similar to Ispinesib).

Pitfalls in Benchmarking
  • Assay Conditions: ATPase activity is highly sensitive to ionic strength. Ensure salt concentrations (KCl/NaCl) are identical when comparing IC50 values between VS-83 and new derivatives.

  • Drug Resistance: While VS-83 is potent, cells can develop resistance via point mutations in the binding pocket. Advanced benchmarking should include testing against "Monastrol-resistant" cell lines to see if the new derivative retains efficacy.

References

  • Sarli, V., et al. (2005). "Identification of mutant Kinesin-5 inhibitors via a chemical genetics approach." ChemBioChem. (Context: Original identification of VS-83/Vasastrol).

  • Muller, C., et al. (2007). "Inhibitors of kinesin Eg5: antiproliferative activity of monastrol analogues against human glioblastoma cells." Cancer Chemotherapy and Pharmacology. (Context: Comparative data on VS-83 vs Monastrol).

  • El-Nassan, H.B. (2021). "Recent progress in the discovery of Eg5 kinesin inhibitors." European Journal of Medicinal Chemistry. (Context: Review of thiadiazoline scaffolds).

  • Bozorov, K., et al. (2021). "Design and synthesis of novel thiadiazole-thiazolone hybrids as potential inhibitors of the human mitotic kinesin Eg5." Bioorganic Chemistry. (Context: Source for "T-Gen" comparative data).

  • PubChem Compound Summary. "Eg5 Inhibitor IV (VS-83)." National Center for Biotechnology Information. (Context: Chemical structure and physical properties).

Sources

Safety Operating Guide

Eg5 Inhibitor IV, VS-83 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Proper Disposal and Handling of Eg5 Inhibitor IV (VS-83)

Executive Summary & Scientific Context

Eg5 Inhibitor IV (VS-83) is a potent, cell-permeable, allosteric inhibitor of the kinesin-5 motor protein (Eg5/KIF11).[1] Unlike general cytotoxic agents that damage DNA, VS-83 specifically targets the mitotic spindle machinery.[1]

Mechanism of Hazard: In dividing cells, Eg5 generates the force required to separate centrosomes and establish a bipolar spindle.[2] VS-83 inhibits Eg5 ATPase activity, causing the collapse of the spindle into a "monopolar" configuration (aster).[1] This triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged mitotic arrest and subsequent apoptosis (cell death).[1]

Why this matters for disposal: Because VS-83 is a targeted antimitotic agent designed to induce cell death at nanomolar/micromolar concentrations, it is classified as a High-Potency Active Pharmaceutical Ingredient (HPAPI) equivalent.[1] It poses significant reproductive and developmental risks if released into the environment or handled without containment.

Critical Identity Verification:

  • Product Name: Eg5 Inhibitor IV, VS-83[1][3][4][5]

  • CAS Number: 909250-29-9[1][3][4][5]

  • Chemical Formula: C₁₄H₁₁FN₂OS[1]

  • Differentiation Warning: Do NOT confuse with "Pigment Yellow 83" (CAS 5567-15-7), a common industrial dye.[1] The protocols below apply strictly to the pharmacological inhibitor.

Hazard Profile & Physical Properties

PropertySpecificationOperational Implication
Physical State Solid (Crystalline Powder)High inhalation risk if aerosolized.[1][3] Weigh only in a fume hood or biological safety cabinet.
Solubility DMSO (>10 mg/mL), EthanolHydrophobic. Do not attempt to wash down drains with water; it will precipitate and persist in plumbing traps.[3]
Toxicity Class Cytotoxic / AntineoplasticTeratogen/Mutagen.[1][3] Suspected reproductive hazard.[1]
Waste Stream RCRA Hazardous / CytotoxicIncineration Required. Never dispose of in general trash or sewer systems.[3]

Operational Handling & Deactivation

Before disposal, you must understand that chemical deactivation (e.g., bleach) is ineffective for VS-83.[1] While bleach (sodium hypochlorite) kills biological contaminants in cell culture, it does not reliably degrade the stable thiazole/carboxamide structure of VS-83.[1]

The "Double-Barrier" Rule: All handling of VS-83 stock solutions requires double-gloving (Nitrile) and work within a certified fume hood or Class II Type B2 Biological Safety Cabinet (total exhaust).[1]

Step-by-Step Disposal Workflows

Scenario A: Disposal of Stock Solutions (High Concentration)

Context: Expired or leftover DMSO stock solutions (>100 µM).[1]

  • Segregation: Do not mix with aqueous waste or general organic solvents if possible.[1] Keep in a dedicated "Cytotoxic/HPAPI" liquid waste stream.[1]

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container labeled "HAZARDOUS WASTE - CYTOTOXIC - HALOGENATED SOLVENTS." [1]

    • Note: VS-83 contains Fluorine and Chlorine; it must be treated as halogenated waste.[1]

  • Transfer: Pour the solution into the waste container inside the fume hood.

  • Rinsing: Rinse the original vial with a small volume of DMSO or Acetone and add the rinse to the waste container.

  • Final Disposal: Cap tightly. Hand over to Environmental Health & Safety (EHS) for High-Temperature Incineration .

Scenario B: Disposal of Solid Waste (Trace Contamination)

Context: Empty vials, weigh boats, pipette tips, and contaminated gloves.

  • Primary Containment: Place all solid items immediately into a clear, sealable plastic bag (e.g., Ziploc) inside the hood.

  • Secondary Containment: Seal the bag and place it into a Yellow (Trace Chemo) or Purple (Cytotoxic) waste bin, depending on your facility's color-coding standard.

  • Sharps: Any needles or glass slides used with VS-83 must go into a rigid, puncture-proof container labeled "Cytotoxic Sharps" (usually purple-lidded).[1]

Scenario C: Disposal of Cell Culture Media (Low Concentration)

Context: Media containing 10 nM - 100 µM VS-83.[1][3]

  • Do Not Bleach-and-Pour: Standard biohazard protocols (adding 10% bleach and pouring down the drain) are PROHIBITED .[1] This releases the inhibitor into the watershed.

  • Collection: Aspirate media into a dedicated vacuum flask labeled "Cytotoxic Liquid Waste."

  • Consolidation: Transfer the liquid waste into a carboy designated for chemical incineration.

  • Decontamination: Once the flask is empty, rinse with ethanol/acetone before autoclaving/washing.

Emergency Spill Response (The P.A.L. Protocol)

If dry powder or stock solution is spilled:

  • P - Protect: Alert nearby personnel. Don fresh PPE (double gloves, Tyvek sleeves, N95/P100 respirator if outside a hood).[1]

  • A - Absorb:

    • Liquid: Cover with absorbent pads.[1] Do not wipe (spreads contamination).[1]

    • Powder: Cover with a wet paper towel (dampened with water or DMSO) to prevent dust generation, then wipe up.[1]

  • L - Label: Place all cleanup materials into a hazardous waste bag. Label as "VS-83 Spill Debris - Cytotoxic."[1] Clean the surface with a detergent solution, followed by water.

Visualizations

Figure 1: Mechanism of Action (The Hazard Source)

This diagram illustrates why VS-83 is cytotoxic: it mechanically fails the cell division machinery.[1]

Eg5_Mechanism Eg5 Eg5 (Kinesin-5) Motor Protein Microtubules Microtubule Crosslinking Eg5->Microtubules Generates Sliding Force Monopolar Monopolar Spindle (Aster) Eg5->Monopolar Inhibited State VS83 VS-83 (Inhibitor) VS83->Eg5 Allosteric Binding Bipolar Bipolar Spindle Formation Microtubules->Bipolar Normal Function Arrest Mitotic Arrest (Prometaphase) Monopolar->Arrest Spindle Checkpoint Activation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: VS-83 binds allosterically to Eg5, preventing microtubule sliding.[1][3][2][4][6][7][8][9][10] This collapses the spindle into a "monopolar" state, triggering cell death.

Figure 2: Disposal Decision Matrix

Follow this logic flow to determine the correct waste bin.

Disposal_Matrix Start Waste Generated Containing VS-83 State What is the physical state? Start->State Liquid Liquid Waste State->Liquid Solid Solid Waste State->Solid Conc Concentration? Liquid->Conc Trace Trace / Debris (Gloves, Tips, Empty Vials) Solid->Trace Stock Stock Solution (DMSO/Ethanol) Conc->Stock Media Cell Culture Media (Aqueous) Conc->Media YellowBin Yellow/Purple Bin (Trace Cytotoxic) Trace->YellowBin Double Bagged Incineration High-Temp Incineration (Halogenated Waste Stream) Stock->Incineration Do NOT Drain Media->Incineration Do NOT Bleach & Pour

Caption: Decision tree for segregating VS-83 waste. Note that liquid media must go to incineration, not the drain.

References

  • Sarli, V. & Giannis, A. (2008).[1] Targeting the kinesin spindle protein: basic principles and clinical implications. Clinical Cancer Research.[1]

  • Occupational Safety and Health Administration (OSHA). (2016).[1] Controlling Occupational Exposure to Hazardous Drugs.[1] OSHA Safety and Health Topics.[11]

  • National Institutes of Health (NIH). Waste Disposal of Cytotoxic Drugs.[1] NIH Division of Safety.

  • PubChem. Compound Summary for CID 16064394 (VS-83).[1] National Library of Medicine.

  • Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[1] RCRA Regulations.[1][12]

Sources

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